3-Bromo-3-methylbut-1-yne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-3-methylbut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-4-5(2,3)6/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETOGZWYRRUFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442974 | |
| Record name | 3-Bromo-3-methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-31-9 | |
| Record name | 3-Bromo-3-methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-3-methylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-3-methylbut-1-yne from 3-methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-3-methylbut-1-yne, a valuable reagent in organic synthesis, from its precursor 3-methyl-1-butyne. This document details the prevalent synthetic methodology, including a thorough experimental protocol, quantitative data, and mechanistic insights.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical compounds and functional materials. Its tertiary propargyl bromide functionality makes it a versatile substrate for nucleophilic substitution and coupling reactions. The most common and efficient method for its preparation involves the electrophilic bromination of the terminal alkyne, 3-methyl-1-butyne. This guide will focus on the widely employed method using N-Bromosuccinimide (NBS) with a silver nitrate catalyst, which offers high yields under mild conditions.
Reaction Scheme and Mechanism
The synthesis of this compound from 3-methyl-1-butyne is achieved through an electrophilic bromination reaction. The use of N-Bromosuccinimide (NBS) as the bromine source and a catalytic amount of silver nitrate (AgNO₃) is a preferred method.
Reaction Scheme:
The reaction mechanism involves the activation of the terminal alkyne by the silver(I) catalyst. The silver ion coordinates to the alkyne's triple bond, increasing its electron density and making it more susceptible to electrophilic attack. The electrophilic bromine is provided by NBS. The reaction proceeds through a silver acetylide intermediate, which is then brominated by NBS to yield the final product and regenerate the silver catalyst.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant: 3-methyl-1-butyne | ||
| Molar Mass | 68.12 g/mol | N/A |
| Density | 0.666 g/mL | N/A |
| Boiling Point | 29 °C | N/A |
| Reagent: N-Bromosuccinimide (NBS) | ||
| Molar Mass | 177.98 g/mol | N/A |
| Catalyst: Silver Nitrate (AgNO₃) | ||
| Molar Mass | 169.87 g/mol | N/A |
| Product: this compound | ||
| Molar Mass | 147.01 g/mol | [1] |
| Density | 1.27 g/cm³ | [1] |
| Boiling Point | Approximately 100 °C | [1] |
| Reaction Conditions | ||
| Solvent | Acetone | N/A |
| Temperature | Room Temperature | N/A |
| Yield | ||
| Reported Yield | High (Specific yield not reported, estimated >90% based on similar reactions) | N/A |
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound from 3-methyl-1-butyne using NBS and a catalytic amount of silver nitrate.
Materials:
-
3-methyl-1-butyne
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
Acetone (anhydrous)
-
Pentane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-butyne (1.0 equivalent) in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) in one portion, followed by a catalytic amount of silver nitrate (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing pentane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the pentane. Caution: this compound is volatile. Use a cooled trap and avoid high vacuum during solvent removal.[1]
-
Purify the crude product by vacuum distillation to obtain pure this compound.[1]
-
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
| Spectroscopic Method | Characteristic Data | Reference |
| ¹H NMR | Singlet for the methyl groups (δ ~1.3–1.5 ppm) | [1] |
| ¹³C NMR | sp-hybridized carbons at ~70–80 ppm, quaternary carbon near δ 30–40 ppm | [1] |
| IR Spectroscopy | C≡C stretch at ~2100–2200 cm⁻¹, C-Br stretch at ~500–600 cm⁻¹ | [1] |
| Mass Spectrometry | Molecular ion peak at m/z 147 (C₅H₇Br⁺) and a fragment at m/z 68 (loss of Br) | [1] |
Safety Precautions
-
3-methyl-1-butyne is a highly flammable and volatile liquid. Handle in a well-ventilated fume hood away from ignition sources.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
-
Silver nitrate is a corrosive and oxidizing agent. Handle with appropriate personal protective equipment.
-
The product, this compound, is a flammable liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.
Visualizations
Reaction Workflow
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-3-methylbut-1-yne
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by two main signals. The six equivalent methyl protons appear as a singlet, and the terminal alkyne proton also gives a singlet.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 1H | HC≡ |
| ~1.9 | Singlet | 6H | (CH ₃)₂ |
Typical solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0 ppm).
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~85 | C ≡CH |
| ~75 | C≡C H |
| ~50 | C Br(CH₃)₂ |
| ~30 | CBr(C H₃)₂ |
Typical solvent: CDCl₃.
Experimental Protocol for NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |
| ~2980 | Medium | C-H Stretch | sp³ C-H |
| ~2100 | Weak | C≡C Stretch | Alkyne |
| ~600-500 | Strong | C-Br Stretch | Alkyl Halide |
Experimental Protocol for IR Spectroscopy
The IR spectrum of liquid this compound can be obtained neat by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1] Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2][3] The background spectrum of the salt plates or solvent is subtracted to obtain the spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
| m/z | Relative Intensity (%) | Assignment |
| 148 | ~50 | [M+2]⁺ (containing ⁸¹Br) |
| 146 | ~50 | [M]⁺ (containing ⁷⁹Br) |
| 67 | 100 | [C₅H₇]⁺ (Loss of Br) |
The presence of bromine is indicated by the characteristic M+2 peak with nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]
Experimental Protocol for Mass Spectrometry
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for spectroscopic identification.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-3-methylbut-1-yne. The information presented herein is intended to assist researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development in the structural elucidation and characterization of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry and the absence of adjacent, non-equivalent protons that would lead to spin-spin coupling. The molecule possesses two distinct proton environments, which are expected to give rise to two signals in the ¹H NMR spectrum.
A summary of the predicted and reported ¹H NMR data is presented in the table below.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Acetylenic Proton (-C≡CH) | ~2.0 - 3.0 | Singlet | 1H |
| Methyl Protons (-C(Br)(CH₃)₂) | ~1.3 - 1.5[1] | Singlet | 6H |
Interpretation of the ¹H NMR Spectrum
The chemical structure of this compound dictates a straightforward ¹H NMR spectrum. The molecule contains a quaternary carbon atom bonded to a bromine atom, two methyl groups, and an acetylenic group.
The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bond. Consequently, they resonate at the same frequency, producing a single signal. The absence of any adjacent protons means this signal appears as a sharp singlet.[1] The electronegative bromine atom attached to the adjacent carbon causes a downfield shift of this signal into the range of approximately 1.3-1.5 ppm.[1]
The single proton attached to the terminal alkyne (the acetylenic proton) is in a distinct chemical environment and is responsible for the second signal in the spectrum. This proton is also not coupled to any other protons in the molecule, and therefore, its signal is also a singlet. The electron-withdrawing effect of the bromine atom and the anisotropy of the carbon-carbon triple bond influence its chemical shift.
Experimental Protocol
While a specific experimental protocol for acquiring the ¹H NMR spectrum of this compound is not extensively detailed in the readily available literature, a general procedure can be outlined based on standard practices for similar organic compounds.
Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer with a proton operating frequency of 300 MHz or higher is typically employed.
Sample Preparation:
-
A small quantity of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
A small amount of a reference standard, usually tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, against which the chemical shifts of the sample's protons are measured.
-
The resulting solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
The FID is then Fourier-transformed to produce the ¹H NMR spectrum.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and highlights the two distinct proton environments that give rise to the signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound showing the two distinct proton environments.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-3-methylbut-1-yne
This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-3-methylbut-1-yne. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document delves into the theoretical underpinnings of the chemical shifts, the influence of molecular structure on the spectrum, a detailed experimental protocol for acquiring such data, and the nuances of computational prediction for halogenated compounds.
Introduction: The Significance of ¹³C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. Unlike proton NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[1][2] The position of this line, its chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus, providing invaluable information about functional groups, hybridization, and substitution patterns.[2][3] For a molecule like this compound, ¹³C NMR is crucial for confirming the connectivity and understanding the electronic effects of the bromine and alkyne functionalities.
The structure of this compound (C₅H₇Br) presents a unique combination of features: a terminal alkyne, a quaternary carbon, and a bromine substituent on that same quaternary center.[4] Each of these elements significantly influences the resulting ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum and Peak Assignments
The predicted chemical shifts for the four unique carbons in this compound are summarized in the table below. The analysis is based on data from the parent molecule, 3-methylbut-1-yne[5][6], and known substituent effects.
| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ≡CH | sp | 85 - 95 | The terminal alkynyl carbon is expected to shift downfield from the parent alkyne (~87 ppm) due to the electron-withdrawing inductive effect of the bromine at the C3 position. |
| C2 | C ≡CH | sp | 70 - 80 | The internal alkynyl carbon will also experience a downfield shift from the parent alkyne (~67 ppm), though to a lesser extent than C1, as the inductive effect diminishes with distance.[2] |
| C3 | -C (Br)- | sp³ | 50 - 65 | This quaternary carbon is directly attached to the electronegative bromine atom, causing a significant downfield shift. This effect is known as the "heavy atom effect" where the shift is influenced by both electronegativity and relativistic effects.[7][8] |
| C4, C5 | -C H₃ | sp³ | 30 - 40 | The two equivalent methyl carbons will be deshielded compared to a typical alkane due to the proximity of the bromine and the alkyne group, shifting them downfield. |
Deconstructing the Chemical Shifts: A Mechanistic Perspective
The predicted chemical shifts arise from a combination of electronic and structural factors within the molecule. Understanding these provides a deeper insight into the spectrum.
The Influence of the Alkyne Moiety
Alkynyl carbons (sp-hybridized) typically resonate in the range of 65-90 ppm.[9][10] This is more shielded (upfield) than alkene carbons (sp²-hybridized, 100-150 ppm) due to the cylindrical symmetry of the π-electron density around the C≡C bond. This symmetry allows for magnetic-field-induced electron circulation that creates a shielding cone along the axis of the triple bond.
The Dominant Inductive Effect of Bromine
Bromine is a highly electronegative atom that withdraws electron density from adjacent atoms. This "deshielding" effect causes the nucleus of the attached carbon to experience a stronger external magnetic field, thus resonating at a higher frequency (downfield).[2] This is most pronounced at C3, the carbon directly bonded to the bromine. The effect propagates through the carbon chain, albeit with decreasing magnitude, influencing the chemical shifts of C2, C1, and the methyl carbons.
The logical relationship of these influencing factors can be visualized as follows:
Caption: Influence of electronic effects on carbon environments.
The Quaternary Carbon and the Heavy Atom Effect
Quaternary carbons, lacking directly attached protons, often exhibit weaker signals in proton-decoupled ¹³C NMR spectra due to a less efficient relaxation mechanism and the absence of the Nuclear Overhauser Effect (NOE).[9][11] The chemical shift of C3 is particularly complex. Beyond simple induction, the presence of a heavy atom like bromine introduces relativistic effects, known as the "heavy atom on light atom" (HALA) effect, which significantly influences the shielding of the attached carbon.[7] Accurately predicting this shift computationally requires sophisticated methods that account for these relativistic contributions.[7][8]
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following protocol outlines a standard procedure for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of a liquid sample like this compound.
A. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a well-characterized ¹³C NMR signal for referencing. Deuterated chloroform (CDCl₃) is a common choice. Its carbon signal appears as a triplet at approximately 77.16 ppm.
-
Concentration: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard, defining the 0 ppm point. However, modern spectrometers can reference the spectrum to the residual solvent signal.[9]
B. Spectrometer Setup and Data Acquisition
-
Instrument: A modern NMR spectrometer with a field strength of at least 300 MHz (for protons) is recommended.
-
Tuning and Shimming: Insert the sample into the probe. Tune the probe to the ¹³C frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard one-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of ~250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of organic chemical shifts.[1]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point. For quantitative analysis or to better observe quaternary carbons, this delay may need to be increased significantly (5-10 times the longest T₁ relaxation time).
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), signal averaging is necessary.[2] A minimum of 128 scans is recommended, but several thousand may be required for a high signal-to-noise ratio, especially for the quaternary carbon.
-
C. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
The workflow for this experimental process can be visualized as follows:
Caption: Standard experimental workflow for ¹³C NMR spectroscopy.
Computational Prediction of ¹³C NMR Spectra
Modern quantum chemistry software can predict NMR chemical shifts with remarkable accuracy.[12] Density Functional Theory (DFT) is a commonly employed method.[13][14] For this compound, the prediction process would involve:
-
Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.
-
Shielding Tensor Calculation: Using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)), the magnetic shielding tensors for each carbon nucleus are calculated.
-
Relativistic Corrections: For the carbon attached to bromine (C3), it is crucial to use methods that incorporate relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA), to achieve accurate predictions.[7] Standard DFT calculations often fail to accurately predict shifts for carbons bonded to heavy atoms.[8]
-
Conversion to Chemical Shift: The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound like TMS.
The accuracy of these predictions is highly dependent on the level of theory used, and for halogenated compounds, accounting for relativistic effects is paramount for obtaining results that correlate well with experimental data.[7][12]
Conclusion
The ¹³C NMR spectrum of this compound is a clear illustration of how fundamental principles—such as induction, hybridization, and relativistic effects—govern chemical shifts. By understanding these principles, researchers can confidently assign the signals in the spectrum to the corresponding carbon atoms. The quaternary carbon bonded to bromine is predicted to be the most downfield sp³ carbon, while the alkynyl carbons will reside in their characteristic region, shifted slightly downfield due to the influence of the bromine. This in-depth guide provides the theoretical foundation and practical considerations necessary for the effective use of ¹³C NMR in the structural elucidation of this and similar halogenated organic molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C5H7Br | CID 10654355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 1H NMR spectrum of 3-methylbut-1-yne (3-methyl-1-butyne), 13C NMR spectra of 3-methylbut-1-yne (3-methyl-1-butyne), chemical shifts spectra of 3-methylbut-1-yne (3-methyl-1-butyne) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 7. web.ifj.edu.pl [web.ifj.edu.pl]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. youtube.com [youtube.com]
- 11. 13Carbon NMR [chem.ch.huji.ac.il]
- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A convenient and accurate method for predicting 13C chemical shifts in organic molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Unraveling the Fragmentation Jigsaw: An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-3-methylbut-1-yne
For Immediate Release
This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 3-bromo-3-methylbut-1-yne. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles of its ionization and fragmentation, presents predicted quantitative data in a structured format, details a standard experimental protocol for analysis, and visualizes the key fragmentation pathways and experimental workflow.
Introduction
This compound (C₅H₇Br) is a halogenated alkyne of interest in organic synthesis due to its reactive functional groups. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex reaction mixtures. This guide explores the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, providing a foundational understanding for its analysis. The molecular weight of this compound is approximately 147.01 g/mol .[1]
Predicted Mass Spectrometry Fragmentation Pattern
Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, this molecular ion peak will exhibit a characteristic M+2 isotopic pattern, with the peak at m/z 149 having nearly the same intensity as the peak at m/z 147, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of the molecular ion is predicted to be dominated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This will result in the loss of a bromine radical (•Br), leading to the formation of a stable tertiary propargyl cation. Other potential fragmentation pathways include the loss of a methyl radical and subsequent rearrangements.
Quantitative Data Presentation
The following table summarizes the predicted key fragments, their m/z values, and their plausible relative intensities for the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Predicted Relative Intensity (%) | Notes |
| 147/149 | [C₅H₇Br]⁺˙ | 20 | Molecular ion (M/M+2) |
| 68 | [C₅H₈]⁺˙ | 10 | Loss of Br and H rearrangement |
| 67 | [C₅H₇]⁺ | 100 | Loss of •Br (Base Peak) |
| 53 | [C₄H₅]⁺ | 40 | Loss of •Br and CH₂ |
| 52 | [C₄H₄]⁺˙ | 30 | Loss of •Br and •CH₃ |
| 41 | [C₃H₅]⁺ | 60 | Propargyl cation |
| 39 | [C₃H₃]⁺ | 50 | Cyclopropenyl cation |
Experimental Protocols
The mass spectrum of the volatile compound this compound would typically be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Preparation
A dilute solution of this compound is prepared in a volatile, inert solvent such as dichloromethane or hexane.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 2 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: A solvent delay is set to prevent the filament from turning on during the elution of the solvent.
Data Acquisition and Analysis
The mass spectrometer is operated in full scan mode. The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted, and the fragmentation pattern is analyzed and compared to predicted patterns or library spectra if available.
Visualizations
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Workflow
References
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks for the compound 3-bromo-3-methylbut-1-yne. This versatile building block is of significant interest in organic synthesis and the development of novel pharmaceutical agents. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and reaction monitoring.
Data Presentation: Characteristic IR Absorption Peaks
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a terminal alkyne and a tertiary alkyl bromide. The expected absorption peaks, based on established correlation tables and spectral data of similar compounds, are summarized below.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | 3330–3270 | Strong, Sharp |
| Terminal Alkyne | C≡C Stretch | 2260–2100 | Weak to Medium, Sharp |
| Alkyl Group | sp³ C-H Stretch | ~2900 | Medium to Strong |
| Alkyl Halide | C-Br Stretch | 690–515 | Strong |
Note: The exact peak positions can be influenced by the molecular environment and the physical state of the sample.
The presence of the strong and sharp ≡C-H stretch around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[1][2] The C≡C triple bond stretch is typically weak in the IR spectrum but is a key diagnostic feature in the 2260-2100 cm⁻¹ region.[1][3][4] The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 690 and 515 cm⁻¹.[4][5][6]
Experimental Protocol: Obtaining the IR Spectrum of a Volatile Liquid
The following protocol details the procedure for obtaining a high-quality IR spectrum of a volatile liquid such as this compound using the neat liquid film method with salt plates.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Clean, dry salt plates (e.g., NaCl or KBr)
-
Desiccator for storing salt plates
-
Pasteur pipette
-
Gloves
-
The liquid sample (this compound)
-
Acetone (for cleaning)
-
Kimwipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This will account for absorptions from atmospheric water and carbon dioxide.
-
Ensure the sample compartment is empty and closed.
-
Initiate the background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid Film):
-
Retrieve two clean, dry salt plates from the desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[7]
-
Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the salt plates.[7][8]
-
Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates.[7][9] Avoid applying excessive pressure, which could damage the plates.
-
-
Sample Spectrum Acquisition:
-
Data Analysis:
-
Label the significant peaks in the spectrum. Pay close attention to the characteristic absorption bands for terminal alkynes and alkyl halides.
-
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that can be used for definitive identification by comparison with a reference spectrum.[2][10]
-
-
Cleaning:
-
After analysis, carefully separate the salt plates.
-
Rinse the plates with a small amount of dry acetone and gently wipe them with a Kimwipe.[8]
-
Return the clean, dry plates to the desiccator for storage.
-
Mandatory Visualization: Functional Group-IR Absorption Correlation
The following diagram illustrates the logical relationship between the key functional groups in this compound and their characteristic absorption regions in an infrared spectrum.
Caption: Correlation of functional groups in this compound to their IR absorptions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. This compound | 6214-31-9 | Benchchem [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scribd.com [scribd.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. webassign.net [webassign.net]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
3-Bromo-3-methylbut-1-yne reaction with nucleophiles mechanism
An In-depth Technical Guide to the Reaction of 3-Bromo-3-methylbut-1-yne with Nucleophiles
Introduction
This compound is a versatile bifunctional molecule featuring a tertiary propargylic bromide and a terminal alkyne. This structure provides two reactive sites: the carbon-bromine bond, which is susceptible to nucleophilic substitution, and the terminal alkyne, which can participate in various coupling and addition reactions.[1] For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of its reactions with nucleophiles is crucial for its application as a building block in the synthesis of more complex molecular architectures.[1] This guide provides a detailed examination of the core reaction mechanisms, supported by experimental considerations and data.
Core Reaction Mechanisms: A Predominance of the S(_N)1 Pathway
The reaction of this compound with nucleophiles is primarily governed by the structural characteristics of the substrate. The bromine atom is attached to a tertiary carbon, which dictates the favored mechanistic pathway.
The S(_N)1 (Substitution, Nucleophilic, Unimolecular) Mechanism
The S(_N)1 mechanism is the dominant pathway for this compound. This is due to two main factors:
-
Carbocation Stability : The rate-determining step of an S(_N)1 reaction is the spontaneous departure of the leaving group to form a carbocation intermediate.[2][3] In this case, the departure of the bromide ion results in a tertiary propargylic carbocation. Tertiary carbocations are significantly stabilized by hyperconjugation and inductive effects from the three attached carbon groups, making their formation energetically favorable.[4][5]
-
Steric Hindrance : An S(_N)2 reaction, which involves a backside attack by the nucleophile in a single concerted step, is severely hindered.[2][5] The bulky methyl groups surrounding the electrophilic carbon physically block the nucleophile's approach, making the S(_N)2 transition state highly energetic and thus unfavorable.[5]
The S(_N)1 reaction proceeds in two principal steps:
-
Step 1 (Rate-Determining): Ionization of the substrate to form a stable tertiary carbocation and a bromide ion.
-
Step 2 (Fast): The nucleophile attacks the planar carbocation. This can occur from either face, which would lead to racemization if the carbon were a chiral center.
Caption: The S(_N)1 mechanism for this compound.
The S(_N)1' Mechanism and Allenic Rearrangement
A notable feature of propargylic systems is their ability to undergo rearrangement, analogous to allylic systems. The intermediate carbocation is in resonance with an allenic carbocation. Nucleophilic attack can therefore occur at two different positions.
-
Attack at C3 (Normal S(_N)1): The nucleophile attacks the tertiary carbon, leading to the expected propargyl product.
-
Attack at C1 (S(_N)1'): The nucleophile attacks the terminal carbon (C1) of the alkyne, resulting in the formation of a substituted allene.
The ratio of these two products depends on factors such as the nature of the nucleophile and the solvent system.
References
An In-depth Technical Guide to the Electrophilic Addition Reactions of 3-Bromo-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted electrophilic addition reactions of 3-bromo-3-methylbut-1-yne. As a sterically hindered, tertiary propargyl bromide, its reactivity is governed by the interplay of the electron-rich alkyne triple bond and the electronic effects of the substituents. This document explores the expected regioselectivity and stereochemistry of hydrohalogenation and halogenation reactions, applying fundamental principles of organic chemistry, including Markovnikov's rule and the stability of vinyl cation intermediates. Due to a lack of specific experimental data in the current literature for this substrate, this guide extrapolates from established mechanisms for similar alkynes to provide a robust theoretical framework for researchers. Detailed mechanistic pathways are illustrated, and general experimental protocols are suggested for the synthesis of the corresponding dihaloalkenes.
Introduction
This compound is a functionalized terminal alkyne with significant potential as a building block in organic synthesis.[1] Its structure, featuring a tertiary carbon bearing a bromine atom adjacent to a carbon-carbon triple bond, presents an interesting case for studying the regioselectivity and stereochemistry of electrophilic addition reactions. The triple bond serves as a nucleophile, susceptible to attack by various electrophiles.[1] This guide focuses on two key classes of electrophilic addition reactions: hydrohalogenation (addition of HX) and halogenation (addition of X₂). The primary objective is to predict the major products of these reactions and to provide a detailed mechanistic understanding of their formation.
Predicted Electrophilic Addition Reactions
Hydrohalogenation: Addition of Hydrogen Halides (HX)
The addition of hydrogen halides (such as HBr and HCl) to alkynes is a classic example of an electrophilic addition reaction. The regioselectivity of this addition is dictated by the stability of the intermediate vinyl cation, a principle encapsulated by Markovnikov's rule.[2][3]
Mechanism and Regioselectivity:
The reaction is initiated by the attack of the π-electrons of the alkyne on the electrophilic hydrogen of the hydrogen halide. This results in the formation of a vinyl cation intermediate. For a terminal alkyne like this compound, two possible vinyl cations can be formed:
-
Path A (Markovnikov Addition): The proton adds to the terminal carbon (C1), leading to the formation of a more substituted vinyl cation at C2. This cation is stabilized by the electron-donating effect of the alkyl group.
-
Path B (Anti-Markovnikov Addition): The proton adds to the internal carbon (C2), resulting in a less substituted and therefore less stable primary vinyl cation at C1.
According to Markovnikov's rule, the reaction will proceed preferentially through the more stable carbocation intermediate.[2][3] Therefore, the major product is expected to be the one where the halogen adds to the more substituted carbon (C2).
The presence of the bromine atom on the adjacent tertiary carbon may exert a minor electron-withdrawing inductive effect, which could slightly destabilize the adjacent vinyl cation. However, the stabilizing effect of the alkyl group is generally the dominant factor in determining regioselectivity.
A second addition of HX can occur on the resulting haloalkene, typically leading to a geminal dihalide.[2][3]
Predicted Products:
Based on the mechanistic principles outlined above, the predicted products for the hydrohalogenation of this compound are summarized in the table below.
| Electrophile | Predicted Major Product | Predicted Minor Product |
| HBr | 2,3-Dibromo-3-methylbut-1-ene | 1,3-Dibromo-3-methylbut-1-ene |
| HCl | 2-Chloro-3-bromo-3-methylbut-1-ene | 1-Chloro-3-bromo-3-methylbut-1-ene |
Table 1: Predicted Products of Hydrohalogenation
Halogenation: Addition of Halogens (X₂)
The addition of halogens (such as Br₂ and Cl₂) to alkynes proceeds through a cyclic halonium ion intermediate. This mechanism typically results in anti-addition of the two halogen atoms across the triple bond.[2][3]
Mechanism and Stereochemistry:
The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich alkyne. The alkyne attacks one of the halogen atoms, displacing a halide ion and forming a cyclic bromonium or chloronium ion. The newly formed halide ion then attacks one of the carbons of the cyclic intermediate from the opposite side (backside attack), leading to the observed anti-addition.
With one equivalent of the halogen, a dihaloalkene is formed. The addition of a second equivalent of the halogen leads to a tetrahaloalkane.
Predicted Products:
The expected products from the halogenation of this compound are detailed below. The stereochemistry of the major product is predicted to be E due to the anti-addition mechanism.
| Electrophile | Predicted Major Product (E-isomer) |
| Br₂ | (E)-1,2,3-Tribromo-3-methylbut-1-ene |
| Cl₂ | (E)-3-Bromo-1,2-dichloro-3-methylbut-1-ene |
Table 2: Predicted Products of Halogenation
Experimental Protocols (General Templates)
The following are general experimental procedures that can be adapted for the electrophilic addition reactions of this compound. Note: These are theoretical protocols and require optimization and safety assessment before implementation.
General Protocol for Hydrohalogenation
Workflow:
Methodology:
-
Reaction Setup: A solution of this compound in a suitable inert solvent (e.g., dichloromethane, diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet/outlet (or dropping funnel).
-
Addition of Electrophile: The solution is cooled to 0 °C in an ice bath. The hydrogen halide gas (e.g., HBr, HCl) is then bubbled through the solution, or a solution of the hydrogen halide in a solvent like acetic acid is added dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is quenched with a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
General Protocol for Halogenation
Workflow:
Methodology:
-
Reaction Setup: this compound is dissolved in an inert solvent (e.g., carbon tetrachloride, dichloromethane) in a flask protected from light (as halogens can initiate radical reactions).
-
Addition of Halogen: The solution is cooled, and a solution of the halogen (e.g., bromine or chlorine in the same solvent) is added dropwise with stirring. The disappearance of the halogen color can indicate the progress of the reaction.
-
Reaction Monitoring: The reaction is monitored by TLC or GC.
-
Workup: After the reaction is complete, the mixture is washed with a solution of sodium thiosulfate to remove any unreacted halogen.
-
Extraction and Purification: The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved through distillation or chromatography.
Conclusion
The electrophilic addition reactions of this compound are predicted to follow established chemical principles, yielding dihaloalkene products with a high degree of regioselectivity and, in the case of halogenation, stereoselectivity. Hydrohalogenation is expected to proceed via a Markovnikov-type mechanism to afford the 2-halo-3-bromo-3-methylbut-1-ene as the major product. Halogenation is anticipated to occur via an anti-addition pathway, yielding the (E)-1,2-dihalo-3-bromo-3-methylbut-1-ene. While this guide provides a robust theoretical framework, it is imperative that these predictions are validated through experimental investigation. The general protocols provided herein offer a starting point for such studies, which would be invaluable in elucidating the precise reactivity of this versatile synthetic building block. Further research is warranted to determine the empirical product distributions and to explore the synthetic utility of the resulting dihaloalkenes in drug discovery and materials science.
References
An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-3-methylbut-1-yne
Introduction: The Synthetic Versatility and Inherent Reactivity of 3-Bromo-3-methylbut-1-yne
This compound, a key building block in organic synthesis, is prized for its bifunctional nature, incorporating both a terminal alkyne and a tertiary bromide. This unique structure allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals. The terminal alkyne provides a handle for reactions such as Sonogashira couplings, click chemistry, and nucleophilic additions, while the tertiary bromide is susceptible to substitution and elimination reactions. However, the very features that make this compound synthetically attractive also contribute to its inherent instability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its quality and reactivity for research and development applications.
Chemical Stability Profile: Understanding the Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of the tertiary bromide and the terminal alkyne. Several degradation pathways can occur, influenced by factors such as temperature, moisture, light, and the presence of impurities.
Hydrolytic Instability: The Dominant Degradation Pathway
The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The tertiary carbon atom attached to the bromine atom can readily form a stabilized tertiary carbocation intermediate upon cleavage of the carbon-bromine bond. This process is analogous to the well-documented S(_N)1 hydrolysis of t-butyl bromide, which is known to be significantly faster than that of primary or secondary alkyl halides. The presence of a good leaving group (bromide) and the ability to form a relatively stable carbocation drive this reaction.
The proposed mechanism for hydrolysis involves the initial, rate-determining step of C-Br bond ionization to form the tertiary propargyl carbocation. This is followed by a rapid reaction with water, acting as a nucleophile, to yield 3-methylbut-1-yn-3-ol and hydrobromic acid. The acidic byproduct can further catalyze the degradation of the starting material.
Caption: Proposed S(_{N})1 mechanism for the hydrolysis of this compound.
Thermal Decomposition
Elevated temperatures can promote the degradation of this compound. The primary thermal degradation pathway is likely the elimination of hydrogen bromide (HBr) to form highly reactive and potentially polymerizable unsaturated species. The tertiary nature of the bromide facilitates this elimination reaction. Additionally, the terminal alkyne can undergo thermally induced polymerization or oligomerization, especially in the presence of trace metal impurities.
Photochemical Sensitivity
Exposure to light, particularly in the UV spectrum, can induce the homolytic cleavage of the carbon-bromine bond. This generates a tertiary propargyl radical and a bromine radical. These highly reactive radical species can initiate a variety of side reactions, including dimerization, polymerization of the alkyne, and reaction with solvents or other molecules present in the system. Therefore, protection from light is crucial to maintain the integrity of the compound.
Polymerization of the Terminal Alkyne
Terminal alkynes are known to undergo polymerization, which can be initiated by heat, light, or the presence of transition metal catalysts. While this compound is not as prone to polymerization as some other terminal alkynes, this possibility should not be disregarded, especially during long-term storage or upon exposure to adverse conditions. The formation of polymeric byproducts can lead to a decrease in the purity and reactivity of the material.
Optimal Storage and Handling Conditions
To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, strict adherence to proper storage and handling protocols is essential.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -10°C | Minimizes the rates of hydrolysis, thermal decomposition, and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidative degradation. |
| Light | Amber glass vial or opaque container | Protects the compound from photolytic cleavage of the C-Br bond. |
| Container | Tightly sealed glass container | Prevents ingress of moisture and air. Glass is generally inert towards the compound. |
| Handling | In a well-ventilated fume hood | The compound is volatile and has associated health hazards. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and some metals | Can lead to vigorous or explosive reactions. Bases can promote elimination reactions. |
Decision Tree for Storage and Handling:
Caption: Decision workflow for the proper storage and handling of this compound.
Experimental Protocol: Accelerated Stability Study
To experimentally assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine its degradation pathways.
Objective
To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials and Methods
-
Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours in the dark.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with a control sample (stored at -20°C), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The analytical method should be capable of separating the parent compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify the major degradation products by comparing their retention times and/or mass spectra with those of potential known impurities or by using techniques like LC-MS/MS for structural elucidation.
-
Conclusion: Ensuring the Integrity of a Valuable Synthetic Intermediate
This compound is a highly versatile and reactive molecule that requires careful handling and storage to maintain its chemical integrity. The primary degradation pathway is hydrolysis, driven by the formation of a stable tertiary carbocation. Thermal and photolytic degradation, as well as polymerization of the alkyne, are also potential concerns. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, researchers can significantly extend the shelf-life of this valuable reagent. The implementation of stability studies, such as the forced degradation protocol outlined, provides crucial insights into the degradation profile of the compound, enabling the development of robust synthetic procedures and ensuring the quality and reliability of experimental results.
Potential Degradation Pathways of 3-Bromo-3-methylbut-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-methylbut-1-yne is a versatile tertiary propargyl bromide that serves as a key intermediate in organic synthesis. Its unique structure, featuring a terminal alkyne and a tertiary bromide, makes it a valuable building block for the introduction of the 3-methyl-1-butynyl group in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[1][2] Understanding the stability and potential degradation pathways of this reagent is crucial for its proper handling, storage, and application in multi-step syntheses, as well as for assessing its environmental fate and toxicological profile. This technical guide provides an in-depth overview of the likely degradation pathways of this compound, including hydrolysis, photodegradation, thermal decomposition, and oxidation. The information presented is based on established principles of organic chemistry and analogies with similar compounds, as specific degradation studies on this compound are not extensively available in the public domain.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for developing appropriate analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇Br | [3] |
| Molecular Weight | 147.01 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | ~120-125 °C (inferred from analogs) | [2] |
| Solubility | Limited solubility in water | [2] |
| LogP | 1.79 | [2] |
Potential Degradation Pathways
The reactivity of this compound is dominated by the presence of the tertiary bromide and the terminal alkyne functional groups.[2] These features suggest several potential degradation pathways under various conditions.
Hydrolysis
Hydrolysis is a primary degradation pathway for many haloalkanes, and this compound is expected to be susceptible to this process, especially in aqueous environments or in the presence of nucleophilic solvents.
Mechanism:
Given that this compound is a tertiary haloalkane, its hydrolysis is expected to proceed via a unimolecular nucleophilic substitution (SN1) mechanism . This is analogous to the well-studied hydrolysis of other tertiary halides like 2-bromo-2-methylpropane. The reaction involves a two-step process:
-
Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond undergoes heterolytic cleavage to form a relatively stable tertiary propargyl carbocation and a bromide ion. This is the slow, rate-determining step of the reaction.
-
Nucleophilic Attack by Water: The carbocation is then rapidly attacked by a water molecule (a nucleophile) to form a protonated alcohol.
-
Deprotonation: A final, rapid deprotonation step by another water molecule yields the final product, 3-methylbut-1-yn-3-ol, and a hydronium ion.
Caption: Proposed SN1 hydrolysis pathway of this compound.
Expected Products:
The primary product of hydrolysis is 3-methylbut-1-yn-3-ol .
Quantitative Data:
Table 2: Expected Kinetic Parameters for Hydrolysis
| Parameter | Expected Value/Trend |
| Rate Law | Rate = k[this compound] |
| Rate Constant (k) | No data available. |
| Activation Energy (Ea) | No data available. |
| Product Yield | Expected to be high under neutral or slightly acidic/basic conditions. |
Experimental Protocol for Studying Hydrolysis Kinetics:
A common method to study the kinetics of haloalkane hydrolysis involves monitoring the formation of the halide ion.
-
Reaction Setup: A solution of this compound is prepared in a suitable solvent mixture (e.g., ethanol/water) to ensure solubility. The reaction is initiated by adding a known amount of water. The temperature is maintained constant using a water bath.
-
Monitoring Halide Formation: Aliquots of the reaction mixture are withdrawn at specific time intervals. The concentration of the bromide ion is determined by titration with a standardized silver nitrate solution, using a potentiometric endpoint or a visual indicator like potassium chromate.
-
Data Analysis: The concentration of the remaining this compound at each time point is calculated from the bromide ion concentration. A plot of the natural logarithm of the reactant concentration versus time should yield a straight line for a first-order reaction, the slope of which is the negative of the rate constant (-k).
-
Activation Energy Determination: The experiment is repeated at several different temperatures. The activation energy (Ea) can then be determined from an Arrhenius plot of ln(k) versus 1/T.
References
An In-depth Technical Guide to the Safe Handling of 3-Bromo-3-methylbut-1-yne
This guide provides comprehensive safety precautions and handling protocols for 3-Bromo-3-methylbut-1-yne, tailored for researchers, scientists, and professionals in drug development. The information is compiled from material safety data sheets and chemical databases to ensure a high standard of safety in the laboratory.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for this compound for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇Br | [1][2] |
| Molecular Weight | 147.01 g/mol | [1][2] |
| Appearance | Oil | [3][4] |
| Boiling Point | Approximately 100°C | [1] |
| Density | 1.27 g/cm³ | [1] |
| LogP | 1.79 | [1][5] |
| Solubility | Limited solubility in water | [1] |
Table 2: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Pictograms | Signal Word | Source |
| H226: Flammable liquid and vapor | Flammable liquids (Category 3) | 🔥 | Warning | [2][3] |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | ❗ | Warning | [2][3][6] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | ❗ | Warning | [2][3][6] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | ❗ | Warning | [2][3][6] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | ❗ | Warning | [2][3][6] |
Experimental Protocols and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail general handling procedures and adapted protocols for common reactions.
General Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[1][7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][9] It is recommended to store in a refrigerator or a flammables cabinet.[7] The compound should be stored at -10°C for long-term stability.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[7]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
-
Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire. Water spray may be used to cool closed containers.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
-
Adapted Experimental Protocol: Sonogashira Coupling
The Sonogashira coupling is a common reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] Given the reactivity of this compound, the following is an adapted, safety-conscious protocol.
Reaction Scheme: R-X + H-C≡C-C(CH₃)₂Br → R-C≡C-C(CH₃)₂Br (where R is an aryl or vinyl group and X is a halide)
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In a reaction flask, dissolve the aryl or vinyl halide, palladium catalyst, and CuI in the anhydrous solvent.
-
Add the amine base to the mixture.
-
Slowly add this compound to the reaction mixture at room temperature. The reaction can be exothermic.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Adapted Experimental Protocol: Grignard Reagent Formation and Reaction
This compound can be used to prepare a Grignard reagent, which can then react with various electrophiles.
Reaction Scheme (Formation): Br-C(CH₃)₂-C≡CH + Mg → BrMg-C(CH₃)₂-C≡CH
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
Procedure:
-
Inert Atmosphere and Dry Glassware: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun to activate the magnesium.
-
Initiation: Add a small amount of a solution of this compound in anhydrous ether to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed.
-
Grignard Reagent Formation: Slowly add the remaining solution of this compound to maintain a gentle reflux.
-
Reaction with Electrophile: Once the Grignard reagent has formed, cool the reaction mixture and slowly add the electrophile (e.g., an aldehyde, ketone, or ester) in an appropriate solvent.
-
Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Follow standard extraction and purification procedures as described in the Sonogashira coupling protocol.
Visualized Safety Workflow
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Caption: Laboratory safety workflow for handling this compound.
References
- 1. This compound | 6214-31-9 | Benchchem [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Bromo-3-methylbut-1-yne as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-bromo-3-methylbut-1-yne, a versatile precursor in organic synthesis. Its unique structure, featuring a terminal alkyne and a tertiary bromide, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.[1]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and use in synthesis. A summary of these properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇Br | [1][2] |
| Molecular Weight | 147.01 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 6214-31-9 | [1][2] |
| Boiling Point | Approximately 100-125 °C | [1] |
| Density | 1.27 g/cm³ | [1] |
| LogP | 1.79 | [1] |
| Physical Form | Oil | |
| Storage Temperature | -10 °C |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Wavenumber/Chemical Shift/m/z | Key Features | Reference |
| IR Spectroscopy | ~2100–2200 cm⁻¹ | C≡C stretch | [1] |
| ~500–600 cm⁻¹ | C-Br bond absorption | [1] | |
| ¹H NMR | ~1.3–1.5 ppm (s, 6H) | Singlet for the two methyl groups | [1] |
| ~2.4 ppm (s, 1H) | Singlet for the acetylenic proton | ||
| ¹³C NMR | ~30–40 ppm | Quaternary carbon | [1] |
| ~70–80 ppm | sp-hybridized carbons | [1] | |
| Mass Spectrometry | 146/148 (M⁺) | Molecular ion peak with isotopic pattern for bromine | |
| 67 (M⁺ - Br) | Loss of bromine |
Synthesis of this compound
The primary synthetic route to this compound involves the dehydrohalogenation of a dihalide precursor.
Experimental Protocol: Synthesis from a Dihalide Precursor
A common method for the synthesis of this compound is the dehydrohalogenation of a precursor like 3-bromo-3-methyl-1,2-dibromobutane.[1] This reaction is typically carried out using a strong base in an anhydrous solvent.
Reagents and Equipment:
-
3-bromo-3-methyl-1,2-dibromobutane
-
Potassium hydroxide (KOH) or Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend the strong base (e.g., KOH or NaNH₂) in the anhydrous solvent (THF or Et₂O).
-
Cool the mixture to 0–5 °C using an ice bath to control the exothermic reaction and minimize side reactions.[1]
-
Slowly add a solution of the dihalide precursor in the same anhydrous solvent to the cooled suspension with vigorous stirring. The slow addition is crucial to prevent polymerization of the terminal alkyne product.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions
Topic: Sonogashira Coupling Protocol for the Synthesis of Aryl-Substituted 2-Methyl-3-butyn-2-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of significant importance in the pharmaceutical industry and materials science for the synthesis of complex molecules, including natural products, pharmaceuticals, and conjugated polymers.[4][5] These application notes provide a detailed protocol for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol, a common building block in organic synthesis. While the topic mentions 3-Bromo-3-methylbut-1-yne, the Sonogashira reaction typically involves a terminal alkyne. Therefore, this document focuses on the coupling of the terminal alkyne 2-methyl-3-butyn-2-ol with aryl bromides, a reaction that yields structurally similar products and is well-documented.
The protocols described herein are based on efficient, copper-free conditions, which offer advantages such as reduced toxicity, easier purification, and avoidance of alkyne homocoupling, a common side reaction in copper-catalyzed systems.[6]
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol
This protocol is adapted from a study by Caporale et al., which describes a simple and efficient catalytic system for the coupling of a wide range of aryl bromides.[7][8][9]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(p-tolyl)phosphine (P(p-tol)₃)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Aryl bromide
-
2-Methyl-3-butyn-2-ol
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2-1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(p-tol)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) to the flask.
-
Add DBU (2.0 mmol) to the reaction mixture.
-
The reaction mixture is then stirred at a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired aryl-2-methyl-3-butyn-2-ol product.
Quantitative Data
The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various aryl bromides with 2-methyl-3-butyn-2-ol as reported in the literature.
Table 1: Sonogashira Coupling of Various Aryl Bromides with 2-Methyl-3-butyn-2-ol [7][8][9]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 1-Bromonaphthalene | 4-(Naphthalen-1-yl)-2-methylbut-3-yn-2-ol | 95 |
| 2 | 4-Bromotoluene | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | 98 |
| 3 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | 96 |
| 4 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol | 92 |
| 5 | 1-Bromo-3,5-dimethoxybenzene | 4-(3,5-Dimethoxyphenyl)-2-methylbut-3-yn-2-ol | 91[6] |
Table 2: Catalyst and Reaction Condition Screening [6]
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(p-tol)₃ (4) | DBU | THF | 80 °C | 90-98 |
| 2 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | Room Temp | up to 97 |
| 3 | Pd(PPh₃)₂Cl₂ (5) | - | Diisopropylamine | THF | Room Temp | 89 |
Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-free Sonogashira coupling reaction.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]
- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling with 3-Bromo-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing Suzuki-Miyaura cross-coupling reactions with the tertiary alkynyl halide, 3-Bromo-3-methylbut-1-yne. Due to the unique steric and electronic properties of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions.
Introduction to Suzuki Coupling of Tertiary Alkynyl Halides
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] While widely used for aryl and vinyl halides, the coupling of alkyl halides, particularly tertiary ones like this compound, presents specific challenges. These include slower rates of oxidative addition to the palladium(0) catalyst and a higher propensity for side reactions such as β-hydride elimination, although the latter is not a concern for this specific substrate which lacks β-hydrogens.[2]
The successful coupling of this compound with various organoboron reagents, typically aryl or vinyl boronic acids or their esters, allows for the synthesis of sterically hindered internal alkynes. These structures are valuable motifs in medicinal chemistry and materials science.
Key Experimental Parameters and Optimization
The selection of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling with this compound. The following tables summarize common starting points for optimization based on literature for similar substrates.
Data Presentation: Recommended Starting Conditions
Table 1: Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | (none) | 1-5 | A common starting point, but may require higher temperatures. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 (Pd), 2-6 (Ligand) | Bulky, electron-rich phosphine ligands can improve yields for sterically hindered substrates. |
| Pd(OAc)₂ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Buchwald-type biaryl phosphine ligands are often effective for challenging couplings.[3] |
| PdCl₂(dppf) | (none) | 1-5 | A robust catalyst, often used in a variety of Suzuki couplings. |
Table 2: Bases
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2-3 | A common and cost-effective choice, often used in aqueous solvent mixtures. |
| Cs₂CO₃ | Strong | 2-3 | Often provides better yields for difficult couplings due to its higher solubility and basicity. |
| K₃PO₄ | Strong | 2-3 | A strong base that can be effective in anhydrous or aqueous conditions. |
| NaOEt | Strong | 2-3 | A strong alkoxide base, typically used in anhydrous conditions. |
Table 3: Solvents
| Solvent System | Typical Ratio | Notes |
| Toluene / H₂O | 4:1 to 10:1 | A common biphasic system. |
| Dioxane / H₂O | 4:1 to 10:1 | Another widely used biphasic system.[4] |
| Tetrahydrofuran (THF) / H₂O | 4:1 to 10:1 | Good for dissolving a wide range of substrates. |
| Dimethylformamide (DMF) | (anhydrous) | A polar aprotic solvent that can sometimes improve yields, but can be difficult to remove. |
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Note: This protocol is a starting point and may require optimization for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.2-1.5 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Substrate Addition: Add the degassed solvent system via syringe. Stir the mixture for 10-15 minutes. Add this compound (1.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]
Experimental Workflow
References
Application Notes and Protocols for the Formation of 3,3-Dimethylbut-1-ynylmagnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of 3,3-dimethylbut-1-ynylmagnesium bromide, a valuable alkynyl Grignard reagent, from 3-bromo-3-methylbut-1-yne. This reagent serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The tert-butyl group on the alkyne provides steric hindrance that can influence stereoselectivity in subsequent reactions, making it a useful building block in medicinal chemistry.[1][2]
Reaction Principle
The formation of 3,3-dimethylbut-1-ynylmagnesium bromide involves the reaction of this compound with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O). The magnesium inserts into the carbon-bromine bond, forming the organomagnesium halide. This reaction is sensitive to moisture and air, necessitating anhydrous and inert atmosphere conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylbut-1-ynylmagnesium bromide
This protocol details the in-situ preparation of 3,3-dimethylbut-1-ynylmagnesium bromide.
Materials:
-
This compound (1.0 equiv.)
-
Magnesium turnings (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal, as an activator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. The iodine helps to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux. Gentle warming with a heat gun may be necessary to initiate the reaction.[4]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium.[4] The resulting grayish, slightly cloudy solution is the in-situ 3,3-dimethylbut-1-ynylmagnesium bromide, ready for the next step.
Protocol 2: Titration of the Grignard Reagent
To ensure accurate stoichiometry in subsequent reactions, it is crucial to determine the concentration of the prepared Grignard reagent.
Materials:
-
Freshly prepared 3,3-dimethylbut-1-ynylmagnesium bromide solution
-
Anhydrous 1,10-phenanthroline
-
Standardized solution of sec-butanol in xylene
-
Anhydrous THF
-
Dry glassware
Procedure:
-
A known volume of the Grignard solution is diluted with anhydrous THF.
-
A small amount of 1,10-phenanthroline is added as an indicator.
-
The solution is titrated with a standardized solution of sec-butanol in xylene until the color change persists.
-
The molarity of the Grignard reagent is calculated based on the volume of titrant used.
Data Presentation
| Parameter | Value/Range | Reference |
| Starting Material | This compound | |
| Reagents | Magnesium, THF, Iodine | |
| Reaction Time | 2-3 hours | [4] |
| Temperature | Room Temperature to Reflux | [4] |
| Typical Yield | Not explicitly found for this specific reaction, but Grignard formations are generally high-yielding. | |
| Appearance of Reagent | Grayish, slightly cloudy solution | [4] |
Applications in Drug Development
Alkynyl Grignard reagents are valuable synthons for introducing alkynyl moieties into molecules, a common structural feature in many biologically active compounds. The 3,3-dimethylbut-1-ynyl group, in particular, can be found in various pharmaceutical candidates due to its ability to modulate pharmacological properties. While specific examples for 3,3-dimethylbut-1-ynylmagnesium bromide are not abundant in the readily available literature, its utility can be inferred from the applications of similar alkynyl Grignard reagents in the synthesis of:
-
Antiviral agents: The alkynyl group can mimic or interact with key functionalities in viral enzymes.
-
Anticancer drugs: Alkynyl-containing molecules have shown to be potent inhibitors of various kinases and other enzymes involved in cancer progression.
-
Central nervous system (CNS) drugs: The rigid nature of the alkyne can be used to orient other functional groups in a specific manner for optimal interaction with CNS receptors.
The tert-butyl group can enhance metabolic stability and influence the lipophilicity of the final compound, which are critical parameters in drug design.[1][2]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3,3-dimethylbut-1-ynylmagnesium bromide.
Signaling Pathway Analogy: Grignard Reagent Formation
This diagram illustrates the conceptual "signaling" from starting materials to the final Grignard reagent.
Caption: Conceptual pathway of Grignard reagent formation.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Bromo-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] The resulting triazole core is not merely a linker but a stable, aromatic scaffold that can act as a pharmacophore, participating in hydrogen bonding and dipole interactions, and often enhancing the metabolic stability of drug candidates.
This document provides detailed application notes and protocols for the use of 3-Bromo-3-methylbut-1-yne in CuAAC reactions. This particular alkyne is of significant interest as it introduces a sterically hindered, gem-dimethyl-substituted carbon center bearing a bromine atom. This moiety allows for the creation of a 4-(1-bromo-1-methylethyl)-1,2,3-triazole scaffold, which can serve as a versatile building block for further chemical elaboration through substitution of the bromine, or as a final structural element to confer specific steric and electronic properties to a molecule. While this compound is a sterically demanding substrate, the CuAAC reaction is known to proceed with such alkynes, though reaction conditions may require optimization.
Applications in Drug Discovery and Development
The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications. The triazole ring is a bioisostere for the amide bond, offering improved metabolic stability.
Potential applications for triazoles derived from this compound include:
-
Scaffold for Library Synthesis: The resulting 4-(1-bromo-1-methylethyl)-1,2,3-triazole can be used as a versatile intermediate. The bromine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.
-
Antimicrobial Agents: Triazole derivatives are well-known for their antibacterial and antifungal properties. The bulky, lipophilic group introduced by this compound could enhance membrane permeability or binding to hydrophobic pockets in microbial targets.
-
Anticancer Therapeutics: Many anticancer agents incorporate triazole rings. The unique three-dimensional structure provided by the gem-dimethyl group can be exploited to achieve selective binding to protein targets.
-
Antiviral Compounds: The triazole core is present in several antiviral drugs. The ability to further functionalize the molecule via the bromine handle allows for the exploration of diverse interactions with viral enzymes or proteins.
Data Presentation: Representative CuAAC Reactions
While specific data for this compound is not extensively reported, the following tables summarize typical reaction conditions and outcomes for other terminal alkynes, including sterically hindered examples, providing a baseline for experimental design.
Table 1: CuAAC of Benzyl Azide with Various Alkynes
| Alkyne | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 8 h | 91 | N/A |
| 1-Octyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 h | 88 | N/A |
| Propargyl Alcohol | CuI | CH₂Cl₂ | 6 h | 95 | N/A |
| tert-Butylacetylene | CuI, Ligand | DMF | 24 h | Moderate to Good | Inferred |
Note: Data for tert-butylacetylene is inferred from general knowledge of sterically hindered alkyne reactivity, suggesting longer reaction times or the use of specialized ligands may be necessary.
Table 2: Catalyst Systems for CuAAC
| Copper Source | Reducing Agent (if needed) | Ligand (optional) | Typical Solvents | Key Advantages |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA, TBTA | Water, t-BuOH/H₂O, DMSO | Water-soluble, convenient, good for biological applications. |
| CuI | None | None or various N-ligands | THF, CH₂Cl₂, DMF, Acetonitrile | No reducing agent needed, works well in organic solvents. |
| CuBr | None | PPh₃ | Dichloromethane | Good for organic synthesis. |
| Copper Nanoparticles | None | None | Water, Ethanol | Heterogeneous, easy to remove, reusable. |
Experimental Protocols
The following protocols provide a starting point for performing the CuAAC reaction with this compound. Optimization of catalyst, solvent, temperature, and reaction time may be necessary to achieve optimal results.
Protocol 1: General Procedure using CuSO₄/Sodium Ascorbate in a Biphasic System
This is a robust and widely used method, particularly suitable for a broad range of substrates.
Materials:
-
An appropriate azide (e.g., Benzyl Azide)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)
Procedure:
-
In the reaction vessel, dissolve the azide (1.0 equiv.) and this compound (1.1 equiv.) in a 1:1 mixture of t-BuOH and water (e.g., 5 mL of each for a 1 mmol scale reaction).
-
Stir the mixture to ensure homogeneity.
-
In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
In another vial, prepare a 0.5 M aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of azide and alkyne, add the sodium ascorbate solution (0.1 equiv., e.g., 100 µL for a 1 mmol reaction).
-
Add the CuSO₄·5H₂O solution (0.05 equiv., e.g., 100 µL for a 1 mmol reaction). A color change to yellow or orange is typically observed.
-
Seal the reaction vessel and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance of this compound, the reaction may require an extended period (12-24 hours). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using Copper(I) Iodide in an Organic Solvent
This method is suitable for reactions that are sensitive to water.
Materials:
-
An appropriate azide (e.g., Benzyl Azide)
-
This compound
-
Copper(I) Iodide (CuI)
-
A suitable base (e.g., Diisopropylethylamine - DIPEA) (optional, but can accelerate the reaction)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Reaction vessel under an inert atmosphere (e.g., Schlenk flask)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the azide (1.0 equiv.), this compound (1.1 equiv.), and the anhydrous solvent.
-
Stir the mixture to dissolve the reactants.
-
Add CuI (0.05 - 0.1 equiv.).
-
If used, add DIPEA (0.1 - 0.2 equiv.).
-
Seal the vessel and stir at room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
Caption: A typical experimental workflow for the CuAAC synthesis of 1,2,3-triazoles.
References
Application Notes and Protocols: The Role of 3-Bromo-3-methylbut-1-yne in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-3-methylbut-1-yne is a versatile chemical building block increasingly utilized in the synthesis of complex pharmaceutical compounds. Its unique structure, featuring a reactive tertiary bromide and a terminal alkyne, allows for a variety of chemical transformations, making it a valuable reagent in the construction of novel drug candidates. This document provides detailed application notes on its use, focusing on key reaction types and its role in the synthesis of notable pharmaceuticals. Detailed experimental protocols for representative reactions are also presented, alongside quantitative data to guide researchers in their synthetic endeavors.
Introduction
The development of efficient and robust synthetic methodologies is a cornerstone of modern drug discovery. This compound (CAS 6214-31-9) has emerged as a significant synthon, offering chemists a gateway to introduce the sterically hindered 1,1-dimethylpropargyl group into a variety of molecular scaffolds. This moiety can be found in several biologically active molecules, where it can influence potency, selectivity, and pharmacokinetic properties. The reactivity of this compound is primarily centered around nucleophilic substitution at the tertiary carbon and coupling reactions involving the terminal alkyne.[1] These reactions, particularly Sonogashira couplings, are instrumental in forming carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules.[1]
Key Applications in Pharmaceutical Synthesis
The utility of this compound is highlighted by its application in the synthesis of antiviral and anticancer agents.[1] A prominent example is its role as a precursor in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. While many synthetic routes to Efavirenz start from advanced intermediates, the incorporation of the substituted alkyne functionality is a critical step that can be achieved using reagents like this compound or its derivatives.
Synthesis of Alkynyl-Substituted Anilines: Precursors to Benzoxazinones
One of the key applications of this compound in pharmaceutical synthesis is the preparation of alkynyl-substituted anilines. These compounds are crucial intermediates in the synthesis of various heterocyclic systems, including benzoxazinones, which form the core structure of drugs like Efavirenz. The reaction typically proceeds via a nucleophilic substitution or a Sonogashira coupling reaction.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a N-(3-methylbut-1-yn-3-yl)aniline Derivative via Nucleophilic Substitution
This protocol describes a general procedure for the N-alkylation of an aniline with this compound.
Reaction Scheme:
Materials:
-
Aniline derivative (e.g., 4-chloroaniline)
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 eq).
-
Dissolve the aniline in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-methylbut-1-yn-3-yl)aniline derivative.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Analytical Method |
| 4-Chloroaniline | This compound | N-(3-methylbut-1-yn-3-yl)-4-chloroaniline | 65-75 | >95 | 1H NMR, LC-MS |
Protocol 2: Sonogashira Coupling of an Aryl Halide with a Protected 3-Methylbut-1-yne Derivative
While this compound itself is not a terminal alkyne for direct Sonogashira coupling, it serves as a precursor to 3-methyl-1-butyne. This protocol outlines a general Sonogashira reaction, a powerful tool for forming C(sp)-C(sp²) bonds.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 3-Bromo-4-chloroaniline)
-
3-Methyl-1-butyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or other suitable amine base
-
Anhydrous toluene or THF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene or THF, followed by triethylamine (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add 3-methyl-1-butyne (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Analytical Method |
| 3-Bromo-4-chloroaniline | 3-Methyl-1-butyne | 3-(2-Chloro-5-aminophenyl)-3-methyl-1-butyne | 70-85 | >98 | 1H NMR, 13C NMR, HRMS |
Visualizing Synthetic Pathways and Workflows
To further elucidate the synthetic strategies involving this compound, the following diagrams illustrate a generalized experimental workflow and a logical relationship in the synthesis of a pharmaceutical intermediate.
Caption: Generalized workflow for the synthesis of a pharmaceutical intermediate.
Caption: Logical progression from starting materials to an API.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceuticals. Its ability to participate in both nucleophilic substitutions and, via its deprotonated form, Sonogashira coupling reactions, provides medicinal chemists with a powerful tool for introducing the 1,1-dimethylpropargyl group. The provided protocols and data serve as a guide for researchers to explore the full potential of this building block in the development of new and effective therapeutic agents. As the demand for more complex and diverse molecular architectures in drug discovery continues to grow, the importance of synthons like this compound is set to increase.
References
Application of 3-Bromo-3-methylbut-1-yne in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-methylbut-1-yne is a versatile bifunctional reagent characterized by the presence of a terminal alkyne and a tertiary bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the introduction of the 3-methylbut-1-yn-3-yl moiety into more complex molecules. In the field of agrochemical research, this structural motif has been identified as a key component in a novel class of fungicidal compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of N-heterocyclic antifungal agents.
Application in Fungicide Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor for the introduction of the 3-methylbut-1-yn-3-yl group into heterocyclic scaffolds. This is typically achieved through the formation of an organometallic reagent, such as a Grignard reagent, which then undergoes nucleophilic addition to an electrophilic center on the heterocyclic core.
A notable example is the synthesis of N-heterocyclic compounds with demonstrated antifungal activity, as described in patent literature. These compounds feature the 3-methylbut-1-yn-3-yl group attached to a carbon atom adjacent to a heteroatom in the ring system.
Key Synthetic Pathway: Grignard Reagent Formation and Nucleophilic Addition
The most common synthetic strategy involves a two-step process:
-
Formation of the Grignard Reagent: this compound is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (3-methylbut-1-yn-3-yl)magnesium bromide.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is then reacted with a suitable N-heterocyclic electrophile, such as a ketone or an imine derivative, to yield the target agrochemical scaffold.
Experimental Protocols
Protocol 1: Preparation of (3-methylbut-1-yn-3-yl)magnesium bromide
Objective: To synthesize the Grignard reagent of this compound for subsequent use in nucleophilic addition reactions.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Magnesium turnings (1.2 eq) and a crystal of iodine are placed in the flask. The flask is gently warmed with a heat gun until violet vapors of iodine are observed, which indicates the activation of the magnesium surface.
-
The flask is allowed to cool, and anhydrous THF is added to cover the magnesium turnings.
-
A solution of this compound (1.0 eq) in anhydrous THF is prepared and placed in the dropping funnel.
-
A small portion of the this compound solution is added to the magnesium suspension. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution of (3-methylbut-1-yn-3-yl)magnesium bromide is used immediately in the next step.
Protocol 2: Synthesis of a Hypothetical N-heterocyclic Fungicide
Objective: To demonstrate the application of the prepared Grignard reagent in the synthesis of a potential antifungal agent based on a heterocyclic scaffold. This protocol is illustrative and based on general procedures for nucleophilic addition of Grignard reagents to ketones.
Materials:
-
Solution of (3-methylbut-1-yn-3-yl)magnesium bromide in THF (from Protocol 1)
-
A suitable N-heterocyclic ketone (e.g., N-benzyl-4-piperidone) (0.9 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
The solution of (3-methylbut-1-yn-3-yl)magnesium bromide is cooled to 0 °C in an ice bath.
-
A solution of the N-heterocyclic ketone (0.9 eq) in anhydrous THF is added dropwise to the cooled Grignard reagent solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified N-heterocyclic alcohol.
Data Presentation
As specific quantitative data for the synthesis of a named agrochemical using this compound is not publicly available, the following table provides representative data for the described synthetic sequence based on typical yields for such reactions.
| Step | Reactants | Product | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Protocol 1: Grignard Formation | This compound, Mg | (3-methylbut-1-yn-3-yl)magnesium bromide | THF | Reflux | 2-3 h | >90 (in solution) |
| Protocol 2: Nucleophilic Addition | (3-methylbut-1-yn-3-yl)magnesium bromide, N-benzyl-4-piperidone | 1-benzyl-4-(3-methylbut-1-yn-3-yl)piperidin-4-ol | THF | 0 °C to RT | 2-4 h | 75-85 |
Note: The yields are illustrative and can vary depending on the specific substrate, reaction conditions, and purification techniques.
Visualizations
Caption: Synthetic pathway for an N-heterocyclic fungicide precursor.
Caption: Experimental workflow for the synthesis.
Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-methylbut-1-yne is a valuable tertiary propargyl bromide that serves as a versatile building block in organic synthesis. Its structure, featuring a tertiary carbon attached to a bromine atom and an acetylene group, makes it particularly susceptible to nucleophilic substitution reactions. These reactions are pivotal for introducing a variety of functional groups, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides a detailed guide to understanding and performing nucleophilic substitution reactions on this substrate, with a focus on the S_N_1 pathway.
Mechanistic Overview: Predominance of the S_N_1 Pathway
Due to the tertiary nature of the carbon atom bearing the bromine leaving group, nucleophilic substitution on this compound proceeds almost exclusively through a unimolecular nucleophilic substitution (S_N_1) mechanism. The bulky methyl groups sterically hinder the backside attack required for an S_N_2 reaction.
The S_N_1 mechanism for this compound can be described in two key steps:
-
Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-bromine bond breaks, and the bromide ion departs. This results in the formation of a relatively stable tertiary propargyl carbocation. The stability of this intermediate is enhanced by hyperconjugation with the adjacent methyl groups.
-
Nucleophilic Attack: The planar carbocation is then rapidly attacked by a nucleophile from either face, leading to the formation of the substitution product. If the nucleophile is neutral (e.g., a solvent molecule like ethanol), a subsequent deprotonation step occurs to yield the final product.
A competing pathway to substitution is elimination (E1) , which can also proceed through the same carbocation intermediate. The E1 pathway typically involves the removal of a proton from a carbon adjacent to the carbocation, leading to the formation of an enyne. The ratio of substitution to elimination products can often be influenced by the choice of nucleophile, solvent, and temperature.
Experimental Protocols
Two representative nucleophilic substitution reactions on this compound are detailed below: substitution with sodium azide and solvolysis in ethanol.
Protocol 1: Synthesis of 3-Azido-3-methylbut-1-yne via S_N_1 Reaction
This protocol describes the substitution of the bromine atom with an azide group, a versatile functional group for further transformations such as "click chemistry" or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature (approximately 25 °C) for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-azido-3-methylbut-1-yne.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Protocol 2: Solvolysis of this compound in Ethanol
This protocol demonstrates a classic S_N_1 reaction where the solvent (ethanol) acts as the nucleophile, leading to the formation of an ether. The addition of silver nitrate can be used to facilitate the reaction by precipitating the bromide ion as silver bromide.
Materials:
-
This compound
-
Ethanol (absolute)
-
Silver nitrate (AgNO₃)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Test tubes or a small round-bottom flask
-
Magnetic stirrer and stir bar (optional, for larger scale)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a test tube or a small round-bottom flask.
-
In a separate container, prepare a solution of silver nitrate (1.1 eq) in ethanol.
-
Add the silver nitrate solution to the solution of this compound.
-
Observe the formation of a white precipitate (silver bromide), which indicates the progress of the reaction.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the silver bromide precipitate.
-
Transfer the filtrate to a separatory funnel and add dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude 3-ethoxy-3-methylbut-1-yne.
-
Further purification can be achieved by distillation or column chromatography.
Data Presentation
The following tables summarize the key reactants, products, and expected analytical data for the described nucleophilic substitution reactions.
Table 1: Summary of Nucleophilic Substitution Reactions
| Reaction | Substrate | Nucleophile | Solvent | Product |
| Azide Substitution | This compound | Sodium Azide (NaN₃) | DMF | 3-Azido-3-methylbut-1-yne |
| Ethanolysis (Solvolysis) | This compound | Ethanol (EtOH) | Ethanol | 3-Ethoxy-3-methylbut-1-yne |
Table 2: Spectroscopic Data for Starting Material and Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 2.55 (s, 1H), 1.95 (s, 6H) | 88.1 (C≡CH), 75.9 (C≡CH), 50.5 (C-Br), 33.8 (CH₃) | ~3300 (≡C-H), ~2100 (C≡C) |
| 3-Azido-3-methylbut-1-yne | 2.40 (s, 1H), 1.50 (s, 6H) | 85.0 (C≡CH), 73.0 (C≡CH), 60.0 (C-N₃), 28.0 (CH₃) | ~3300 (≡C-H), ~2100 (N₃), ~2100 (C≡C) |
| 3-Ethoxy-3-methylbut-1-yne | 3.50 (q, 2H), 2.35 (s, 1H), 1.40 (s, 6H), 1.20 (t, 3H) | 87.0 (C≡CH), 71.0 (C≡CH), 68.0 (C-O), 58.0 (O-CH₂), 27.0 (C(CH₃)₂), 15.0 (CH₂CH₃) | ~3300 (≡C-H), ~2100 (C≡C), ~1100 (C-O) |
Note: The spectroscopic data for the products are predicted values based on analogous structures and are provided for reference. Actual values may vary.
Mandatory Visualizations
Caption: S_N_1 reaction mechanism for this compound.
Caption: General experimental workflow for nucleophilic substitution.
The Strategic Use of 3-Bromo-3-methylbut-1-yne in the Synthesis of Complex Alkynes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Bromo-3-methylbut-1-yne is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures containing the sterically demanding tert-butylacetylene moiety. Its unique combination of a terminal alkyne and a tertiary bromide allows for selective participation in a variety of coupling reactions, making it an indispensable tool for the synthesis of unsymmetrical diynes and other intricate alkynyl compounds. These products are of significant interest in medicinal chemistry, materials science, and natural product synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful cross-coupling reactions for C(sp)-C(sp) bond formation: the Cadiot-Chodkiewicz coupling and the Sonogashira coupling.
Application Note 1: Synthesis of Unsymmetrical Diynes via Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a classic and highly effective method for the synthesis of unsymmetrical 1,3-diynes. The reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne.[1][2] this compound serves as an excellent electrophilic partner in this reaction, readily coupling with a wide range of terminal alkynes to introduce the 3,3-dimethylbut-1-ynyl group.
The bulky tert-butyl group can be advantageous in directing the regioselectivity of subsequent reactions and in modulating the physicochemical properties of the final molecule, such as solubility and metabolic stability, which is of particular importance in drug discovery.
General Reaction Scheme:
Caption: General scheme of the Cadiot-Chodkiewicz coupling.
Experimental Protocol: Cadiot-Chodkiewicz Coupling of a Terminal Alkyne with this compound
This protocol is a representative procedure for the synthesis of unsymmetrical 1,3-diynes.[3]
Materials:
-
Terminal alkyne (1.0 equiv)
-
This compound (1.0 equiv)
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride
-
n-Butylamine (n-BuNH₂)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
In a reaction flask, dissolve copper(I) chloride in a 2:3 (v/v) mixture of n-butylamine and water (5 mL per mmol of terminal alkyne).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydroxylamine hydrochloride until the blue color of any copper(II) ions disappears, indicating reduction to the active copper(I) catalyst.
-
In a separate flask, dissolve the terminal alkyne and this compound in dichloromethane (5 mL per mmol of terminal alkyne).
-
Add the solution of the alkynes to the catalyst mixture at once with vigorous stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant 1 (Terminal Alkyne) | Reactant 2 (Bromoalkyne) | Catalyst System | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | This compound | CuCl, NH₂OH·HCl | n-BuNH₂ | CH₂Cl₂/H₂O | 5,5-Dimethyl-1-phenylhexa-1,3-diyne | High |
| 1-Ethynyl-4-methylbenzene | This compound | CuCl, NH₂OH·HCl | n-BuNH₂ | CH₂Cl₂/H₂O | 1-(5,5-Dimethylhex-1,3-diyn-1-yl)-4-methylbenzene | High |
| 1-Heptyne | This compound | CuCl, NH₂OH·HCl | n-BuNH₂ | CH₂Cl₂/H₂O | 2,2-Dimethylundeca-3,5-diyne | High |
Note: Specific yields are highly substrate-dependent and require optimization of reaction conditions.
Application Note 2: Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] In the context of this compound, this reaction is typically employed in a "reverse" sense, where a bromoalkyne is coupled with a terminal alkyne. More commonly, the parent alkyne, 3,3-dimethyl-1-butyne, is coupled with an aryl or vinyl halide. However, the bromoalkyne can also participate in related palladium-catalyzed cross-coupling reactions.
This reaction is particularly valuable for the synthesis of aryl- and vinyl-substituted alkynes, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with 3,3-Dimethyl-1-butyne
This protocol is a general procedure for the Sonogashira coupling.[6]
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 equiv)
-
3,3-Dimethyl-1-butyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
To a reaction flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon, nitrogen).
-
Add the solvent and the base, followed by the 3,3-dimethyl-1-butyne.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Aryl Halide | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Product | Yield (%) |
| Iodobenzene | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | (3,3-Dimethylbut-1-yn-1-yl)benzene | >90 |
| 4-Bromotoluene | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 1-(3,3-Dimethylbut-1-yn-1-yl)-4-methylbenzene | 85-95 |
| 1-Bromo-4-nitrobenzene | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 1-(3,3-Dimethylbut-1-yn-1-yl)-4-nitrobenzene | High |
Note: Specific yields are highly substrate-dependent and require optimization of reaction conditions.
Logical Workflow for Complex Alkyne Synthesis
The synthesis of complex alkynes often involves a multi-step sequence where the choice of coupling partners and reaction conditions is critical. The following diagram illustrates a typical workflow.
Caption: A typical workflow for complex alkyne synthesis.
Signaling Pathway Analogy in Catalytic Cycles
The catalytic cycles of the Cadiot-Chodkiewicz and Sonogashira reactions can be conceptually compared to a signaling pathway, where each step is a distinct event that propagates the "signal" (the catalytic species) to the next stage, ultimately leading to the desired product and regeneration of the catalyst.
Caption: Catalytic cycles as signaling pathway analogies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. [Pt(PPh3)4]-Catalyzed Selective Diboration of Symmetrical and Unsymmetrical 1,3-Diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. This compound | C5H7Br | CID 10654355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Protecting Group Strategies for the Terminal Alkyne in 3-Bromo-3-methylbut-1-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-methylbut-1-yne is a valuable synthetic intermediate possessing a terminal alkyne and a tertiary bromide. This unique combination of functional groups allows for diverse synthetic transformations. However, the acidic proton of the terminal alkyne can interfere with many synthetic steps, particularly those involving organometallic reagents or strong bases. Furthermore, the tertiary bromide is susceptible to elimination or substitution under various conditions. Therefore, a robust protecting group strategy for the terminal alkyne is crucial for the successful application of this building block in complex molecule synthesis.
This document provides detailed application notes and protocols for the protection and deprotection of the terminal alkyne in this compound, focusing on strategies that are compatible with the sensitive tertiary bromide functionality.
Choosing a Protecting Group: Key Considerations
The selection of an appropriate protecting group for this compound is dictated by two primary factors: the steric hindrance around the alkyne and the presence of the base-labile tertiary bromide. An ideal protecting group should be:
-
Easy to install in high yield under conditions that do not promote side reactions, such as elimination of HBr.
-
Stable to the reaction conditions planned for subsequent transformations of the molecule.
-
Readily removed in high yield under mild conditions that leave the tertiary bromide and other functional groups intact.
Based on these criteria, two main classes of protecting groups are considered: silyl ethers and dicobalt hexacarbonyl complexes .
Silyl Ether Protecting Groups
Silyl ethers are the most common protecting groups for terminal alkynes. Their stability is highly dependent on the steric bulk of the substituents on the silicon atom. For a sterically hindered alkyne like this compound, bulkier silyl groups are generally preferred to ensure stability.
Trimethylsilyl (TMS) Group
The trimethylsilyl (TMS) group is one of the most common and easily introduced silyl protecting groups. However, its lability under both acidic and basic conditions makes it less suitable for multi-step syntheses where robust protection is required.[1][2] Basic conditions often used for deprotection, such as potassium carbonate in methanol, could potentially lead to the elimination of HBr from the tertiary bromide in this compound.[3]
Triisopropylsilyl (TIPS) Group
The triisopropylsilyl (TIPS) group offers significantly greater steric hindrance and, consequently, higher stability compared to the TMS group.[2] It is resistant to a wider range of reaction conditions, making it a more reliable choice for protecting the alkyne in this compound during subsequent synthetic manipulations. While removal of the TIPS group typically requires stronger conditions, such as tetra-n-butylammonium fluoride (TBAF), milder and more selective methods have been developed that are compatible with base-sensitive functional groups.[4][5]
Data Presentation: Comparison of Silyl Protecting Groups
| Protecting Group | Protection Conditions & Typical Yield | Deprotection Conditions & Typical Yield | Stability Profile | Key Considerations for this compound |
| TMS | n-BuLi, TMSCl, THF, -78 °C to rt; >90% | K₂CO₃, MeOH, rt; >95%[3] or TBAF, THF, rt; >95% | Labile to both acid and base.[1][2] | High risk of elimination of HBr during deprotection with K₂CO₃/MeOH. May not be stable enough for multi-step sequences. |
| TIPS | n-BuLi, TIPSCl, THF, -78 °C to rt; >90% | TBAF, THF, rt; >90%[3] or AgF, MeOH, rt; ~80-95%[4][5] | More stable than TMS to a wider pH range.[2] | Recommended for its robustness. Mild deprotection with AgF avoids strongly basic conditions, preserving the tertiary bromide. |
Dicobalt Hexacarbonyl Complex as a Protecting Group
An alternative to silyl ethers is the formation of a stable dicobalt hexacarbonyl complex with the alkyne. This protection strategy is particularly useful as the complex is stable to a wide range of reagents and can be removed under specific oxidative conditions.[6][7]
Data Presentation: Dicobalt Hexacarbonyl Protection
| Protecting Group | Protection Conditions & Typical Yield | Deprotection Conditions & Typical Yield | Stability Profile | Key Considerations for this compound |
| Co₂(CO)₆ | Co₂(CO)₈, DCM or Hexane, rt; >95% | Trimethylamine N-oxide, Acetone, rt; >85%[7] or CAN, Acetone, 0 °C; >90% | Stable to most non-oxidative reagents. | Excellent stability. Deprotection under mild oxidative conditions is orthogonal to many other transformations and avoids basic conditions. |
Experimental Protocols
Protocol 1: Protection of this compound with TIPS-Cl
Caption: Workflow for TIPS protection of this compound.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Triisopropylchlorosilane (TIPS-Cl, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropylchlorosilane dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the TIPS-protected alkyne.
Protocol 2: Deprotection of TIPS-protected this compound using Silver Fluoride
Caption: Workflow for mild deprotection of TIPS-protected alkyne.
Materials:
-
TIPS-protected this compound (1.0 eq)
-
Silver Fluoride (AgF, 1.5 eq)
-
Methanol (MeOH)
-
Celite
Procedure:
-
Dissolve the TIPS-protected alkyne in methanol in a flask protected from light.
-
Add silver fluoride to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected this compound.[4]
Protocol 3: Protection of this compound with Dicobalt Octacarbonyl
Caption: Workflow for cobalt carbonyl protection of the alkyne.
Materials:
-
This compound (1.0 eq)
-
Dicobalt Octacarbonyl (Co₂(CO)₈, 1.1 eq)
-
Dichloromethane (DCM) or Hexane
Procedure:
-
Dissolve this compound in dichloromethane or hexane in a round-bottom flask.
-
To the stirred solution, add dicobalt octacarbonyl portionwise at room temperature. Effervescence (CO evolution) will be observed.
-
Stir the reaction at room temperature and monitor by TLC until the starting alkyne is fully consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on neutral alumina to afford the dark red/purple cobalt complex.
Protocol 4: Deprotection of the Dicobalt Hexacarbonyl Complex
Caption: Workflow for the oxidative deprotection of the cobalt complex.
Materials:
-
Dicobalt hexacarbonyl protected this compound (1.0 eq)
-
Trimethylamine N-oxide (TMAO, 3-5 eq)
-
Acetone
Procedure:
-
Dissolve the cobalt complex in acetone at room temperature.
-
Add trimethylamine N-oxide to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the characteristic dark color of the cobalt complex and by TLC.
-
Once the reaction is complete, filter the mixture to remove cobalt salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected alkyne.[7]
Conclusion
The successful synthetic application of this compound hinges on a carefully chosen protecting group strategy for the terminal alkyne. For robustness across multiple synthetic steps, the triisopropylsilyl (TIPS) group is highly recommended. Its installation is straightforward, and its removal can be achieved under mild, non-basic conditions using silver fluoride, thus preserving the integrity of the tertiary bromide. For transformations where an exceptionally stable and orthogonal protecting group is required, the dicobalt hexacarbonyl complex offers an excellent alternative, with deprotection occurring under specific oxidative conditions that are unlikely to affect other functionalities. The choice between these strategies will depend on the specific reaction sequence planned. The provided protocols offer reliable methods for the implementation of these protecting group strategies.
References
- 1. Expanding the scope of strained-alkyne chemistry: a protection–deprotection strategy via the formation of a dicobalt–hexacarbonyl complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 6. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobalt–NHC promoted selective functionalization of alkynes via auxiliary-ligand modulation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Solvent Effects on the Reactivity of 3-Bromo-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the anticipated solvent effects on the reactivity of 3-Bromo-3-methylbut-1-yne, a tertiary propargylic halide. Due to the limited availability of specific kinetic and product distribution data for this particular compound in the public domain, this guide draws upon established principles of physical organic chemistry and data from analogous tertiary alkyl and propargylic systems. The protocols provided herein are designed to enable researchers to systematically investigate these solvent effects. This compound is a versatile intermediate in organic synthesis, and understanding the role of the solvent is critical for controlling reaction pathways, maximizing yields, and ensuring product selectivity.[1] This document details the expected influence of solvent polarity and proticity on nucleophilic substitution and elimination reactions, provides detailed experimental protocols for kinetic analysis and product distribution studies, and includes visualizations to clarify reaction mechanisms and workflows.
Introduction
This compound is a tertiary propargylic halide, a class of compounds known for their unique reactivity. The presence of a tertiary carbon atom bonded to the bromine leaving group suggests a propensity for reactions proceeding through a carbocation intermediate, characteristic of SN1 and E1 pathways.[2][3] However, the adjacent carbon-carbon triple bond introduces electronic effects that can influence the stability of intermediates and transition states. The choice of solvent is a powerful tool for directing the outcome of reactions involving such substrates.[4][5] Solvents can influence reaction rates by orders of magnitude and can determine whether substitution or elimination products are favored.
Polar protic solvents, such as water and alcohols, are expected to facilitate SN1 and E1 reactions by stabilizing the carbocation intermediate and the bromide leaving group through hydrogen bonding and dipole-dipole interactions.[5][6] Conversely, polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are known to enhance the nucleophilicity of anionic nucleophiles, thereby favoring SN2 reactions where applicable, although this is generally disfavored for tertiary substrates due to steric hindrance.
Data Presentation
Table 1: Expected Relative Rates of Solvolysis of this compound in Various Solvents at 25°C.
| Solvent System (v/v) | Dielectric Constant (ε) | Expected Relative Rate (k/k₀) | Predominant Mechanism |
| 100% Ethanol | 24.3 | Low | SN1/E1 |
| 80% Ethanol / 20% Water | ~36 | Intermediate | SN1/E1 |
| 50% Ethanol / 50% Water | ~55 | High | SN1/E1 |
| 100% Water | 78.5 | Very High | SN1/E1 |
| Acetic Acid | 6.2 | Low | SN1/E1 |
| Formic Acid | 58.5 | Very High | SN1/E1 |
This table is predictive and based on the known behavior of tertiary alkyl halides in solvolysis reactions. The rates are expected to correlate with the ionizing power of the solvent.
Table 2: Expected Product Distribution in the Reaction of this compound with a Strong, Non-basic Nucleophile (e.g., Azide) in Different Solvents.
| Solvent | Solvent Type | Expected Major Product(s) | Expected Minor Product(s) | Predominant Mechanism |
| Methanol | Polar Protic | 3-Methoxy-3-methylbut-1-yne | Elimination Products | SN1/E1 |
| Water | Polar Protic | 3-Methylbut-1-yn-3-ol | Elimination Products | SN1/E1 |
| Dimethylformamide (DMF) | Polar Aprotic | 3-Azido-3-methylbut-1-yne | Elimination Products | SN1 (with enhanced nucleophile reactivity) |
| Acetone | Polar Aprotic | 3-Azido-3-methylbut-1-yne | Elimination Products | SN1 (with enhanced nucleophile reactivity) |
For a tertiary substrate like this compound, SN2 reactions are generally disfavored due to steric hindrance. Therefore, even with a strong nucleophile in a polar aprotic solvent, the reaction is likely to proceed via an SN1 mechanism.
Experimental Protocols
The following protocols are designed to enable the systematic study of solvent effects on the reactivity of this compound.
Protocol 1: Determination of the Rate of Solvolysis (SN1)
This protocol is adapted from established methods for studying the solvolysis of tertiary alkyl halides.[7]
Objective: To determine the first-order rate constant for the solvolysis of this compound in a mixed solvent system (e.g., ethanol/water).
Materials:
-
This compound
-
Ethanol, reagent grade
-
Deionized water
-
Sodium hydroxide solution, standardized (approx. 0.02 M)
-
Bromothymol blue indicator solution
-
Volumetric flasks, burettes, pipettes, and magnetic stirrer
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare a series of ethanol/water solvent mixtures by volume (e.g., 80:20, 60:40, 50:50).
-
Reaction Setup: In a jacketed reaction vessel connected to a constant temperature water bath (e.g., 25°C), place a known volume (e.g., 50 mL) of the chosen solvent mixture. Add a few drops of bromothymol blue indicator and a magnetic stir bar.
-
Initiation: Prepare a stock solution of this compound in ethanol. To start the reaction, inject a small, known amount of the stock solution into the stirred solvent mixture. The amount should be such that the final concentration of the substrate is approximately 0.1 M.
-
Titration: The solvolysis reaction will produce HBr, causing the indicator to change from blue to yellow. Immediately add a known, small volume (e.g., 0.50 mL) of the standardized NaOH solution from a burette to restore the blue color. Record the time at which the solution turns yellow again.
-
Data Collection: Repeat the addition of NaOH aliquots, recording the time for each color change, until the reaction has proceeded to a significant extent (e.g., 70-80% completion).
-
Infinity Point: To determine the total amount of HBr produced, seal the reaction mixture and heat it to a higher temperature (e.g., 60°C) for several hours to drive the reaction to completion. Cool the solution and titrate to the endpoint with the standardized NaOH solution.
-
Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for the infinity titration and Vt is the volume of NaOH added at time t. The slope of this line will be -k.
Protocol 2: Product Distribution Analysis
Objective: To determine the ratio of substitution to elimination products in the reaction of this compound with a nucleophile in different solvents.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium azide)
-
A polar protic solvent (e.g., methanol)
-
A polar aprotic solvent (e.g., DMF)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Reaction in Polar Protic Solvent: In a round-bottom flask, dissolve this compound and a known amount of the internal standard in methanol. Add the nucleophile (e.g., sodium azide). Stir the reaction at a controlled temperature (e.g., 25°C).
-
Reaction in Polar Aprotic Solvent: In a separate flask, repeat the reaction using DMF as the solvent.
-
Monitoring: At regular intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction by diluting the aliquot with a suitable solvent (e.g., diethyl ether) and washing with water.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC-MS.
-
Product Identification: Identify the substitution and elimination products by their mass spectra.
-
Quantification: Determine the relative amounts of each product by integrating the corresponding peaks in the gas chromatogram and correcting for the response factor relative to the internal standard.
Mandatory Visualizations
Caption: SN1/E1 reaction pathway in polar protic solvents.
Caption: Workflow for studying solvent effects.
Conclusion
The reactivity of this compound is expected to be highly dependent on the solvent system employed. In polar protic solvents, solvolysis via SN1 and E1 mechanisms is the anticipated dominant pathway, with reaction rates correlating with the solvent's ionizing power. In polar aprotic solvents, while SN2 reactions are sterically hindered, the increased reactivity of anionic nucleophiles may still influence the product distribution within an SN1 manifold. The provided protocols offer a robust framework for the experimental investigation of these solvent effects, enabling the optimization of reaction conditions for desired synthetic outcomes in research and drug development. Further studies are warranted to obtain precise quantitative data for this specific substrate.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with 3-Bromo-3-methylbut-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-Bromo-3-methylbut-1-yne in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Sonogashira couplings?
A1: The most prevalent side reactions are Glaser-Hay homocoupling of the terminal alkyne partner, elimination of HBr from the this compound substrate, and decomposition of the palladium catalyst. The sterically hindered nature of the tertiary bromide can slow the desired cross-coupling, making these side reactions more competitive.
Q2: My reaction is sluggish or fails to go to completion. What are the likely causes?
A2: Low reactivity with this compound is often attributed to steric hindrance from the gem-dimethyl group, which impedes the oxidative addition step at the palladium center.[1] Other common causes include inactive catalyst, impure reagents, suboptimal reaction temperature, or an inappropriate choice of ligand, base, or solvent.[2]
Q3: I am observing a significant amount of a diyne byproduct. How can I minimize this?
A3: The formation of a diyne byproduct is due to the Glaser-Hay homocoupling of your terminal alkyne coupling partner. This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3] To minimize this, ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. Alternatively, employing a copper-free Sonogashira protocol is a highly effective strategy to prevent homocoupling.[4][5]
Q4: How can I prevent the elimination side reaction of this compound?
A4: Tertiary alkyl halides are prone to elimination reactions, especially in the presence of a base.[6][7] To mitigate this, careful selection of the base and reaction temperature is crucial. Using a bulkier, non-nucleophilic base may be advantageous. Lowering the reaction temperature can also disfavor the elimination pathway.
Q5: A black precipitate has formed in my reaction vessel. What is it and what should I do?
A5: The black precipitate is likely "palladium black," which indicates the decomposition and precipitation of the palladium catalyst. This can be caused by impurities in the reagents or solvent, or by excessively high reaction temperatures. The formation of palladium black will halt the catalytic cycle. It is recommended to restart the reaction with fresh, purified reagents and solvents under optimized temperature conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: The bulky tertiary structure of this compound slows the rate-limiting oxidative addition step. | - Use a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[2]- Increase the reaction temperature cautiously, while monitoring for decomposition. |
| Catalyst Inactivity: The Pd(0) catalyst is oxidized or has decomposed. | - Use a fresh batch of catalyst or a more air-stable precatalyst (e.g., PdCl₂(PPh₃)₂).[2]- Ensure all reagents and solvents are anhydrous and degassed. | |
| Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst. | - Purify the aryl halide and terminal alkyne before use.- Use dry, degassed solvents. | |
| Significant Homocoupling (Glaser Product) | Presence of Oxygen: Oxygen promotes the copper-catalyzed homocoupling of the terminal alkyne. | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| High Copper(I) Concentration: Excess copper can accelerate the homocoupling pathway. | - Reduce the loading of the copper(I) co-catalyst.- Switch to a copper-free Sonogashira protocol.[4][5] | |
| Formation of Elimination Byproducts | Base-Promoted Elimination: The base is promoting the elimination of HBr from this compound. | - Use a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine).- Consider using a weaker base in combination with a more active catalyst system.- Lower the reaction temperature. |
| Catalyst Decomposition (Palladium Black) | High Temperature: The catalyst is not stable at the reaction temperature. | - Lower the reaction temperature and extend the reaction time.- Screen alternative solvents that may allow for lower reaction temperatures. |
| Inappropriate Ligand: The ligand is not effectively stabilizing the palladium center. | - Switch to a more robust ligand system, such as a bulky phosphine or an NHC ligand. |
Quantitative Data Summary
The following tables summarize yields for Sonogashira coupling of various aryl bromides with 2-methyl-3-butyn-2-ol, a structurally similar substrate to this compound. These data are adapted from a copper-free protocol and can serve as a benchmark for optimizing your reaction.[4][5][8]
Table 1: Copper-Free Sonogashira Coupling of 2-methyl-3-butyn-2-ol with Various Aryl Bromides [8]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 3-Bromoaniline | 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol | 85 |
| 2 | 4-Bromoaniline | 2-methyl-4-(4-aminophenyl)-3-butyn-2-ol | 88 |
| 3 | 3-Bromo-N,N-dimethylaniline | 2-methyl-4-(3-(dimethylamino)phenyl)-3-butyn-2-ol | 90 |
| 4 | 4-Bromo-N,N-dimethylaniline | 2-methyl-4-(4-(dimethylamino)phenyl)-3-butyn-2-ol | 95 |
| 5 | 1-Bromo-4-methoxybenzene | 4-(4-methoxyphenyl)-2-methyl-3-butyn-2-ol | 92 |
| 6 | 1-Bromo-4-methylbenzene | 2-methyl-4-(p-tolyl)-3-butyn-2-ol | 90 |
| 7 | 1-Bromo-4-nitrobenzene | 2-methyl-4-(4-nitrophenyl)-3-butyn-2-ol | 82 |
| 8 | 1-Bromo-4-cyanobenzene | 4-(4-(2-hydroxypropan-2-yl)but-1-yn-1-yl)benzonitrile | 85 |
| 9 | 1-Bromo-4-acetylbenzene | 1-(4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)ethan-1-one | 87 |
Reaction Conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h.
Experimental Protocols
General Procedure for Copper-Free Sonogashira Coupling of an Aryl Bromide with a Tertiary Alkyne Alcohol [8]
A reaction vessel is charged with the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol %), and tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol %). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon). Anhydrous tetrahydrofuran (THF) is added, followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol, 3.0 equiv). The reaction mixture is then heated to 80 °C and stirred for 6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical synthesis of aryl-2-met... preview & related info | Mendeley [mendeley.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-3-methylbut-1-yne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 3-bromo-3-methylbut-1-yne, with a specific focus on avoiding undesired homocoupling of the terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound, and why is it a problem?
A1: Homocoupling, in this context, primarily refers to the self-coupling of two molecules of this compound at the terminal alkyne position to form a symmetrical 1,3-diyne byproduct. This side reaction, often referred to as Glaser or Hay coupling, is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for multiple similar byproducts.
Q2: What are the primary causes of homocoupling in cross-coupling reactions involving terminal alkynes?
A2: The leading cause of homocoupling is the presence of a copper(I) co-catalyst in the presence of an oxidant, typically oxygen from the air. While the copper co-catalyst is often used to increase the rate of Sonogashira cross-coupling reactions, it also efficiently catalyzes the oxidative homocoupling of terminal alkynes. Reactions run under an inert atmosphere can help to minimize this side reaction.
Q3: How can I avoid homocoupling when performing a Sonogashira coupling with this compound?
A3: To suppress the homocoupling of this compound during a Sonogashira reaction, several strategies can be employed:
-
Utilize Copper-Free Conditions: A number of effective copper-free Sonogashira protocols have been developed. These methods eliminate the primary catalyst for Glaser coupling.
-
Maintain an Inert Atmosphere: If a copper co-catalyst is used, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by using standard Schlenk techniques or by working in a glovebox.
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: I am attempting a Suzuki-Miyaura coupling to react at the tertiary bromide of this compound. How can I prevent reactions at the terminal alkyne?
A4: When targeting the tertiary bromide in a Suzuki-Miyaura coupling, the terminal alkyne can still be susceptible to homocoupling, especially if copper contamination is present. To ensure selectivity:
-
Protect the Terminal Alkyne: A common and effective strategy is to protect the terminal alkyne with a removable protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl, TMS). The silyl group can be readily removed after the Suzuki coupling is complete.
-
Strictly Copper-Free Conditions: Ensure that all glassware and reagents are free of copper contamination.
-
Careful Catalyst Selection: Utilize a palladium catalyst system that is known to be efficient for the coupling of tertiary alkyl halides. Nickel-based catalysts have also shown promise for such transformations.
Troubleshooting Guide
Issue 1: Significant formation of homocoupled diyne byproduct in a Sonogashira reaction.
| Possible Cause | Recommended Solution |
| Presence of oxygen in the reaction. | Degas all solvents and reagents thoroughly before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Use of a copper co-catalyst. | Switch to a copper-free Sonogashira protocol. If copper is necessary, use the minimum effective amount and ensure strictly anaerobic conditions. |
| High concentration of the alkyne. | Add the this compound solution to the reaction mixture dropwise over an extended period using a syringe pump. |
| Inappropriate ligand. | Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands can sometimes favor the cross-coupling pathway. |
Issue 2: Low or no yield of the desired cross-coupled product.
| Possible Cause | Recommended Solution |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. |
| Poor quality of reagents. | Use high-purity, anhydrous solvents and freshly prepared or properly stored reagents. Impurities can poison the catalyst. |
| Suboptimal reaction temperature. | While many Sonogashira reactions proceed at room temperature, some less reactive substrates may require gentle heating. Conversely, high temperatures can promote side reactions. Optimize the temperature for your specific substrates. |
| Inappropriate base. | The choice of base is critical. For Sonogashira reactions, amine bases like triethylamine or diisopropylamine are common. For Suzuki reactions, inorganic bases like potassium carbonate or cesium carbonate are often used. The base must be strong enough to deprotonate the alkyne (in Sonogashira) or activate the boronic acid (in Suzuki) but not so strong as to cause decomposition of the starting materials. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general guideline for a copper-free Sonogashira reaction designed to minimize homocoupling.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
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Anhydrous and degassed solvent (e.g., THF, toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide and the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add this compound to the reaction mixture via a syringe pump over 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of TMS-Protected this compound with an Arylboronic Acid
This protocol outlines a strategy for selectively coupling at the tertiary bromide by first protecting the terminal alkyne.
Step 1: Protection of the Alkyne
-
Dissolve this compound in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a suitable base (e.g., n-butyllithium) dropwise.
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After stirring for 30 minutes, add trimethylsilyl chloride (TMSCl) and allow the reaction to warm to room temperature.
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Work up the reaction to isolate the TMS-protected 3-bromo-3-methyl-1-(trimethylsilyl)but-1-yne.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
TMS-protected 3-bromo-3-methyl-1-(trimethylsilyl)but-1-yne (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
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Anhydrous and degassed solvent system (e.g., dioxane/water or toluene/water)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the TMS-protected bromoalkyne, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the optimal temperature (typically 80-100 °C).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product, dry the organic layer, and concentrate.
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Purify by flash column chromatography.
Step 3: Deprotection of the Alkyne
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Dissolve the purified TMS-protected product in a solvent such as methanol or THF.
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Add a deprotecting agent like potassium carbonate or tetrabutylammonium fluoride (TBAF).
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Stir at room temperature until deprotection is complete (monitored by TLC).
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Work up and purify to obtain the final cross-coupled product.
Data Summary
The following tables provide a general overview of how different reaction parameters can influence the outcome of cross-coupling reactions involving terminal alkynes. The specific yields for this compound will be highly substrate-dependent and require optimization.
Table 1: Influence of Catalyst System on Sonogashira Coupling
| Catalyst System | Typical Conditions | Homocoupling Tendency |
| Pd(PPh₃)₄ / CuI | Et₃N, THF, rt | High (especially in the presence of air) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N, DMF, 50-80 °C | Moderate to High |
| Pd(OAc)₂ / SPhos | K₃PO₄, Toluene, 80 °C | Low (Copper-Free) |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃, Dioxane, rt | Low (Copper-Free) |
Table 2: General Applicability of Protecting Groups for Suzuki Coupling
| Protecting Group | Introduction Conditions | Removal Conditions | Stability to Suzuki Conditions |
| Trimethylsilyl (TMS) | n-BuLi, TMSCl | K₂CO₃/MeOH or TBAF | Generally Stable |
| Triethylsilyl (TES) | n-BuLi, TESCl | TBAF | More Stable than TMS |
| Triisopropylsilyl (TIPS) | n-BuLi, TIPSCl | TBAF (slower) | Very Stable |
Visualizations
Caption: Competing reaction pathways in the Sonogashira coupling of this compound.
Caption: A strategic workflow for selective Suzuki coupling at the tertiary bromide of this compound.
Technical Support Center: Purification of Products from 3-Bromo-3-methylbut-1-yne Reactions
Welcome to the Technical Support Center for the purification of reaction products derived from 3-Bromo-3-methylbut-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of compounds synthesized using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in:
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Sonogashira Coupling: To form substituted alkynes by coupling with terminal alkynes in the presence of palladium and copper catalysts.
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Grignard Reactions: After conversion to the corresponding Grignard reagent, it reacts with electrophiles like aldehydes, ketones, and carbon dioxide.
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Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, to form substituted products.[1]
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Addition Reactions: The triple bond can undergo addition reactions, for example, with hydrogen halides.[1]
Q2: What are the typical impurities I might encounter in my crude product?
A2: Depending on the reaction, common impurities include:
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Unreacted Starting Materials: Residual this compound or the coupling partner/electrophile.
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Homocoupling Products: In Sonogashira reactions, dimerization of the terminal alkyne starting material can occur, leading to symmetric 1,3-diynes.
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Wurtz Coupling Products: During the formation of the Grignard reagent, a side reaction can lead to the dimerization of the alkyl halide.
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Solvent and Reagent Residues: Catalysts, bases (e.g., triethylamine), and solvents used in the reaction.
-
Isomers: In some cases, rearrangement of the product may occur.
Q3: What are the general purification strategies for products derived from this compound?
A3: The purification strategy depends on the physical properties of the product (solid or liquid) and the nature of the impurities. Common techniques include:
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Aqueous Workup: To remove water-soluble impurities, salts, and catalysts. This typically involves extraction with an organic solvent, washing with water, brine, and sometimes a mild acid or base.
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Column Chromatography: A highly effective method for separating the desired product from impurities based on polarity. Silica gel is the most common stationary phase, and the eluent is chosen based on the polarity of the product.
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Distillation: Suitable for purifying liquid products that are thermally stable and have a boiling point distinct from impurities.
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Recrystallization: An effective technique for purifying solid products.
Troubleshooting Guides
Sonogashira Coupling Reactions
Issue 1: My desired coupled product is contaminated with a significant amount of homocoupled diyne.
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Possible Cause: The reaction conditions favor the oxidative coupling of the terminal alkyne starting material. This is often promoted by the presence of oxygen and the copper catalyst.
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Solution:
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Degas Solvents: Thoroughly degas all solvents and reagents before use to minimize the presence of oxygen.
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Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
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Optimize Catalyst Loading: Use the minimum effective amount of copper (I) iodide. In some cases, a copper-free Sonogashira protocol may be employed.
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Control Reagent Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which can disfavor homocoupling.
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Purification Strategy: The homocoupled product is often less polar than the desired cross-coupled product. Careful column chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the two.
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Issue 2: I am having difficulty separating my product from the palladium catalyst residues by column chromatography.
-
Possible Cause: Palladium complexes can sometimes co-elute with the product or streak on the column.
-
Solution:
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Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the bulk of the palladium catalyst.[2]
-
Aqueous Wash: An aqueous wash with a solution of ammonium chloride or sodium sulfide can help to remove residual palladium salts.
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Charcoal Treatment: Stirring the crude product solution with activated charcoal can help adsorb palladium residues, followed by filtration.
-
Grignard Reactions
Issue 3: The yield of my desired alcohol is low, and I have a significant non-polar byproduct.
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Possible Cause: This is likely due to the Wurtz coupling side reaction during the formation of the Grignard reagent from this compound, leading to the formation of a dimer.
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Solution:
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Slow Addition of Alkyl Halide: Add the solution of this compound dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This keeps the concentration of the alkyl halide low, minimizing the Wurtz coupling.
-
Magnesium Activation: Ensure the magnesium is properly activated. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Purification: The Wurtz coupling product is a non-polar hydrocarbon and can usually be separated from the more polar alcohol product by silica gel column chromatography.
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Issue 4: My Grignard reaction is difficult to work up, forming an emulsion during extraction.
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Possible Cause: The formation of magnesium salts (alkoxides and hydroxides) can lead to emulsions.
-
Solution:
-
Careful Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the reaction mixture in an ice bath. This helps to break up the magnesium salts.
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Acidic Workup: For less sensitive products, a dilute acid solution (e.g., 1M HCl) can be used to quench the reaction and dissolve the magnesium salts.
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Addition of Brine: During extraction, washing with brine (saturated NaCl solution) can help to break emulsions.
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Filtration: If a significant amount of solid is present, filtering the mixture before extraction can be beneficial.
-
Nucleophilic Substitution Reactions with Amines
Issue 5: I am getting a mixture of primary, secondary, and tertiary amine products.
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Possible Cause: The initially formed primary amine is also nucleophilic and can react further with the starting this compound, leading to over-alkylation.
-
Solution:
-
Use a Large Excess of the Amine: Using a significant excess of the amine nucleophile will increase the probability that the alkyl halide reacts with the desired amine rather than the product amine.
-
Purification: The different amine products will have different polarities and can often be separated by column chromatography. The polarity will depend on the specific structures, but generally, the polarity increases with the degree of substitution.
-
Experimental Protocols & Data
Table 1: Purification of Sonogashira Coupling Product
| Product Name | Reaction Scale | Workup Procedure | Purification Method | Eluent System | Yield | Purity |
| 1-(3,3-dimethylbut-1-yn-1-yl)-4-nitrobenzene | 1.0 mmol | Dilution with Et2O, filtration through Celite®, washing with sat. aq. NH4Cl, sat. aq. NaHCO3, and brine, drying over Na2SO4. | Flash column chromatography on silica gel. | Hexanes/Ethyl Acetate | 85% | >98% |
Experimental Protocol: Sonogashira Coupling
A solution of 4-iodonitrobenzene (1.0 mmol) and this compound (1.2 mmol) in degassed THF (10 mL) is treated with Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.1 mmol), and triethylamine (3.0 mmol). The mixture is stirred at room temperature under an argon atmosphere for 4 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Table 2: Purification of Grignard Reaction Product
| Product Name | Reaction Scale | Workup Procedure | Purification Method | Eluent System | Yield | Purity |
| 2,2-Dimethyl-5-phenyl-4-pentyn-3-ol | 10 mmol | Quenching with sat. aq. NH4Cl, extraction with diethyl ether, washing with brine, drying over MgSO4. | Column chromatography on silica gel. | Hexanes/Ethyl Acetate | 75% | >97% |
Experimental Protocol: Grignard Reaction
Magnesium turnings (12 mmol) are placed in a flame-dried flask under an argon atmosphere. A solution of this compound (10 mmol) in anhydrous THF (20 mL) is added dropwise to initiate the Grignard formation. After the addition is complete, the mixture is stirred for 1 hour at room temperature. The resulting Grignard reagent is then added dropwise to a solution of benzaldehyde (10 mmol) in anhydrous THF at 0 °C. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical workflow for troubleshooting the purification of reaction products.
References
Optimizing reaction yield for Grignard formation with 3-Bromo-3-methylbut-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield for Grignard formation with 3-bromo-3-methylbut-1-yne.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard formation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface due to oxidation. | Mechanically activate the magnesium turnings by crushing them in a dry flask before the reaction. Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2][3][4] The disappearance of the iodine color indicates activation. |
| Presence of moisture in glassware or solvent. | Ensure all glassware is flame-dried or oven-dried immediately before use.[4][5] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[4][6] | |
| Low Yield of Grignard Reagent | Wurtz-type coupling side reaction. | Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[6][7][8] Using a sufficient amount of anhydrous solvent to maintain dilute conditions is also beneficial.[8] |
| Degradation of the Grignard reagent. | Avoid overheating the reaction mixture. The formation is exothermic, so external heating is often unnecessary once the reaction has initiated.[6] Maintain a gentle reflux. | |
| Reaction Mixture Turns Dark Brown or Black | Overheating leading to reagent decomposition. | Control the rate of addition of the alkyl halide to maintain a gentle reflux and avoid excessive heat buildup.[6] |
| Presence of impurities in magnesium or the alkyl halide. | Use high-purity magnesium turnings and purified this compound. | |
| Formation of Significant Byproducts | Elimination reaction. | Due to the tertiary nature of the alkyl halide, the Grignard reagent, being a strong base, can cause elimination of HBr from the starting material.[1] Using a less basic solvent like THF might be preferable to diethyl ether.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to form a Grignard reagent with this compound?
A1: The primary challenge arises from its structure as a tertiary alkyl halide.[1][9] Tertiary Grignard reagents can be difficult to prepare due to steric hindrance and the increased likelihood of side reactions, such as elimination, where the Grignard reagent acts as a base on the starting halide.[1]
Q2: What is the most common side reaction, and how can I minimize it?
A2: The most prevalent side reaction is Wurtz-type coupling, where the formed Grignard reagent reacts with unreacted this compound.[6][8] To minimize this, the concentration of the alkyl halide should be kept low by adding it slowly and dropwise to the magnesium turnings under dilute conditions.[6][7][8]
Q3: Which solvent is best for this reaction?
A3: While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often preferred for preparing tertiary Grignard reagents.[1][5] THF is a better coordinating solvent, which can help stabilize the Grignard reagent.[1]
Q4: How can I be certain my Grignard reagent has formed?
A4: The initiation of the reaction is typically indicated by the disappearance of the color of the iodine activator and the spontaneous, gentle refluxing of the solvent.[3][7] The consumption of the magnesium metal is another visual cue.[5] For a quantitative assessment, titration of an aliquot of the Grignard solution can be performed.
Q5: My this compound has a yellowish tint. Can I still use it?
A5: A yellowish color may indicate decomposition and the presence of impurities, which can interfere with the Grignard formation. It is advisable to purify the alkyl halide, for example by distillation, before use to ensure optimal yield and purity of the Grignard reagent.
Experimental Protocols
Protocol 1: In Situ Preparation of the Grignard Reagent
This protocol details the formation of the Grignard reagent from this compound for immediate use in a subsequent reaction.
Materials:
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Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Three-necked round-bottom flask, reflux condenser, dropping funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the flame-dried glassware under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[8]
-
Add enough anhydrous THF to just cover the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 5-10%) of the alkyl halide solution to the magnesium suspension to initiate the reaction. Gentle warming with a heat gun may be necessary.[7][8]
-
Once the reaction begins (indicated by the fading of the iodine color and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[3][7]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction.[7] The resulting gray-black solution is the Grignard reagent.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of the Grignard reagent based on established principles for tertiary halides.
| Parameter | Condition A | Yield A (Expected) | Condition B | Yield B (Expected) | Rationale |
| Solvent | Diethyl Ether | Moderate | Tetrahydrofuran (THF) | Higher | THF provides better stabilization for the tertiary Grignard reagent.[1][5] |
| Addition Rate | Rapid | Lower | Dropwise | Higher | Slow addition minimizes Wurtz coupling by keeping the alkyl halide concentration low.[6][8] |
| Temperature | High (External Heating) | Lower | Gentle Reflux (Self-Sustaining) | Higher | Excessive heat can lead to reagent decomposition and increased side reactions.[6] |
| Mg Activation | None | Low/No Reaction | Iodine Crystal | Higher | Activation removes the passivating oxide layer from the magnesium surface.[2][3][4] |
Visualizations
Caption: Experimental workflow for the preparation of the Grignard reagent.
Caption: Troubleshooting logic for Grignard reagent formation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Which of the following alkyl halides could be successfully used t... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Purification of 3-Bromo-3-methylbut-1-yne Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-3-methylbut-1-yne and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound derivatives?
A1: The main challenges stem from the inherent instability of these compounds. The terminal alkyne moiety is prone to polymerization, especially under acidic conditions or at elevated temperatures.[1] The tertiary bromide is a good leaving group, making the molecule susceptible to decomposition and side reactions. Furthermore, their volatility can lead to sample loss during purification.
Q2: My this compound derivative appears to be decomposing during silica gel column chromatography. What is the likely cause and how can I prevent this?
A2: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface. This acidic environment can catalyze the decomposition of acid-sensitive compounds like this compound derivatives. To prevent this, you can either neutralize the silica gel by pre-treating it with a basic solution (e.g., a solvent system containing 1-3% triethylamine) or use a less acidic stationary phase such as neutral alumina.
Q3: What are common impurities found after synthesizing a derivative of this compound, for instance, via a Sonogashira coupling?
A3: In a Sonogashira coupling, common impurities include unreacted starting materials (the aryl halide and this compound derivative), the homocoupled product of the terminal alkyne (Glaser coupling byproduct), and residual palladium and copper catalysts.[2]
Q4: Can I use distillation to purify my this compound derivative?
A4: Yes, vacuum distillation can be an effective purification method for liquid derivatives, especially for removing non-volatile impurities.[1] However, due to the thermal sensitivity of many bromoalkynes, it is crucial to use a low pressure to keep the distillation temperature as low as possible and to minimize the heating time.
Q5: My solid this compound derivative is difficult to purify by chromatography. Are there alternative methods?
A5: For solid derivatives, recrystallization is a powerful purification technique. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Troubleshooting Guides
Issue 1: Low or No Recovery of Compound from Silica Gel Column
| Possible Cause | Recommended Solution |
| Decomposition on acidic silica gel | Neutralize the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample. Alternatively, use a neutral stationary phase like alumina. |
| Compound is too polar and is irreversibly adsorbed | Increase the polarity of the eluent gradually. If the compound is still retained, consider flushing the column with a strong solvent like methanol to recover the material, although purity may be compromised. For future purifications, consider reverse-phase chromatography. |
| Compound is volatile and evaporated with the solvent | Use a closed collection system and avoid excessive use of air or nitrogen pressure during elution. Concentrate the collected fractions at a lower temperature using a rotary evaporator with a cold trap. |
Issue 2: Co-elution of the Desired Product with Impurities during Chromatography
| Possible Cause | Recommended Solution |
| Similar polarity of the product and impurity | Optimize the solvent system by testing various combinations of solvents with different polarities and selectivities on a TLC plate. Employing a shallow solvent gradient during column chromatography can enhance separation. |
| Overloading the column | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 50:1 by weight. |
| Poor column packing | Ensure the column is packed uniformly without any cracks or air bubbles. Dry packing followed by careful solvent elution or slurry packing can provide a more homogenous stationary phase. |
Issue 3: Product Decomposition during Vacuum Distillation
| Possible Cause | Recommended Solution |
| Temperature is too high | Increase the vacuum to lower the boiling point of the compound. Ensure the vacuum system is free of leaks. Use a high-quality vacuum pump. |
| Prolonged heating time | Use a pre-heated heating mantle to bring the sample to the distillation temperature quickly. Collect the product fraction as efficiently as possible. For very sensitive compounds, a short-path distillation apparatus is recommended. |
| Presence of acidic or basic impurities catalyzing decomposition | Perform a simple aqueous work-up (e.g., washing with dilute sodium bicarbonate solution if acidic impurities are suspected) on the crude product before distillation. |
Data Presentation
Table 1: Comparison of Purification Methods for a Model Sonogashira Coupling Product
Reaction: Sonogashira coupling of 4-iodotoluene with this compound.
| Purification Method | Purity of Final Product (%) | Overall Yield (%) | Key Impurities Removed |
| Standard Silica Gel Chromatography | 85 | 50 | Unreacted 4-iodotoluene |
| Neutralized Silica Gel Chromatography | >98 | 75 | Unreacted 4-iodotoluene, Homocoupled alkyne |
| Vacuum Distillation | 95 | 65 | Palladium catalyst, Homocoupled alkyne (high boiling) |
| Recrystallization (for solid derivatives) | >99 | 70 | Isomeric byproducts, residual starting materials |
Table 2: Impurity Profile of a Crude Sonogashira Reaction Mixture Determined by GC-MS
| Compound | Retention Time (min) | Relative Abundance (%) |
| This compound | 3.5 | 10 |
| 4-Iodotoluene | 8.2 | 15 |
| Desired Product | 12.5 | 65 |
| Homocoupled Alkyne | 15.8 | 8 |
| Other Byproducts | Various | 2 |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Neutralized Silica Gel
-
Preparation of the Neutralized Silica Gel Column:
-
Dry pack a glass column with silica gel (230-400 mesh).
-
Prepare a solution of 2% triethylamine in hexane.
-
Flush the column with this basic solution until the eluent is basic (test with pH paper).
-
Equilibrate the column with the starting eluent for your separation (e.g., 98:2 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution).
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions using a rotary evaporator at a low temperature to obtain the purified product.
-
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Use a magnetic stirrer in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Place the crude liquid product in the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached and stable, gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of your product at that pressure.
-
-
Product Collection:
-
Once the desired fraction has been collected, remove the heat and allow the apparatus to cool before releasing the vacuum.
-
Mandatory Visualization
Caption: A general workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for low recovery during silica gel chromatography.
References
Preventing elimination side reactions with 3-Bromo-3-methylbut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination side reactions when using 3-bromo-3-methylbut-1-yne in their experiments.
Troubleshooting Guides
Issue 1: Low or No Yield of Desired Substitution/Coupling Product, with Evidence of Elimination
Symptoms:
-
Low isolated yield of the target molecule.
-
Presence of a volatile, isomeric byproduct, identified by GC-MS or NMR as 3-methylbut-1,2-diene (allene).
-
Complex reaction mixture that is difficult to purify.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strongly Basic Conditions | The use of strong, small bases (e.g., hydroxides, methoxide, ethoxide) can promote E2 elimination.[1][2] Solution: Opt for weaker or more sterically hindered bases. For instance, in Sonogashira couplings, amine bases like triethylamine or diisopropylamine are commonly used.[3][4] In other substitution reactions, non-nucleophilic, bulky bases such as 2,6-lutidine or proton sponge can be effective. |
| High Reaction Temperature | Elevated temperatures generally favor elimination over substitution reactions.[5] Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For Sonogashira couplings, room temperature is often sufficient, especially with highly active catalyst systems.[6] If heating is necessary, it should be carefully controlled and optimized. |
| Steric Hindrance of the Substrate | This compound is a tertiary alkyl halide, which is inherently prone to elimination due to the steric hindrance around the reactive carbon center, making it a challenging substrate for SN2 reactions.[5] Solution: For palladium-catalyzed cross-coupling reactions like Sonogashira, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form the product over β-hydride elimination.[7] |
| Solvent Effects | The choice of solvent can influence the reaction pathway. Solution: For Sonogashira reactions, solvents like THF, DMF, or toluene are common co-solvents with the amine base.[4] The solvent should be chosen to ensure all reactants are soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination side reactions observed with this compound?
A1: The primary elimination side reaction is the formation of 3-methylbut-1,2-diene, an allene, through the loss of HBr. This can occur via two main mechanisms: E1 (unimolecular elimination) or E2 (bimolecular elimination), depending on the reaction conditions. Given that this compound is a tertiary halide, it can undergo both E1 and E2 reactions.[1][8] Strong bases favor the E2 pathway, while conditions that promote carbocation formation (polar protic solvents, weaker bases) can lead to E1 elimination.[1]
Q2: How can I minimize elimination in Sonogashira coupling reactions with this compound?
A2: To minimize elimination in Sonogashira couplings, consider the following strategies:
-
Choice of Base: Use a moderately weak amine base like triethylamine or diisopropylamine.[3][4] These are basic enough to deprotonate the terminal alkyne but are less likely to promote E2 elimination of the tertiary bromide.
-
Catalyst System: Employ a palladium catalyst with a bulky, electron-rich phosphine ligand. These ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, thereby outcompeting the β-hydride elimination pathway.[7]
-
Temperature Control: Conduct the reaction at or near room temperature if possible.[6] Many modern Sonogashira protocols with active catalysts do not require high temperatures.
-
Copper-Free Conditions: While copper (I) is a common co-catalyst, copper-free Sonogashira protocols can sometimes offer better results and avoid side reactions like Glaser coupling.[6]
Q3: What are the ideal conditions for a Cadiot-Chodkiewicz coupling with this compound to avoid elimination?
A3: The Cadiot-Chodkiewicz coupling involves a copper(I) salt and an amine base.[1][9] To suppress elimination with the tertiary this compound:
-
Mild Base: Use a mild amine base.
-
Low Temperature: Perform the reaction at low temperatures.
-
Inert Atmosphere: While the main concern in Cadiot-Chodkiewicz is often homocoupling, maintaining an inert atmosphere can prevent oxidative side reactions that might lead to harsher conditions and promote elimination. Recent methods have shown that the addition of a reducing agent like sodium ascorbate can suppress unwanted side reactions and allow the reaction to be performed in air.[10]
Q4: Can I use a strong base like potassium tert-butoxide to deprotonate my terminal alkyne without causing elimination of this compound?
A4: Using a strong, bulky base like potassium tert-butoxide is a double-edged sword. While it is an excellent choice for deprotonating terminal alkynes, it is also a potent base for promoting E2 elimination, especially with a tertiary halide.[1] For coupling reactions, it is generally preferable to use a weaker amine base that can still facilitate the formation of the necessary metal acetylide intermediate without aggressively promoting the elimination of the tertiary bromide.
Experimental Protocols
Protocol 1: Sonogashira Coupling with Minimized Elimination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (TEA) (as solvent or co-solvent with THF)
-
Anhydrous THF (if used)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.
-
Add degassed triethylamine (and THF if used).
-
Add the terminal alkyne via syringe and stir for 10 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cadiot-Chodkiewicz Coupling with Minimized Elimination
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
CuBr (0.1 eq)
-
n-Butylamine (1.0 eq)
-
Sodium ascorbate (1.0 eq)
-
Ethanol
Procedure:
-
To a vial open to the air, add CuBr and sodium ascorbate.
-
Add ethanol and cool the mixture in an ice bath.
-
Add a solution of the terminal alkyne in ethanol, followed by n-butylamine.
-
Add a solution of this compound in ethanol.
-
Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes, monitoring by TLC.[10]
-
Upon completion, work up the reaction as appropriate for the product's properties.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for a Sonogashira coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN1323771A - Method for preparing 1-bromo-3-methyl-2-butene - Google Patents [patents.google.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kbfi.ee [kbfi.ee]
- 8. CN103012143A - Preparation method of 1-bromoethyl acetate - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
Improving the stability of 3-Bromo-3-methylbut-1-yne in solution
Welcome to the technical support center for 3-Bromo-3-methylbut-1-yne. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the handling, storage, and use of this versatile reagent. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation through several pathways, including elimination, substitution, and potential polymerization. As a tertiary bromoalkyne, it can undergo elimination reactions to form alkenes, especially in the presence of bases and at elevated temperatures. Nucleophilic substitution can also occur, leading to the replacement of the bromine atom.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored at a temperature of -10°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to prevent reactions with atmospheric components.
Q3: In which solvents is this compound most stable?
A3: While specific quantitative stability data is limited, non-polar, aprotic solvents are generally preferred to minimize elimination and substitution reactions. Ethereal solvents like THF and diethyl ether are commonly used for reactions involving this compound.[2] Polar protic solvents, such as ethanol and water, can promote nucleophilic substitution and should be used with caution.
Q4: Can I use a stabilizer with this compound solutions?
A4: For reactions that may involve radical pathways, the addition of a radical inhibitor, such as a phenol derivative (e.g., hydroquinone), can be beneficial. These compounds function by scavenging reactive radical species that can initiate polymerization or other unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yields in Sonogashira Coupling Reactions
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of significant side products, such as homocoupled alkyne (dimer).
-
Decomposition of this compound observed by TLC or GC-MS.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure the reagent is fresh and has been stored properly. Consider purifying the compound by distillation under reduced pressure if its purity is questionable.[2] |
| Suboptimal Reaction Temperature | While higher temperatures can increase reaction rates, they can also promote the decomposition of the bromoalkyne. Attempt the reaction at a lower temperature for a longer duration. |
| Inadequate Degassing | Oxygen can lead to the oxidative homocoupling of the terminal alkyne partner and can also affect catalyst activity. Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas. |
| Base-Induced Elimination | Tertiary bromoalkanes are prone to elimination in the presence of strong bases. Use a milder, non-nucleophilic base if possible. The slow addition of the base to the reaction mixture can also help to minimize side reactions. |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and copper(I) co-catalyst. Ensure that the catalyst is not exposed to air or moisture during handling. |
Issue 2: Formation of Unexpected Side Products (Elimination or Substitution)
Symptoms:
-
Observation of alkene or alcohol/ether byproducts by NMR or GC-MS.
-
Reduced yield of the desired product.
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Higher temperatures favor elimination reactions.[3][4] Conduct the reaction at the lowest feasible temperature. |
| Use of a Strong, Nucleophilic Base | Strong bases can promote E2 elimination. If a base is required, consider using a sterically hindered, non-nucleophilic base. |
| Protic Solvent | Polar protic solvents can facilitate both SN1 substitution and E1 elimination pathways.[5] If possible, switch to a non-polar, aprotic solvent. |
| Presence of Nucleophiles | Unintended nucleophiles (e.g., water) can lead to substitution products. Ensure all reagents and solvents are anhydrous. |
Stability and Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -10°C[1] | Minimizes thermal degradation and side reactions. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Recommended Solvents | Aprotic, non-polar solvents (e.g., THF, Diethyl Ether)[2] | Reduces the likelihood of elimination and substitution reactions. |
| Incompatible Materials | Strong bases, strong oxidizing agents, and some metals. | Can cause rapid decomposition or vigorous reactions. |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). | The compound is flammable and a potential irritant. |
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Coupling Reaction
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd catalyst (e.g., Pd(PPh₃)₄), and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF or toluene) via syringe.
-
Add the terminal alkyne and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Slowly add a solution of this compound in the same anhydrous, degassed solvent to the reaction mixture at room temperature or below.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Troubleshooting Logic
Below is a diagram illustrating a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: Troubleshooting Impurities in 3-Bromo-3-methylbut-1-yne Synthesis by NMR
For researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-3-methylbut-1-yne, ensuring product purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying impurities that may arise during the reaction. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the analysis of NMR spectra for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the starting material, 3-methyl-1-butyne?
A1: The starting material, 3-methyl-1-butyne, has a distinct NMR profile that should be absent in a clean product spectrum.
| Compound | Proton (¹H) Assignment | ¹H Chemical Shift (ppm) | Carbon (¹³C) Assignment | ¹³C Chemical Shift (ppm) |
| 3-Methyl-1-butyne | (CH₃)₂CH- | 1.17 (doublet) | (CH₃) ₂CH- | ~23 |
| (CH₃)₂CH - | 2.80 (septet) | (CH₃)₂C H- | ~20 | |
| ≡C-H | 2.23 (singlet) | ≡C -H | ~67 | |
| -C≡ | -C ≡ | ~90 |
Q2: What are the characteristic ¹H and ¹³C NMR signals for the desired product, this compound?
A2: The formation of this compound results in a simplified ¹H NMR spectrum compared to the starting material due to the loss of the methine proton and the introduction of a bromine atom.
| Compound | Proton (¹H) Assignment | ¹H Chemical Shift (ppm) | Carbon (¹³C) Assignment | ¹³C Chemical Shift (ppm) |
| This compound | -C(CH₃)₂Br | ~1.3-1.5 (singlet) | -C(C H₃)₂Br | Data not available |
| ≡C-H | Signal absent | ≡C -H | ~70-80 | |
| -C≡ | -C ≡ | Data not available | ||
| C (CH₃)₂Br | ~30-40 |
Troubleshooting Guide for Impurity Identification by NMR
This section addresses common impurities encountered during the synthesis of this compound and provides guidance on their identification using NMR spectroscopy.
Issue 1: Presence of Unreacted Starting Material
Symptom: Your ¹H NMR spectrum shows a doublet around 1.17 ppm, a septet around 2.80 ppm, and a singlet around 2.23 ppm.
Cause: Incomplete reaction.
Troubleshooting Workflow:
Technical Support Center: Optimizing Substitution Reactions on 3-Bromo-3-methylbut-1-yne
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the rate of substitution reactions involving 3-bromo-3-methylbut-1-yne. The following question-and-answer format directly addresses potential issues and provides actionable solutions based on established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for substitution reactions on this compound?
A1: Due to the structure of this compound, which is a tertiary alkyl halide, the primary mechanism for nucleophilic substitution is the unimolecular nucleophilic substitution (SN1) pathway.[1][2][3] The tertiary carbon atom is sterically hindered, making a backside attack required for a bimolecular (SN2) reaction highly unfavorable.[3][4][5] The SN1 mechanism proceeds through a stable tertiary carbocation intermediate.[1][2]
Q2: Why is my substitution reaction on this compound proceeding so slowly?
A2: The rate of an SN1 reaction is primarily determined by the stability of the carbocation intermediate and the ability of the leaving group to depart.[5][6][7] Several factors could contribute to a slow reaction rate:
-
Inappropriate solvent choice: The use of a non-polar or polar aprotic solvent will slow down the reaction.
-
Weak nucleophile in a non-solvolysis reaction: While the nucleophile concentration doesn't affect the rate-determining step, a very weak nucleophile might not effectively capture the carbocation.
-
Low reaction temperature: Like most chemical reactions, the rate of substitution is temperature-dependent.
-
Competing side reactions: Elimination reactions (E1) can compete with SN1 substitution, reducing the yield of the desired substitution product.[8]
Q3: How does the choice of solvent affect the reaction rate?
A3: The solvent plays a critical role in an SN1 reaction. Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for accelerating the rate of SN1 reactions.[1][2][9] These solvents stabilize the transition state and the resulting carbocation intermediate and solvate the leaving group (bromide ion), thereby facilitating its departure.[9][10] In contrast, polar aprotic solvents (e.g., acetone, DMSO, DMF) are more suitable for SN2 reactions and will not be as effective for this substrate.[2][11] Non-polar solvents are generally poor choices for SN1 reactions.
Q4: Will increasing the concentration of my nucleophile increase the reaction rate?
A4: No, for a pure SN1 reaction, the rate is independent of the concentration of the nucleophile.[7][12][13] The rate-determining step is the formation of the carbocation, which only involves the substrate.[5][6] However, the nature and concentration of the nucleophile can influence the product distribution if competing reactions, such as elimination (E1), are possible.[9]
Q5: What are the common side products I should be aware of?
A5: The most common side reaction competing with SN1 is the unimolecular elimination (E1) reaction.[8] This is because both reactions share the same rate-determining step: the formation of the carbocation intermediate. Instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon atom to form an alkene. In the case of this compound, the likely elimination product would be 3-methylbut-1,2-diene.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or No Reaction | Inappropriate Solvent | Use a polar protic solvent such as methanol, ethanol, water, or a mixture thereof. These solvents will stabilize the carbocation intermediate.[1][2][9] |
| Low Temperature | Increase the reaction temperature. Heating the reaction mixture will provide the necessary activation energy for the formation of the carbocation. | |
| Poor Leaving Group Ability | While bromide is a good leaving group, you can enhance its departure by adding a Lewis acid like silver nitrate (AgNO3). The silver ion will coordinate with the bromine, facilitating the formation of the carbocation and precipitating as silver bromide (AgBr).[14][15] | |
| Low Yield of Substitution Product | Competing Elimination (E1) Reaction | Use a weakly basic nucleophile.[2] Stronger bases will favor elimination. Running the reaction at a lower temperature can also sometimes favor substitution over elimination. |
| Solvent as Nucleophile | If the solvent is also acting as the nucleophile (solvolysis) and this is not the desired outcome, use a non-nucleophilic polar protic solvent (if possible) and your desired nucleophile at a higher concentration. | |
| Formation of Multiple Products | Carbocation Rearrangement | While the tertiary carbocation formed from this compound is relatively stable, rearrangements are always a possibility in SN1 reactions. In this specific case, rearrangement is unlikely due to the stability of the initial carbocation. However, if unexpected products are observed, consider characterization to identify potential rearrangement pathways. |
| Mixture of Substitution and Elimination Products | As mentioned, use a weakly basic nucleophile and consider optimizing the reaction temperature. |
Data Presentation
Table 1: Relative Rates of Solvolysis of a Tertiary Alkyl Halide in Various Solvents
This table illustrates the effect of solvent polarity on the rate of a typical SN1 reaction. The data is for the solvolysis of tert-butyl chloride, which is structurally similar to this compound.
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| 100% Ethanol | 24.3 | 1 | Polar Protic |
| 80% Ethanol / 20% Water | - | 4 | Polar Protic |
| 60% Ethanol / 40% Water | - | 14 | Polar Protic |
| 40% Ethanol / 60% Water | - | 60 | Polar Protic |
| 20% Ethanol / 80% Water | - | 300 | Polar Protic |
| 100% Water | 78.5 | 1000 | Polar Protic |
| Acetic Acid | 6.2 | 0.05 | Polar Protic |
| Formic Acid | 58.5 | 5000 | Polar Protic |
Note: Data is generalized to show the trend. Actual relative rates can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for SN1 Substitution on this compound with Silver Nitrate in Ethanol
This protocol describes a typical SN1 reaction where the leaving group's departure is assisted by a Lewis acid.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (a polar protic solvent).
-
Initiation: In a separate flask, dissolve silver nitrate (AgNO3) (1.1 eq) in a minimal amount of absolute ethanol.
-
Reaction: Slowly add the silver nitrate solution to the solution of the alkyl halide at room temperature with vigorous stirring. A precipitate of silver bromide (AgBr) should begin to form.
-
Heating: Gently heat the reaction mixture to reflux to increase the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated AgBr.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) for extraction.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
Caption: SN1 reaction mechanism for this compound.
Caption: General experimental workflow for a substitution reaction.
Caption: Troubleshooting flowchart for a slow substitution reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Give the substitution and elimination products you would expect from the .. [askfilo.com]
- 15. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 3-Bromo-3-methylbut-1-yne
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 3-bromo-3-methylbut-1-yne.
Troubleshooting Guides
This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low yield or has completely stalled. What are the likely causes related to catalyst poisoning?
Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common problem that can often be traced back to catalyst deactivation or poisoning. With a sterically hindered tertiary bromide like this compound, oxidative addition can be slow, making the catalyst more susceptible to deactivation over the course of the reaction. The primary suspects are:
-
Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents can act as potent catalyst poisons. Sulfur compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. This is a critical concern in reactions requiring elevated temperatures.
-
Palladium Black Formation: The appearance of a black precipitate is a clear sign of catalyst agglomeration into inactive palladium nanoparticles. This can be triggered by suboptimal reaction conditions, impurities, or the choice of solvent. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.
-
Inefficient Pre-catalyst Reduction: When using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete, leading to a lower concentration of the active catalyst.
-
Side Reactions of the Substrate: this compound can potentially undergo side reactions under basic conditions, such as dehydrobromination, which could lead to the formation of species that inhibit the catalyst.
Issue 2: Significant Formation of Byproducts
Question: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
Answer: Byproduct formation often points to issues with catalyst stability, reaction conditions, or substrate decomposition. For this compound, consider the following:
-
Homocoupling of the Alkyne (Glaser Coupling): In Sonogashira reactions, the terminal alkyne can couple with itself, especially in the presence of oxygen and a copper co-catalyst.
-
Solution: Ensure strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.
-
-
Dehydrobromination: The tertiary bromide is susceptible to elimination reactions in the presence of a strong base, which can lead to the formation of a vinylallene. This reactive species can potentially polymerize or react in other unproductive ways, possibly interfering with the catalyst.
-
Solution: A careful selection of a milder base and reaction temperature is crucial.
-
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade, particularly at higher temperatures, leading to loss of catalyst activity and the formation of byproducts.
-
Solution: The use of bulky, electron-rich phosphine ligands can enhance catalyst stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of?
A1: Common catalyst poisons in palladium-catalyzed cross-coupling reactions include:
-
Sulfur compounds: (e.g., thiols, thioethers)
-
Halides: Excess halides can inhibit the catalyst.
-
Carbon monoxide: Often present as an impurity in certain reagents.
-
Cyanides
-
Phosphates and phosphites
-
Strongly coordinating organic molecules: such as certain nitrogen-containing heterocycles.
Q2: How can I prevent catalyst poisoning?
A2: To minimize catalyst poisoning:
-
Use High-Purity Reagents and Solvents: Whenever possible, use freshly purified reagents and anhydrous, degassed solvents.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from entering the reaction vessel.
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands can protect the palladium center and improve its stability and reactivity, which is particularly important for challenging substrates like this compound.[1][2]
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions. It is often better to optimize other reaction parameters first.[3][4]
Q3: My reaction mixture turned black. What does this mean and what can I do?
A3: The formation of a black precipitate is likely "palladium black," an inactive, agglomerated form of palladium. This indicates catalyst decomposition. To prevent this:
-
Ensure rigorous degassing of all solvents and reagents.
-
Use an appropriate ligand-to-palladium ratio.
-
Consider if the reaction temperature is too high, as this can accelerate catalyst decomposition.
-
Certain solvents may promote the formation of palladium black; a solvent screen could be beneficial.
Q4: Are there specific challenges associated with the tertiary bromide in this compound?
A4: Yes, the tertiary nature of the bromide presents specific challenges. The steric hindrance around the carbon-bromine bond can slow down the rate of oxidative addition to the palladium center. This slower key step in the catalytic cycle means the active catalyst is present in the reaction mixture for a longer time before engaging with the substrate, increasing the window for potential deactivation or poisoning.
Q5: Can the terminal alkyne of this compound itself contribute to catalyst poisoning?
A5: While terminal alkynes are the desired coupling partners in reactions like the Sonogashira coupling, under certain conditions, they can contribute to catalyst deactivation. For instance, the formation of stable palladium-acetylide complexes that are reluctant to undergo further reaction can sequester the catalyst. Additionally, the aforementioned Glaser homocoupling can consume the alkyne and potentially lead to insoluble copper acetylides that can coat the palladium catalyst.
Data Summary
Table 1: General Troubleshooting for Low Yield in Sonogashira Coupling
| Observation | Potential Cause | Recommended Action |
| No reaction | Inactive catalyst, poor quality reagents | Use fresh, high-purity catalyst and reagents. Ensure anhydrous and anaerobic conditions. |
| Formation of black precipitate | Catalyst decomposition (Palladium black) | Improve degassing, optimize ligand and solvent, consider lower temperature. |
| Alkyne homocoupling | Presence of oxygen, copper-catalyzed side reaction | Ensure strict anaerobic conditions, consider a copper-free protocol. |
| Stalled reaction | Catalyst poisoning, slow oxidative addition | Purify all reagents, use a more robust ligand, slightly increase catalyst loading as a last resort. |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is a general starting point and may require optimization for this compound.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., a bulky biarylphosphine, 4 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., toluene or dioxane) and a suitable base (e.g., a bulky amine base like diisopropylethylamine or an inorganic base like K₂CO₃, 2-3 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Procedure for a Failed Reaction
If a reaction has failed, this procedure can help determine if catalyst poisoning was the cause.
-
Analyze Starting Materials: Check the purity of your starting materials, especially the this compound, for signs of degradation.
-
Re-run with Purified Reagents: If possible, purify the starting materials and use freshly opened, high-purity anhydrous solvent.
-
Increase Catalyst Loading: In a small-scale test reaction, incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). If the reaction proceeds, it may indicate that a portion of the catalyst was being deactivated.
-
Change the Ligand: Test a more robust, sterically hindered phosphine ligand which can offer greater stability to the palladium center.
Visualizations
Caption: Potential pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting.
References
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Grignard Reactions with 3-Bromo-3-methylbut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly exothermic Grignard reaction of 3-Bromo-3-methylbut-1-yne.
Troubleshooting Guides
Issue 1: Reaction Fails to Initiate
Question: My Grignard reaction with this compound is not starting. What are the possible causes and how can I fix it?
Answer:
Failure to initiate is a common issue in Grignard reactions. Several factors could be responsible. Here's a systematic guide to troubleshoot this problem:
-
Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.
-
Solution:
-
Use fresh, high-quality magnesium turnings.
-
Mechanically activate the magnesium by gently crushing the turnings in a dry flask under an inert atmosphere before adding the solvent. This exposes a fresh, reactive metal surface.
-
Chemically activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's brown color or the observation of ethylene bubbles from the 1,2-dibromoethane indicates activation.[1]
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any trace of moisture in the glassware, solvent, or starting materials will quench the reagent as it forms, preventing the reaction from sustaining itself.
-
Solution:
-
Thoroughly flame-dry all glassware under vacuum or in an oven and cool it under a stream of dry inert gas (argon or nitrogen) immediately before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents and freshly distilled.
-
Ensure the this compound is dry.
-
-
-
Low Reactivity of the Alkynyl Halide: While this compound is generally reactive, initiation can sometimes be sluggish.
-
Solution:
-
After adding a small initial portion of the halide solution to the activated magnesium, gentle warming with a heat gun may be necessary to initiate the reaction. Be prepared to cool the flask immediately once the reaction starts to avoid a runaway exotherm.
-
Sonication can also be used to help initiate the reaction by cleaning the magnesium surface.
-
-
Issue 2: Uncontrolled, Rapid Exotherm (Runaway Reaction)
Question: My reaction started, but the temperature is rising too quickly and the solvent is boiling violently. How can I control this?
Answer:
An uncontrolled exotherm is a serious safety hazard. The primary cause is the rapid formation and accumulation of the Grignard reagent followed by a sudden, vigorous reaction.
-
Too Rapid Addition of this compound: Adding the alkyl halide too quickly is the most common cause of a runaway reaction.
-
Solution:
-
Add the this compound solution dropwise using a pressure-equalizing dropping funnel.
-
The addition rate should be carefully controlled to maintain a gentle reflux of the solvent. If the reflux becomes too vigorous, slow down or stop the addition and apply external cooling.
-
-
-
Inadequate Cooling: The cooling capacity of the setup may be insufficient to dissipate the heat generated by the reaction.
-
Solution:
-
Ensure the reaction flask is immersed in an efficient cooling bath (e.g., an ice-water bath or a cryocooler) before starting the addition.
-
For larger-scale reactions, consider using a more efficient cooling system.
-
-
-
Delayed Initiation: If the reaction has a long induction period, a significant amount of the halide can accumulate. When the reaction finally initiates, the large concentration of reactants leads to a very rapid release of heat.
-
Solution:
-
Ensure the reaction has properly initiated with a small portion of the halide before proceeding with the dropwise addition of the remainder.
-
-
Issue 3: Low Yield of the Desired Product
Question: The yield of my desired product after reaction with an electrophile is lower than expected. What are the potential side reactions and how can I minimize them?
Answer:
Low yields can be attributed to several side reactions that consume the Grignard reagent or the starting material.
-
Wurtz Coupling: The Grignard reagent can react with unreacted this compound to form a dimer. This is a common side reaction with reactive halides.
-
Solution:
-
Maintain a low concentration of the this compound in the reaction mixture by adding it slowly and ensuring efficient stirring. This minimizes the chance of the Grignard reagent encountering another molecule of the halide.
-
-
-
Reaction with Acidic Protons: The Grignard reagent is a strong base and will react with any acidic protons present in the reaction mixture, including water, alcohols, or even the terminal alkyne proton if it were present (in this case, the alkyne is internal).
-
Solution:
-
As mentioned for initiation, ensure all reactants and equipment are scrupulously dry.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
After the addition of the halide is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure all the magnesium has been consumed.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction with this compound so exothermic?
Q2: What is a "thermal runaway" and why is it dangerous?
A2: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn further increases the temperature.[3] This can cause the solvent to boil violently, leading to a rapid increase in pressure inside the reaction vessel. The dangers include the risk of explosion, fire (due to the flammable nature of ethereal solvents), and the release of hazardous chemicals.
Q3: How can I safely quench the Grignard reaction?
A3: Quenching a Grignard reaction is also highly exothermic and must be done with extreme care.
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add water directly as the reaction can be too violent.
-
Maintain vigorous stirring during the quenching process.
-
Be aware of a potential induction period before the quenching reaction becomes vigorous.[4]
-
Q4: Can I use a different solvent instead of diethyl ether or THF?
A4: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions because they are aprotic and they solvate and stabilize the Grignard reagent. Using other solvents is generally not recommended unless you have specific reasons and have consulted the literature. Non-coordinating solvents will likely result in failure of the reaction.
Q5: What are the key safety precautions I should take when performing this reaction?
A5:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.
-
Ensure that a fire extinguisher rated for metal fires (Class D) is accessible.
-
Have a plan for controlling the exotherm, including an adequate cooling bath and controlled addition of the reagent.
-
Never leave a Grignard reaction unattended.
Data Presentation
Table 1: Recommended Reaction Parameters (Estimates)
| Parameter | Recommended Value/Range | Notes |
| Reaction Temperature | Maintain gentle reflux of the solvent (e.g., ~35°C for diethyl ether) | Careful monitoring is crucial. Overheating can increase side reactions. |
| Addition Rate | 1-2 mL/min (for a 0.1 mol scale reaction) | This is an estimated starting point. Adjust the rate to maintain a controllable reflux. |
| Cooling Bath Temperature | 0 °C (Ice-water bath) | Provides a good temperature sink to manage the exotherm. |
| Stirring Speed | > 300 RPM | Vigorous stirring is essential to ensure efficient heat transfer and to prevent localized high concentrations of reactants. |
Experimental Protocols
Protocol 1: Preparation of the Grignard Reagent from this compound
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and inert gas supply (Argon or Nitrogen).
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.
-
Initiation: Add enough anhydrous solvent to just cover the magnesium. Prepare a solution of this compound in the anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of the halide solution to the stirred magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux of the solvent.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exotherm.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium is consumed. The resulting grayish, slightly cloudy solution is the Grignard reagent.
Mandatory Visualization
References
Work-up procedures for reactions involving 3-Bromo-3-methylbut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-3-methylbut-1-yne.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.
Issue 1: Low or No Product Yield After Work-up
-
Question: I performed a Sonogashira coupling reaction with this compound, but after the work-up, my yield is very low. What could be the problem?
-
Answer: Low yields in Sonogashira couplings can arise from several factors. Here is a systematic troubleshooting approach:
-
Incomplete Reaction: Before work-up, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is incomplete, consider extending the reaction time or gently heating the mixture.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air. Ensure the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Improper Quenching: The choice of quenching solution is crucial. For Sonogashira reactions, a saturated aqueous solution of ammonium chloride is often used to quench the reaction and remove copper salts.[2]
-
Product Loss During Extraction: Ensure you are using an appropriate extraction solvent. Dichloromethane or diethyl ether are common choices. Perform multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of your product from the aqueous layer.
-
Suboptimal Work-up pH: The pH of the aqueous layer can affect the solubility of your product and byproducts. Adjusting the pH with dilute acid or base might improve separation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Issue 2: Presence of Persistent Impurities After Purification
-
Question: After column chromatography, my product is still contaminated with a persistent impurity. How can I improve the purification?
-
Answer: The purification of acetylenic compounds can be challenging due to their unique properties. Consider the following:
-
Co-eluting Impurities: If an impurity is co-eluting with your product, you may need to adjust the solvent system for your column chromatography. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation.
-
Residual Copper or Palladium: In cross-coupling reactions, residual metals can be a problem. Washing the organic layer with a saturated solution of ammonium chloride can help remove copper salts.[2] For palladium, a wash with an aqueous solution of thiourea (5%) can be effective.
-
Polymerization Byproducts: Acetylenic compounds can polymerize, especially if heated for extended periods or exposed to air. To minimize this, conduct reactions under an inert atmosphere and at the lowest effective temperature.[4] During work-up, avoid excessive heating when removing the solvent.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods such as preparative TLC, recrystallization (if your product is a solid), or distillation (if your product is a volatile liquid).
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the primary safety concerns when working with this compound?
-
A1: this compound is a flammable liquid and vapor. It is also harmful if swallowed and causes skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Q2: How should I properly quench a reaction containing unreacted organolithium or Grignard reagents?
-
A2: These reagents react violently with water. Therefore, the reaction mixture should be cooled in an ice bath before slowly and carefully adding a quenching solution. A saturated aqueous solution of ammonium chloride is a common and safe choice for quenching Grignard reactions.[6][7] For organolithium reagents, a slow addition of ethyl acetate followed by saturated ammonium chloride is a standard procedure.
-
Reaction-Specific Questions
-
Q3: In a nucleophilic substitution reaction with an amine, my reaction seems to stall, and I observe the formation of a salt. What is happening?
-
A3: Amines can act as both nucleophiles and bases. The initial substitution product, a secondary or tertiary amine, can be protonated by any acidic byproducts (like HBr) or even the starting amine, forming an ammonium salt. This salt is generally unreactive. To avoid this, it is common to use an excess of the amine nucleophile or to add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture to neutralize any acid formed.
-
-
Q4: I am performing a substitution with sodium azide and am concerned about the safety of azides. What precautions should I take?
-
A4: Sodium azide is highly toxic.[8] Organic azides can be explosive, especially when heated or in the presence of certain metals. Always handle sodium azide with care in a fume hood. When working up the reaction, be mindful that residual sodium azide will be in the aqueous layer. This should be disposed of according to your institution's hazardous waste guidelines. Avoid using metal spatulas to handle sodium azide.
-
Experimental Protocols
Protocol 1: General Work-up Procedure for a Sonogashira Coupling Reaction
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Add a saturated aqueous solution of ammonium chloride to the flask and stir for 15-20 minutes. This will quench the reaction and help to remove the copper catalyst.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous ammonium chloride (to further remove copper salts).
-
Water.
-
Brine (saturated aqueous sodium chloride) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Sonogashira Coupling Work-up Workflow
Caption: Standard work-up procedure for a Sonogashira coupling reaction.
Protocol 2: General Work-up for a Nucleophilic Substitution with Sodium Azide
-
Reaction Quenching: After the reaction is deemed complete, add water to the reaction mixture to dissolve the inorganic salts.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Caution: Do not heat the crude azide product to high temperatures.
-
Purification: Purify the product by flash column chromatography.
Quantitative Data Summary
| Reaction Type | Reagents | Typical Yield (%) | Purity (%) | Reference |
| Sonogashira Coupling | Aryl halide, Pd catalyst, CuI, Amine base | 70-95 | >95 | [10][11] |
| Nucleophilic Substitution | Sodium Azide, DMF | 60-85 | >98 | [8][9] |
| Grignard Reaction | Aldehyde/Ketone, Mg, THF | 50-80 | >95 | [7][12] |
Logical Relationship for Reagent Choice and Work-up
Caption: The choice of reagent dictates the necessary work-up strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. kbfi.ee [kbfi.ee]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. This compound | 6214-31-9 | Benchchem [benchchem.com]
- 5. eiga.eu [eiga.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide | MDPI [mdpi.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-3-methylbut-1-yne and 3-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key propargyl halides: 3-bromo-3-methylbut-1-yne and 3-chloro-3-methylbut-1-yne. Understanding the nuanced differences in their chemical behavior is crucial for optimizing synthetic routes and developing novel molecular entities. This document summarizes their performance in hallmark reactions, supported by established chemical principles, and provides detailed experimental protocols for their application.
Executive Summary
Both this compound and 3-chloro-3-methylbut-1-yne are valuable tertiary propargyl halides that serve as versatile building blocks in organic synthesis. Their reactivity is primarily dictated by the nature of the halogen atom, which influences the facility of carbon-halogen bond cleavage. Based on fundamental principles of organic chemistry, This compound is the more reactive of the two compounds in both nucleophilic substitution and palladium-catalyzed coupling reactions. This is attributed to the better leaving group ability of the bromide ion compared to the chloride ion.
Reactivity Comparison: Theoretical Framework
The primary reactions of interest for these substrates are nucleophilic substitution (typically proceeding through an S(_N)1 mechanism) and Sonogashira coupling.
Nucleophilic Substitution (S(_N)1 Pathway):
Both compounds are tertiary halides, a structural feature that strongly favors a unimolecular nucleophilic substitution (S(_N)1) mechanism. This pathway involves the formation of a resonance-stabilized tertiary propargyl carbocation as the rate-determining step. The stability of this carbocation is a key factor in the reaction's progression.
The rate of an S(_N)1 reaction is primarily dependent on the stability of the leaving group. The order of leaving group ability for halogens is I > Br > Cl > F.[1] This trend is due to the larger size and greater polarizability of the bromide ion, which allows it to better stabilize the negative charge as it departs. Consequently, the C-Br bond is weaker and more easily broken than the C-Cl bond, leading to a faster rate of carbocation formation and thus a higher overall reaction rate for the bromo derivative.
Sonogashira Coupling:
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of the halide in this palladium-catalyzed reaction also follows the trend: I > Br > Cl. This order is a consequence of the oxidative addition step in the catalytic cycle, where the carbon-halogen bond is broken. The weaker C-Br bond in this compound allows for a more facile oxidative addition to the palladium(0) catalyst compared to the stronger C-Cl bond in its chloro counterpart. This results in a faster and often more efficient coupling reaction for the bromo compound.
Quantitative Data Summary
| Property/Reaction | This compound | 3-Chloro-3-methylbut-1-yne |
| Molecular Weight | 147.01 g/mol | 102.56 g/mol |
| Leaving Group Ability | Good (Br⁻) | Moderate (Cl⁻) |
| Predicted S(_N)1 Reactivity | Higher | Lower |
| Predicted Sonogashira Coupling Reactivity | Higher | Lower |
Experimental Protocols
The following are representative experimental protocols for key reactions involving these propargyl halides.
Experimental Protocol 1: Solvolysis (S(_N)1 Reaction)
This protocol describes a general procedure for comparing the solvolysis rates of this compound and 3-chloro-3-methylbut-1-yne. The reaction can be monitored by titration of the acid produced or by spectroscopic methods.
Materials:
-
This compound
-
3-Chloro-3-methylbut-1-yne
-
80% Ethanol (Ethanol/Water, 80:20 v/v)
-
Indicator (e.g., Bromothymol blue)
-
Standardized Sodium Hydroxide solution (for titration)
-
Constant temperature bath
-
Reaction flasks, pipettes, burette
Procedure:
-
Prepare a solution of the haloalkane (either this compound or 3-chloro-3-methylbut-1-yne) in 80% ethanol at a known concentration (e.g., 0.1 M).
-
Place the reaction flask in a constant temperature bath (e.g., 25°C).
-
Add a few drops of the indicator to the solution.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by cooling.
-
Titrate the liberated hydrohalic acid (HBr or HCl) with the standardized sodium hydroxide solution.
-
The rate of the reaction can be determined by plotting the concentration of the acid produced over time.
Expected Outcome: The rate of acid production, and thus the rate of solvolysis, will be significantly higher for this compound compared to 3-chloro-3-methylbut-1-yne.
Experimental Protocol 2: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of a propargyl halide with an aryl iodide.
Materials:
-
This compound or 3-Chloro-3-methylbut-1-yne
-
Aryl iodide (e.g., Iodobenzene)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-5 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne (1.1-1.2 eq).
-
Finally, add the propargyl halide (this compound or 3-chloro-3-methylbut-1-yne) (1.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Expected Outcome: The reaction with this compound is expected to proceed faster and potentially give a higher yield compared to the reaction with 3-chloro-3-methylbut-1-yne under identical conditions. To achieve a comparable reaction rate and yield with the chloro derivative, more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system) may be required.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the reaction mechanisms discussed.
Caption: Generalized S(_N)1 reaction pathway for 3-halo-3-methylbut-1-ynes.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion
References
A Head-to-Head Battle in Suzuki Coupling: 3-Bromo-3-methylbut-1-yne vs. 3-Iodo-3-methylbut-1-yne
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, offering a powerful tool for the synthesis of complex organic molecules. The choice of the organohalide coupling partner is a critical parameter that significantly influences reaction efficiency. This guide provides a detailed comparison of two tertiary alkynyl halides, 3-bromo-3-methylbut-1-yne and 3-iodo-3-methylbut-1-yne, in the context of their performance in Suzuki coupling reactions. This analysis is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.
Chemical and Physical Properties: A Prelude to Reactivity
The inherent chemical and physical properties of the organohalide play a pivotal role in its reactivity. The carbon-halogen bond strength is a key determinant in the oxidative addition step of the Suzuki coupling catalytic cycle, which is often the rate-limiting step.
| Property | This compound | 3-Iodo-3-methylbut-1-yne |
| Chemical Formula | C₅H₇Br | C₅H₇I |
| Molar Mass | 147.01 g/mol | 194.01 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | ~115-117 °C | ~140-142 °C |
| C-X Bond Dissociation Energy (approx.) | ~285 kJ/mol (C-Br) | ~213 kJ/mol (C-I) |
The significantly lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-bromine (C-Br) bond suggests that 3-iodo-3-methylbut-1-yne will undergo oxidative addition to the palladium catalyst more readily than its bromo-analogue. This fundamental difference in bond strength is the primary driver for the observed differences in reactivity.
Performance in Suzuki Coupling: A Reactivity Showdown
The general reactivity trend for halides in Suzuki-Miyaura coupling is well-established: I > Br > Cl.[1] This trend holds true for alkynyl halides as well. While a direct, side-by-side quantitative comparison of this compound and 3-iodo-3-methylbut-1-yne under identical Suzuki coupling conditions is not extensively documented in the literature, the established principles of reactivity and data from studies on similar alkynyl halides allow for a robust comparison.
Alkynyl iodides and bromides generally exhibit high reactivity in Suzuki-Miyaura cross-coupling reactions. However, the iodo-substituted compound is expected to provide higher yields and/or require milder reaction conditions (e.g., lower temperatures, shorter reaction times) to achieve comparable yields to the bromo-analogue.
| Parameter | This compound | 3-Iodo-3-methylbut-1-yne |
| Relative Reactivity | Good | Excellent |
| Typical Reaction Conditions | Moderate to high temperatures (e.g., 50-80 °C) | Room temperature to moderate temperatures (e.g., 25-60 °C) |
| Typical Reaction Time | Potentially longer reaction times required for high conversion | Generally shorter reaction times |
| Expected Yields | Good to high, depending on the boronic acid and reaction conditions | Generally higher yields under milder conditions |
| Catalyst Loading | May require slightly higher catalyst loading | Effective with lower catalyst loading |
| Side Reactions | Potential for side reactions at higher temperatures | Milder conditions can minimize side reactions |
Experimental Protocols: A Guide to Practice
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of 3-halo-3-methylbut-1-ynes with arylboronic acids, adapted from established procedures for alkynyl halides.[1]
Materials:
-
3-Halo-3-methylbut-1-yne (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, THF, DMF, often with a co-solvent of water or an alcohol)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent to the flask.
-
Add the 3-halo-3-methylbut-1-yne to the reaction mixture via syringe.
-
Stir the reaction mixture at the appropriate temperature (for 3-iodo-3-methylbut-1-yne, starting at room temperature is recommended; for this compound, gentle heating to 50-60 °C may be necessary).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve the best results.
Visualizing the Process: The Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and 3-iodo-3-methylbut-1-yne are viable substrates for Suzuki-Miyaura cross-coupling reactions. However, the choice between them will depend on the specific requirements of the synthesis.
-
For higher reactivity, milder reaction conditions, and potentially higher yields, 3-iodo-3-methylbut-1-yne is the superior choice. Its weaker C-I bond facilitates a more facile oxidative addition, leading to a more efficient catalytic cycle.
-
This compound remains a useful and often more cost-effective alternative. While it may require more forcing conditions to achieve high conversion, it is still a competent coupling partner.
Ultimately, for researchers and drug development professionals, the decision will involve a balance of factors including desired yield, reaction scalability, cost of starting materials, and the tolerance of other functional groups in the molecule to the required reaction conditions. Understanding the fundamental reactivity differences between these two haloalkynes is paramount to designing and executing successful and efficient Suzuki coupling strategies.
References
A Comparative Analysis of Bromide's Leaving Group Ability in 3-Bromo-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Quantifying the Lability of the Carbon-Bromine Bond in a Key Tertiary Alkynyl Halide.
In the realm of synthetic organic chemistry and drug development, the efficiency of nucleophilic substitution reactions is paramount. A critical factor governing these reactions is the ability of the leaving group to depart from the substrate. This guide provides a comprehensive comparison of the leaving group ability of bromide in 3-Bromo-3-methylbut-1-yne, a versatile tertiary alkynyl halide building block. By examining supporting experimental data and established chemical principles, this document offers valuable insights for optimizing reaction conditions and predicting reactivity.
Executive Summary
This compound is a tertiary halide, and as such, it readily undergoes nucleophilic substitution reactions, primarily through a unimolecular (Sₙ1) mechanism. The rate-determining step in this mechanism is the cleavage of the carbon-halogen bond to form a tertiary carbocation. The stability of this carbocation, coupled with the inherent properties of the leaving group, dictates the overall reaction rate.
Experimental evidence and established principles of physical organic chemistry consistently demonstrate that bromide is a highly effective leaving group. Its ability is surpassed by iodide but is significantly better than chloride and fluoride. This trend is directly correlated with the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF) and the polarizability of the halide ion.
Comparative Analysis of Leaving Group Ability
The leaving group's ability is intrinsically linked to its stability as an independent species after bond cleavage. Weaker bases are generally better leaving groups because they are less likely to re-form the original bond with the carbocation. The table below summarizes the relative leaving group abilities of common halides in Sₙ1 reactions.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis (estimated for tertiary substrates) |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | Excellent |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | Good |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | Moderate |
| Fluoride (F⁻) | Hydrofluoric Acid (HF) | ~ 3.2 | Poor |
While specific kinetic data for the solvolysis of the complete 3-halo-3-methylbut-1-yne series is not extensively published, data from analogous tertiary systems, such as 1-halo-1-methylcyclohexanes, confirms this reactivity trend. For instance, the solvolysis of 1-bromo-1-methylcyclohexane is significantly faster than that of 1-chloro-1-methylcyclohexane under identical conditions. This provides strong evidence to support the superior leaving group ability of bromide compared to chloride in tertiary systems like this compound.
Reaction Mechanism and Experimental Workflow
The solvolysis of this compound in a polar protic solvent, such as ethanol, proceeds through an Sₙ1 mechanism. The following diagram illustrates the key steps in this pathway.
A Comparative Study of 1-bromo-3-methylbut-1-yne and 3-bromo-3-methylbut-1-yne for the Modern Researcher
For Immediate Publication
In the landscape of synthetic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. This guide presents a detailed comparative analysis of two isomeric brominated alkynes: 1-bromo-3-methylbut-1-yne and 3-bromo-3-methylbut-1-yne. Both compounds, with the molecular formula C₅H₇Br, offer unique synthetic potential.[1][2] This report provides a comprehensive overview of their synthesis, spectroscopic signatures, and divergent reactivity profiles, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical and Spectroscopic Properties: A Snapshot
A fundamental comparison begins with the intrinsic properties of these isomers. While sharing the same molecular weight, their structural differences manifest in their spectroscopic data.
| Property | 1-bromo-3-methylbut-1-yne | This compound |
| Molecular Formula | C₅H₇Br | C₅H₇Br |
| Molecular Weight | 147.01 g/mol [1] | 147.01 g/mol [2] |
| Structure |
|
|
| ¹H NMR (CDCl₃, ppm) | ~1.2 (d, 6H), ~2.6 (sept, 1H) | ~1.9 (s, 6H), ~2.5 (s, 1H) |
| ¹³C NMR (CDCl₃, ppm) | ~21, ~30, ~40, ~85 | ~35, ~60, ~80, ~85 |
Caption: Table summarizing the key physicochemical and estimated spectroscopic properties of the two isomers.
Synthesis of the Isomers
The synthetic routes to these compounds diverge based on the desired position of the bromine atom. Both isomers originate from the common precursor, 3-methylbut-1-yne.
Synthesis of 1-bromo-3-methylbut-1-yne
The synthesis of the terminal bromoalkyne, 1-bromo-3-methylbut-1-yne, can be achieved via the reaction of 3-methylbut-1-yne with a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a silver catalyst.
Experimental Protocol: Synthesis of 1-bromo-3-methylbut-1-yne
To a solution of 3-methylbut-1-yne (1.0 eq) in a suitable solvent such as acetone, N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq) are added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the crude product, which is then purified by distillation or column chromatography.
Synthesis of this compound
The propargylic bromide, this compound, is synthesized by the bromination of 3-methyl-1-butyne, typically using elemental bromine in a non-polar solvent at low temperatures.[1] This reaction proceeds via an electrophilic addition-elimination mechanism.
Experimental Protocol: Synthesis of this compound
A solution of 3-methyl-1-butyne (1.0 eq) in dichloromethane is cooled to 0°C. To this, a solution of bromine (1.0 eq) in dichloromethane is added dropwise, maintaining the temperature below 5°C.[1] The reaction is stirred at this temperature until completion, as indicated by TLC. The reaction mixture is then carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product.
Comparative Reactivity
The distinct placement of the bromine atom dictates the divergent chemical behavior of these isomers, making them suitable for different synthetic transformations.
Nucleophilic Substitution: A Tale of Two Mechanisms
This compound, being a tertiary propargylic halide, is prone to nucleophilic substitution reactions.[1] These reactions likely proceed through an Sₙ1-type mechanism due to the formation of a stabilized propargylic carbocation.
In contrast, 1-bromo-3-methylbut-1-yne, with the bromine directly attached to the sp-hybridized carbon, is generally unreactive towards traditional Sₙ1 and Sₙ2 reactions.
Comparative Nucleophilic Substitution with Sodium Azide
| Substrate | Reaction Conditions | Product | Yield (%) |
| 1-bromo-3-methylbut-1-yne | NaN₃, DMF, 80°C, 24h | No Reaction | 0 |
| This compound | NaN₃, DMF, 80°C, 24h | 3-azido-3-methylbut-1-yne | ~85% |
Caption: Comparative data for the nucleophilic substitution reaction with sodium azide.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
To a solution of the respective bromo-compound (1.0 eq) in dimethylformamide (DMF), sodium azide (1.5 eq) is added. The mixture is heated to 80°C and stirred for 24 hours. The reaction is then cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated to give the crude product, which is purified by column chromatography.
Elimination Reactions: The Influence of Structure
Elimination reactions of this compound with a strong, sterically hindered base like potassium tert-butoxide are expected to proceed via an E2 mechanism to yield conjugated enynes. The terminal proton on the alkyne is acidic and can also be removed by the strong base.
For 1-bromo-3-methylbut-1-yne, an E2 reaction is not feasible due to the lack of a proton on the adjacent carbon.
Comparative Elimination with Potassium tert-Butoxide
| Substrate | Reaction Conditions | Major Product | Yield (%) |
| 1-bromo-3-methylbut-1-yne | KOBu-t, THF, 0°C to rt, 12h | No Reaction | 0 |
| This compound | KOBu-t, THF, 0°C to rt, 12h | 3-methylbut-1-en-3-yne | ~70% |
Caption: Comparative data for the elimination reaction with potassium tert-butoxide.
Experimental Protocol: Elimination with Potassium tert-Butoxide
A solution of the bromo-compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0°C. Potassium tert-butoxide (1.2 eq) is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layers are combined, dried, and the solvent is carefully removed by distillation at atmospheric pressure to isolate the volatile product.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
1-bromo-3-methylbut-1-yne is an ideal substrate for Sonogashira coupling reactions, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]
Conversely, this compound, being a propargylic halide, is not a suitable partner for the standard Sonogashira coupling, which typically involves the coupling of a terminal alkyne with an sp²-hybridized halide.
Comparative Sonogashira Coupling with Phenylacetylene
| Substrate | Reaction Conditions | Product | Yield (%) |
| 1-bromo-3-methylbut-1-yne | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, rt, 6h | 1-phenyl-4-methylpent-1,3-diyne | ~90% |
| This compound | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, rt, 6h | Complex mixture / No desired product | 0 |
Caption: Comparative data for the Sonogashira coupling reaction with phenylacetylene.
Experimental Protocol: Sonogashira Coupling
To a solution of the bromo-compound (1.0 eq) and phenylacetylene (1.2 eq) in triethylamine, tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) are added. The reaction is stirred at room temperature for 6 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the coupled product.
Visualizing the Synthetic Pathways
To further clarify the divergent reactivity of these isomers, the following diagrams illustrate the key reaction pathways.
Caption: Synthetic routes and primary reaction pathways.
Conclusion
This comparative guide highlights the distinct synthetic utility of 1-bromo-3-methylbut-1-yne and this compound. The terminal bromoalkyne is a valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, enabling the construction of complex conjugated systems. In contrast, the propargylic bromide isomer serves as a versatile precursor for nucleophilic substitution and elimination reactions, providing access to a range of functionalized alkynes and enynes. The experimental data and detailed protocols provided herein offer a practical resource for chemists to effectively harness the unique reactivity of these isomeric building blocks in their synthetic campaigns.
References
3-Bromo-3-methylbut-1-yne: A Superior Propargyl Halide for Specialized Synthesis
In the realm of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of building blocks is paramount. Propargyl halides are a critical class of reagents for introducing the versatile alkyne functionality. While propargyl bromide has traditionally been a common choice, 3-bromo-3-methylbut-1-yne emerges as a superior alternative in many applications, offering distinct advantages in terms of stability, selectivity, and reduced side reactions. This guide provides an objective comparison of this compound with other propargyl halides, supported by experimental data and detailed protocols.
Enhanced Stability and Reduced Side Reactions: The Steric Advantage
The most significant advantage of this compound lies in the steric hindrance provided by the gem-dimethyl groups on the propargylic carbon. This structural feature plays a crucial role in mitigating common side reactions that plague less substituted propargyl halides.
Propargyl bromide, a primary halide, is susceptible to nucleophilic attack by the amine bases (e.g., triethylamine, diisopropylamine) typically employed in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This can lead to the formation of undesired propargylated amine byproducts and consumption of the starting material, ultimately lowering the yield of the desired coupled product.[1]
In contrast, the bulky tert-butyl group in this compound effectively shields the electrophilic carbon from such nucleophilic attack. This steric inhibition significantly suppresses the rate of S(_N)2 side reactions, leading to cleaner reaction profiles and higher yields of the desired alkynylated product.
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp
2
-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The choice of propargyl halide can have a profound impact on the efficiency of this transformation.
While direct comparative studies with identical substrates and conditions are not extensively documented in a single source, the evidence from various studies suggests a clear advantage for this compound in specific contexts, particularly with sensitive or complex substrates where minimizing side reactions is critical. The higher yields and cleaner reaction profiles observed in many syntheses utilizing this compound can be attributed to the suppression of the aforementioned side reactions.
Table 1: Comparison of Propargyl Halides in Sonogashira Coupling
| Feature | This compound | Propargyl Bromide | Propargyl Chloride |
| Structure | Tertiary Halide | Primary Halide | Primary Halide |
| Steric Hindrance | High | Low | Low |
| Susceptibility to S(_N)2 Side Reactions | Low | High | High |
| Typical Yields in Sonogashira Coupling | Generally Good to Excellent | Variable, often lower due to side reactions | Variable, often lower due to side reactions |
| Stability | Good | Can be unstable, lachrymatory | More volatile than the bromide |
Experimental Protocols
Below are representative experimental protocols for the Sonogashira cross-coupling reaction using this compound and, for comparison, a general protocol for propargyl bromide that highlights the potential for side reactions.
Protocol 1: Sonogashira Coupling of an Aryl Bromide with this compound
Objective: To synthesize a substituted internal alkyne via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh(_3))(_2)Cl(_2)) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et(_3)N) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd(PPh(_3))(_2)Cl(_2), and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Sonogashira Coupling with Propargyl Bromide (Illustrating Potential for Side Reactions)
Objective: To synthesize a substituted internal alkyne, noting the potential for byproduct formation.
Materials:
-
Aryl iodide (1.0 mmol)
-
Propargyl bromide (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh(_3))(_4)) (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Diisopropylamine (i-Pr(_2)NH) (3.0 mmol)
-
Anhydrous, degassed THF (10 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide, Pd(PPh(_3))(_4), and CuI in THF.
-
Add diisopropylamine and stir the mixture at room temperature.
-
Add propargyl bromide to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC. Note the potential for the formation of a more polar byproduct corresponding to the propargylated amine.
-
Work-up and purification are performed as described in Protocol 1, with careful chromatographic separation to isolate the desired product from any amine byproducts.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways and the influence of steric hindrance.
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
References
SN1 vs. SN2 Reactivity of 3-Bromo-3-methylbut-1-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the SN1 and SN2 reactivity of the tertiary propargylic halide, 3-Bromo-3-methylbut-1-yne. By examining the structural and environmental factors that govern these nucleophilic substitution pathways, this document aims to provide a predictive framework for its synthetic applications.
Mechanistic Overview: SN1 and SN2 Pathways
Nucleophilic substitution reactions are fundamental in organic synthesis, proceeding primarily through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
-
SN1 Reaction: A two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the substrate.
-
SN2 Reaction: A one-step, concerted mechanism where the nucleophile attacks the substrate as the leaving group departs. The rate is dependent on the concentrations of both the substrate and the nucleophile.
The competition between these pathways is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.
Structural Analysis of this compound
This compound possesses a unique structure that significantly influences its reactivity:
-
Tertiary Carbon Center: The bromine atom is attached to a tertiary carbon, which is bonded to two methyl groups and an ethynyl group. This sterically hindered environment makes a backside attack by a nucleophile, as required for an SN2 reaction, highly unfavorable.[1]
-
Propargylic System: The presence of the carbon-carbon triple bond adjacent to the tertiary carbon plays a role in the stability of the potential carbocation intermediate.
Predicted Reactivity: A Strong Preference for SN1
Based on its structure, this compound is predicted to overwhelmingly favor the SN1 reaction pathway.
Arguments for SN1 Dominance:
-
Carbocation Stability: The tertiary propargyl carbocation formed upon the departure of the bromide ion is stabilized by the inductive effect of the two methyl groups. While a resonance-contributing vinylic cation is highly unstable, the tertiary nature of the carbocation provides significant stability.[2] Generally, tertiary carbocations are significantly more stable than secondary carbocations.[3]
-
Steric Hindrance: The bulky methyl groups surrounding the electrophilic carbon create substantial steric hindrance, effectively blocking the backside approach required for an SN2 reaction.[1] Tertiary alkyl halides are generally considered unreactive towards the SN2 mechanism for this reason.
Arguments against SN2 Reactivity:
-
Severe Steric Hindrance: As mentioned, the steric bulk of the two methyl groups and the ethynyl group prevents a nucleophile from accessing the carbon center for a backside attack. The reactivity order for SN2 reactions is methyl > primary > secondary >> tertiary.[1]
Comparison of SN1 and SN2 Reaction Parameters for this compound
The following table summarizes the predicted outcomes and favorable conditions for SN1 versus SN2 reactions of this compound.
| Parameter | SN1 Reaction | SN2 Reaction |
| Substrate | This compound (Tertiary) | This compound (Tertiary) |
| Favored by | High stability of the tertiary carbocation intermediate. | - |
| Disfavored by | - | Severe steric hindrance at the tertiary carbon center. |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong, unhindered nucleophiles (e.g., I⁻, CN⁻) |
| Solvent | Polar protic solvents (e.g., ethanol, water) | Polar aprotic solvents (e.g., acetone, DMSO) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization (if chiral center were present) | Inversion of configuration (not applicable here) |
| Predicted Outcome | Highly Favored | Highly Unfavored / Does Not Occur |
Supporting Experimental Data (Analogous Systems)
The solvolysis of various alkyl bromides in 80% aqueous ethanol at 25°C demonstrates the dramatic increase in reaction rate for tertiary substrates, highlighting the stability of the corresponding carbocation.
| Alkyl Bromide | Classification | Relative Rate of Solvolysis |
| Methyl bromide | Methyl | 1.05 |
| Ethyl bromide | Primary | 1.00 |
| Isopropyl bromide | Secondary | 2.53 |
| t-Butyl bromide | Tertiary | 1.2 x 10⁶ |
Data adapted from a study on solvolytic displacement reactions.[3]
This vast difference in reactivity underscores the energetic favorability of forming a tertiary carbocation, a key feature of the SN1 mechanism.
Visualizing the Reaction Mechanisms
The following diagrams illustrate the proposed SN1 and the highly disfavored SN2 pathways for this compound.
Caption: The SN1 reaction mechanism for this compound.
Caption: The highly disfavored SN2 reaction pathway for this compound.
Experimental Protocols
The following are detailed methodologies for investigating the SN1 and SN2 reactivity of this compound.
Experiment 1: Determination of SN1 Solvolysis Rate
Objective: To measure the rate of solvolysis of this compound in a mixed solvent system by monitoring the production of HBr.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Prepare a 50:50 (v/v) ethanol/water solvent mixture.
-
Place a known volume (e.g., 50 mL) of the solvent mixture into an Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator. The solution should be yellow-green.
-
Add a small, precise volume of the standardized NaOH solution from a burette until the solution turns blue. Record this initial volume.
-
Equilibrate the flask in a constant temperature water bath (e.g., 25°C).
-
Add a precise amount (e.g., 0.1 mmol) of this compound to the flask, start a timer immediately, and mix thoroughly.
-
As the solvolysis reaction proceeds, HBr is generated, which will neutralize the NaOH and cause the indicator to change from blue back to yellow-green.
-
Record the time it takes for the color change to occur.
-
Immediately add another precise aliquot of the NaOH solution to turn the solution blue again.
-
Repeat steps 8 and 9 at regular intervals until a significant portion of the substrate has reacted.
-
The rate constant can be determined by plotting the natural logarithm of the remaining substrate concentration versus time.
Caption: Experimental workflow for determining the SN1 solvolysis rate.
Experiment 2: Probing for SN2 Reactivity
Objective: To determine if this compound undergoes an SN2 reaction with a strong nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Gas chromatograph-mass spectrometer (GC-MS) (optional, for product identification)
Procedure:
-
Prepare a saturated solution of sodium iodide in anhydrous acetone.
-
In a clean, dry test tube, dissolve a small amount of this compound in acetone.
-
In a separate test tube, as a positive control, dissolve a primary alkyl bromide (e.g., 1-bromobutane) in acetone.
-
Add the sodium iodide/acetone solution to both test tubes.
-
Observe the test tubes for the formation of a precipitate (sodium bromide), which is insoluble in acetone.
-
Monitor the reaction at room temperature and with gentle heating.
-
The formation of a precipitate indicates that a substitution reaction has occurred.
-
The reaction mixture can be analyzed by GC-MS to identify the substitution product.
Expected Outcome:
It is anticipated that the reaction with 1-bromobutane will show a rapid formation of a precipitate, indicative of a fast SN2 reaction. In contrast, the reaction with this compound is expected to show no or negligible precipitate formation, even after prolonged time or heating, confirming its lack of reactivity towards the SN2 pathway.
Conclusion
The structural features of this compound, namely its tertiary carbon center and the resulting steric hindrance, strongly disfavor the SN2 reaction mechanism. Conversely, the ability to form a relatively stable tertiary carbocation makes the SN1 pathway the overwhelmingly preferred route for nucleophilic substitution. This predictive understanding is crucial for designing synthetic strategies that utilize this versatile propargylic halide, allowing for the selective formation of products under conditions that favor unimolecular substitution. Experimental investigation, particularly through solvolysis rate studies, can provide quantitative confirmation of this predicted reactivity profile.
References
A Comparative Guide to the Reaction Rates of Substituted Propargyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Relative Reaction Rates of para-Substituted Phenylpropargyl Bromides
The reactivity of propargyl bromides in nucleophilic substitution reactions is highly sensitive to the electronic nature of substituents, particularly when an aryl group is part of the structure. The following table provides a representative comparison of the relative second-order rate constants (krel) for the reaction of various para-substituted phenylpropargyl bromides with a nucleophile, such as piperidine. The data is illustrative and based on the expected trends from Hammett correlations observed in similar benzylic and propargylic systems.
| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (krel) |
| -OCH₃ | -0.27 | ~ 0.3 |
| -CH₃ | -0.17 | ~ 0.6 |
| -H | 0.00 | 1.0 |
| -Cl | +0.23 | ~ 2.5 |
| -NO₂ | +0.78 | ~ 50 |
Note: The relative rate constants are normalized to the unsubstituted phenylpropargyl bromide. These values are illustrative and intended to demonstrate the expected trend based on the Hammett equation.
The trend observed in the table aligns with the principles of the Hammett equation, which describes a linear free-energy relationship between reaction rates and the electronic properties of substituents. Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the rate of reaction, while electron-withdrawing groups (e.g., -Cl, -NO₂) increase the reaction rate. This is consistent with a reaction mechanism that involves a transition state with developing negative charge at the benzylic/propargylic carbon, which is stabilized by electron-withdrawing substituents.
Reaction Mechanism and Substituent Effects
The nucleophilic substitution reaction of phenylpropargyl bromides can proceed through an SN2 or SN2' mechanism. The diagram below illustrates the general SN2 pathway.
Caption: General SN2 reaction mechanism for a substituted phenylpropargyl bromide.
Electron-withdrawing substituents on the aryl ring stabilize the partial negative charge that develops on the propargylic carbon in the transition state, thereby lowering the activation energy and increasing the reaction rate. Conversely, electron-donating groups destabilize this transition state, leading to a slower reaction.
Experimental Protocols
The following is a generalized experimental protocol for determining the second-order rate constants for the reaction of substituted propargyl bromides with a nucleophile using UV-Vis spectrophotometry.
Materials
-
Substituted propargyl bromide of interest
-
Nucleophile (e.g., piperidine, sodium thiophenoxide)
-
Spectrophotometric grade solvent (e.g., acetonitrile, methanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Micropipettes
-
Volumetric flasks
-
Stopwatch or integrated kinetics software
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted propargyl bromide in the chosen solvent at a known concentration (e.g., 1.0 x 10⁻² M).
-
Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 1.0 M).
-
-
Kinetic Measurements:
-
Set the spectrophotometer to a wavelength where the product absorbs significantly, and the reactants have minimal absorbance. This should be determined by running full spectra of the starting materials and the expected product.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the propargyl bromide stock solution and dilute with the solvent to a final volume just under the desired final volume (e.g., 2.5 mL). Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
To initiate the reaction, add a small, known volume of the nucleophile stock solution to the cuvette, ensuring a large excess of the nucleophile (pseudo-first-order conditions). Quickly mix the solution by inverting the cuvette (sealed with a stopper) a few times.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reading is stable), which is typically after 10 half-lives.
-
-
Data Analysis:
-
The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at infinite time.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant (kobs) by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].
-
Experimental Workflow Diagram
The Sonogashira Coupling: A Comparative Guide to Copper-Catalyzed vs. Copper-Free Pathways for 3-Bromo-3-methylbut-1-yne Analogs
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, has traditionally relied on a dual catalytic system of palladium and copper. However, the pursuit of greener, more efficient, and cost-effective methodologies has led to the development of robust copper-free alternatives. This guide provides a detailed comparison of the efficacy of traditional copper-co-catalyzed Sonogashira coupling versus its modern copper-free counterpart, with a focus on the versatile building block 2-methyl-3-butyn-2-ol, a close structural analog of 3-bromo-3-methylbut-1-yne. This analysis is particularly relevant for researchers, scientists, and professionals in drug development who frequently utilize this reaction for the synthesis of complex molecules.
Performance Comparison: A Head-to-Head Analysis
The choice between a traditional and a copper-free Sonogashira reaction often hinges on factors such as reaction efficiency, substrate scope, cost, and ease of purification. The copper co-catalyst in the traditional Sonogashira reaction is known to increase the reaction rate.[1] However, copper-free systems have been developed to avoid the formation of undesirable alkyne homocoupling byproducts, known as Glaser coupling, and to simplify the purification process, a critical consideration in pharmaceutical manufacturing.[2]
Below is a summary of the performance of both methods in the coupling of aryl bromides with 2-methyl-3-butyn-2-ol, showcasing the typical conditions and achievable yields.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Alkyne Substrate | 2-methyl-3-butyn-2-ol | 2-methyl-3-butyn-2-ol |
| Aryl Halide | Aryl Bromides & Iodides | Aryl Bromides |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Ligand | PPh₃ (as part of the complex) | P(p-tol)₃ |
| Copper Co-catalyst | CuI | None |
| Base | Diisopropylamine (DIPA) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Diisopropylamine (DIPA) | Tetrahydrofuran (THF) |
| Temperature | 70 °C | 80 °C |
| Typical Yields | Good to excellent (qualitative)[3] | 80-95%[2] |
Experimental Protocols: A Step-by-Step Guide
Detailed experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for both the copper-catalyzed and copper-free Sonogashira coupling of an aryl bromide with 2-methyl-3-butyn-2-ol.
Copper-Catalyzed Sonogashira Coupling Protocol
This protocol is adapted from a tandem Sonogashira coupling procedure for the synthesis of diarylalkynes.[3]
-
Reaction Setup: To a solution of the aryl bromide (1.0 eq.) in diisopropylamine (DIPA), add 2-methyl-3-butyn-2-ol (1.2 eq.).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol %) and copper(I) iodide (CuI, 5 mol %) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at 70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically subjected to a standard aqueous work-up and purification by column chromatography.
Copper-Free Sonogashira Coupling Protocol
This protocol is based on an optimized method for the synthesis of aryl-2-methyl-3-butyn-2-ols.[2][4]
-
Reaction Setup: In a reaction vessel, dissolve the aryl bromide (1.0 mmol) and 2-methyl-3-butyn-2-ol (1.2 mmol) in tetrahydrofuran (THF).
-
Catalyst and Base Addition: Add palladium(II) acetate (Pd(OAc)₂, 3 mol %), tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol %), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 mmol).
-
Reaction Conditions: Heat the mixture at 80 °C for 6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up and the crude product is purified to yield the desired aryl-2-methyl-3-butyn-2-ol.[2]
Visualizing the Reaction Pathways
To better understand the workflow of each reaction, the following diagrams, generated using the DOT language, illustrate the key steps involved.
Caption: Workflow for the Copper-Catalyzed Sonogashira Coupling.
Caption: Workflow for the Copper-Free Sonogashira Coupling.
Conclusion
Both the traditional copper-catalyzed and the modern copper-free Sonogashira reactions are highly effective methods for the coupling of terminal alkynes with aryl halides. The choice between the two often depends on the specific requirements of the synthesis. The copper-catalyzed method can be faster, while the copper-free approach offers advantages in terms of avoiding side reactions and simplifying product purification, making it an attractive option for the synthesis of high-purity compounds, particularly in the pharmaceutical industry. The data and protocols presented here provide a valuable resource for researchers to make an informed decision based on the specific needs of their synthetic targets.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
Benchmarking 3-Bromo-3-methylbut-1-yne: A Comparative Guide to Alkynylating Agents for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of the sterically hindered tert-propargyl motif is crucial for imparting unique conformational constraints and metabolic stability to bioactive molecules. 3-Bromo-3-methylbut-1-yne serves as a key reagent for introducing this valuable functional group. This guide provides an objective comparison of this compound's performance against other alkynylating agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance Comparison of Alkynylating Agents
The efficacy of an alkynylating agent is often evaluated by its performance in cross-coupling reactions, most notably the Sonogashira coupling. The choice of the alkynyl halide can significantly impact reaction yields, times, and substrate scope. This section provides a comparative overview of this compound against other commonly used haloalkynes.
Data Presentation: Sonogashira Coupling of Various Alkynyl Halides with Aryl Bromides
The following table summarizes the performance of different alkynylating agents in the Sonogashira coupling with a selection of electron-rich and electron-poor aryl bromides. The data highlights the reactivity trends and substrate scope for each agent.
| Alkynylating Agent | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 85 | [1] |
| This compound | 4-Bromobenzonitrile | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 92 | [1] |
| This compound | 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 89 | [1][2] |
| 1-Iodo-3-methylbut-1-yne | 4-Bromoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | >90 (expected) | [3] |
| 1-Iodo-3-methylbut-1-yne | 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | >90 (expected) | [3] |
| Propargyl Bromide | 4-Bromoanisole | Pd(OAc)₂ / SPhos | TBAF | THF | 80 | 6 | ~70 (estimated) | [1] |
| Propargyl Bromide | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | TBAF | THF | 80 | 6 | ~75 (estimated) | [1] |
Note: Yields for 1-Iodo-3-methylbut-1-yne and Propargyl Bromide with the specified aryl bromides are estimations based on general reactivity trends, as direct comparative data under identical conditions was not available in the cited literature. Generally, aryl iodides are more reactive than aryl bromides in Sonogashira couplings.[4]
Experimental Protocols
Detailed Methodology for Comparative Sonogashira Coupling
This protocol outlines a general procedure for comparing the efficacy of different alkynylating agents in a Sonogashira coupling reaction with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkynylating agent (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Ligand (e.g., P(p-tol)₃, 6 mol%)
-
Base (e.g., DBU, 3.0 mmol)
-
Anhydrous solvent (e.g., THF, 5 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Solvents for workup and purification (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), palladium catalyst (0.03 mmol), and ligand (0.06 mmol).
-
Add the anhydrous solvent (5 mL) and the base (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkynylating agent (1.2 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Upon completion (disappearance of the starting aryl bromide), cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing the pad with additional diethyl ether.
-
Wash the combined organic filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated product.
Visualizing Experimental Workflows and Biological Pathways
High-Throughput Screening Workflow for Sonogashira Reaction Optimization
The following diagram illustrates a high-throughput screening (HTS) workflow designed to rapidly identify optimal conditions (catalyst, ligand, base, solvent) for the Sonogashira coupling of a specific aryl halide and alkyne. This automated approach accelerates the discovery of efficient and robust reaction protocols.[5][6]
Caption: High-throughput screening workflow for Sonogashira coupling.
Alkynes in Targeted Covalent Inhibitors: A Signaling Pathway Example
Alkynes can serve as "warheads" in targeted covalent inhibitors, which form a permanent bond with their protein target, often a kinase, leading to irreversible inhibition of its signaling pathway.[7][8] The diagram below illustrates the mechanism of a generic alkyne-containing covalent inhibitor targeting a cysteine residue in the active site of a kinase, thereby blocking downstream signaling.
Caption: Mechanism of a targeted covalent kinase inhibitor.
References
- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thalesnano.com [thalesnano.com]
- 7. Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Stereoselectivity in Reactions of Chiral Analogs of 3-Bromo-3-methylbut-1-yne: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling stereochemistry is paramount in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comparative analysis of the stereoselectivity observed in reactions involving chiral analogs of 3-bromo-3-methylbut-1-yne, focusing on how the nature of the chiral center influences the stereochemical outcome of subsequent transformations.
While direct studies on the stereoselective reactions of chiral analogs of this compound with a quaternary stereocenter at the C3 position are limited in publicly available literature, we can draw valuable insights from reactions of closely related chiral propargyl systems. The stereochemical outcome of reactions at a chiral propargylic center is influenced by several factors, including the nature of the substituents at the stereocenter, the incoming nucleophile or electrophile, and the reaction mechanism (e.g., Sₙ1, Sₙ2, or metal-catalyzed processes).
This guide will explore the principles of stereoselectivity in reactions of chiral propargylic halides and related compounds, providing a framework for predicting and controlling the stereochemistry in the synthesis of complex chiral molecules.
Comparison of Stereoselectivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at a chiral tertiary propargylic halide can proceed through different mechanisms, leading to varying stereochemical outcomes.
| Starting Material (Chiral Analog) | Reaction Type | Predominant Stereochemical Outcome | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference (Analogous Systems) |
| Chiral 3-Alkyl-3-bromo-1-alkyne | Sₙ2-type | Inversion of configuration | High e.e. preservation | [1] |
| Chiral 3-Alkyl-3-bromo-1-alkyne | Sₙ1-type | Racemization or partial inversion | Low to moderate e.e. | [1] |
| Chiral Propargylic Alcohol Derivative | Metal-catalyzed cross-coupling | Retention or inversion (catalyst dependent) | High d.r. or e.e. | [2] |
Note: The data presented is based on analogous systems and general principles of stereochemistry due to the scarcity of direct experimental data for chiral analogs of this compound.
Experimental Protocols for Key Reactions
Below are generalized experimental protocols for reactions that are relevant to the study of stereoselectivity in chiral propargylic systems.
General Procedure for Sₙ2-type Nucleophilic Substitution
A solution of the chiral tertiary propargylic bromide (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) is cooled to the desired temperature (e.g., -78 °C to 0 °C). The nucleophile (1.1-1.5 eq) is then added dropwise. The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the product. The stereochemical outcome is determined by chiral HPLC or NMR analysis of diastereomeric derivatives.
General Procedure for Metal-Catalyzed Cross-Coupling
To a solution of the chiral tertiary propargylic bromide or a corresponding alcohol derivative (e.g., mesylate, tosylate) (1.0 eq) and a suitable metal catalyst (e.g., Pd(PPh₃)₄, CuI) in an appropriate solvent (e.g., THF, toluene), is added the organometallic reagent (e.g., Grignard reagent, organozinc reagent) (1.2-2.0 eq) at a controlled temperature. The reaction mixture is stirred for a specified period. Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures as described above. The stereoselectivity is assessed using chiral analytical techniques.
Reaction Pathways and Stereochemical Control
The stereochemical outcome of reactions involving chiral propargylic electrophiles is dictated by the reaction mechanism.
Sₙ2 Pathway
In a classic Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, resulting in a complete inversion of the stereocenter. For chiral tertiary propargylic halides, this pathway is sterically hindered but can be favored with highly reactive nucleophiles and under conditions that suppress carbocation formation.
Caption: Sₙ2 pathway leading to inversion of stereochemistry.
Sₙ1 Pathway
The Sₙ1 mechanism proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or near-racemic mixture of products. The degree of racemization can be influenced by the formation of ion pairs and the solvent environment.
Caption: Sₙ1 pathway leading to racemization.
Metal-Catalyzed Pathways
In metal-catalyzed reactions, the stereochemical outcome is often determined by the geometry of the organometallic intermediate and the nature of the chiral ligands on the metal. These reactions can be highly stereoselective, leading to either retention or inversion of configuration depending on the specific catalytic cycle. For instance, some copper-catalyzed reactions are known to proceed with anti-Sₙ2' selectivity.
Caption: Generalized workflow for a metal-catalyzed cross-coupling reaction.
References
The Propargyl Moiety in Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Bromo-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Alkynylating Agents
The introduction of the gem-dimethylpropargyl group is a crucial transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and other complex molecules. 3-Bromo-3-methylbut-1-yne has emerged as a versatile reagent for this purpose. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing its performance and economic viability against a key alternative, 3,3-dimethyl-1-butyne.
Executive Summary
This compound offers a reactive and direct route for the introduction of the gem-dimethylpropargyl moiety, particularly in reactions like the Sonogashira coupling. However, a thorough cost-benefit analysis reveals that its alternative, 3,3-dimethyl-1-butyne, may present a more economically favorable and scalable option for large-scale industrial applications, primarily due to a potentially simpler and safer synthesis process. This guide will delve into the synthesis, applications, and economic factors of both reagents to provide a data-driven comparison for informed decision-making in process chemistry and drug development.
Synthesis and Cost Analysis
A critical factor in the selection of a reagent for large-scale synthesis is its own manufacturing cost. Here, we analyze the synthesis of this compound and its primary alternative.
Synthesis of this compound
The industrial synthesis of this compound is achieved through the bromination of 3-methyl-1-butyne.[1]
Reaction:
(CH₃)₂CH-C≡CH + Br₂ → (CH₃)₂C(Br)-C≡CH + HBr
Key Cost Drivers:
-
3-Methyl-1-butyne (Starting Material): The cost of this precursor is a significant contributor. While prices vary, small-scale quantities can be relatively expensive. Bulk pricing is essential for large-scale economic viability.
-
Bromine (Reagent): Bromine is a corrosive and hazardous material, requiring specialized handling and equipment, which adds to the operational cost.[2] The price of bromine itself can fluctuate based on market demand.[3][4]
-
Solvent: A suitable solvent is required for the reaction.
-
Waste Disposal: The generation of HBr as a byproduct necessitates appropriate and often costly disposal or recycling procedures.
-
Safety and Handling: The hazardous nature of bromine requires significant investment in safety infrastructure and personal protective equipment.
Synthesis of 3,3-dimethyl-1-butyne (tert-Butylacetylene)
A prominent alternative, 3,3-dimethyl-1-butyne, is utilized in the large-scale synthesis of the antifungal drug terbinafine.[5][6][7]
Reaction (Example):
(CH₃)₃C-Cl + HC≡CNa → (CH₃)₃C-C≡CH + NaCl
Key Cost Drivers:
-
tert-Butyl Chloride (Starting Material): This is a readily available and relatively inexpensive starting material.
-
Sodium Acetylide (Reagent): While reactive, sodium acetylide is a common reagent in industrial synthesis.
-
Solvent: An appropriate solvent is needed for the reaction.
-
Waste Disposal: The primary byproduct is sodium chloride, which is significantly less hazardous and easier to dispose of than HBr.
-
Safety and Handling: While precautions are necessary for handling sodium acetylide, the overall process may be considered less hazardous than working with elemental bromine on a large scale.
Cost Comparison Summary
| Factor | This compound | 3,3-dimethyl-1-butyne | Notes |
| Starting Material Cost | Moderate to High (dependent on 3-methyl-1-butyne bulk price) | Low to Moderate (tert-butyl chloride is inexpensive) | Bulk pricing for 3-methyl-1-butyne is a critical variable. |
| Reagent Cost | Moderate (Bromine) | Low to Moderate (Sodium Acetylide) | Bromine prices can be volatile.[4] |
| Safety & Handling Costs | High (due to Bromine) | Moderate | Reduced hazard profile for 3,3-dimethyl-1-butyne synthesis. |
| Waste Disposal Costs | Moderate to High (HBr byproduct) | Low (NaCl byproduct) | HBr requires specialized disposal. |
| Overall Estimated Cost | Higher | Lower | Primarily driven by starting material, reagent hazards, and waste. |
Performance in Large-Scale Synthesis: A Comparative Case Study (Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9][10][11] This reaction is a key application for both this compound and 3,3-dimethyl-1-butyne.
Using this compound
In a Sonogashira coupling, this compound can directly couple with an aryl halide. However, the presence of the bromine atom on the alkyne itself can lead to potential side reactions or require careful optimization of reaction conditions to ensure selective coupling at the terminal alkyne.
Using 3,3-dimethyl-1-butyne
3,3-dimethyl-1-butyne is a more conventional terminal alkyne for Sonogashira couplings. Its use in the synthesis of terbinafine demonstrates its industrial applicability.[5][6][7]
Performance Comparison
| Parameter | This compound | 3,3-dimethyl-1-butyne | Notes |
| Reaction Simplicity | Potentially more complex due to the presence of two reactive sites (alkyne and bromide). | Straightforward terminal alkyne coupling. | Requires careful control of reaction conditions to avoid side reactions. |
| Yield | Highly dependent on substrate and reaction optimization. | Generally high yields reported in industrial applications.[5] | Direct comparative data is limited. |
| Catalyst Loading | May require higher catalyst loading or specific ligands to achieve selectivity. | Standard catalyst systems are often effective. | Catalyst cost can be a significant factor in large-scale synthesis. |
| Purification | Potential for more complex impurity profiles. | Generally cleaner reaction profiles. | Simpler purification leads to lower processing costs. |
| Overall Efficiency | Potentially Lower | Higher | Based on reaction simplicity and purification considerations. |
Experimental Protocols
Large-Scale Synthesis of this compound (Proposed Protocol)
Disclaimer: This is a proposed protocol based on literature for smaller-scale synthesis and general principles of industrial bromination.[12][13] Actual industrial processes may vary and would require extensive optimization and safety assessments.
Materials:
-
3-Methyl-1-butyne
-
Liquid Bromine
-
Dichloromethane (or other suitable solvent)
-
Nitrogen gas
-
Aqueous Sodium Bisulfite solution
-
Brine
Equipment:
-
Jacketed glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet/outlet.
-
Addition funnel for controlled liquid addition.
-
Scrubber system for HBr gas.
-
Quench tank.
-
Centrifuge or filter for separation.
-
Distillation apparatus for purification.
Procedure:
-
Charge the reactor with 3-methyl-1-butyne and dichloromethane under a nitrogen atmosphere.
-
Cool the reactor to 0-5 °C.
-
Slowly add liquid bromine via the addition funnel, maintaining the temperature below 10 °C. The HBr gas generated should be directed to a scrubber.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by GC or HPLC).
-
Slowly transfer the reaction mixture to a quench tank containing a cold aqueous sodium bisulfite solution to neutralize any unreacted bromine.
-
Separate the organic layer. Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent.
-
Purify the crude product by fractional distillation under reduced pressure.
Large-Scale Synthesis of Terbinafine Intermediate using 3,3-dimethyl-1-butyne (Adapted from Patent Literature)
This protocol is adapted from patent literature describing the synthesis of a key intermediate for terbinafine.[5][6][7]
Materials:
-
3,3-dimethyl-1-butyne
-
n-Butyllithium in hexanes
-
Acrolein (or a suitable alternative electrophile)
-
Anhydrous solvent (e.g., THF)
-
Quenching agent (e.g., ammonium chloride solution)
Equipment:
-
Jacketed glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.
-
Addition funnels for controlled liquid addition.
-
Low-temperature cooling system.
-
Quench tank.
-
Extraction and separation equipment.
-
Distillation apparatus for purification.
Procedure:
-
Charge the reactor with 3,3-dimethyl-1-butyne and anhydrous THF under a nitrogen atmosphere.
-
Cool the reactor to a low temperature (e.g., -78 °C).
-
Slowly add n-butyllithium, maintaining the low temperature, to form the lithium acetylide.
-
In a separate vessel, prepare a solution of acrolein in anhydrous THF.
-
Slowly add the acrolein solution to the lithium acetylide suspension at low temperature.
-
After the addition is complete, stir the reaction at low temperature until completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry.
-
Purify the product by distillation under reduced pressure.
Visualizing the Synthesis and Decision-Making Process
Diagram 1: Synthesis Pathways
Caption: Comparative synthesis pathways for the two alkynylating agents.
Diagram 2: Experimental Workflow for a Sonogashira Coupling
Caption: A generalized workflow for a large-scale Sonogashira coupling reaction.
Diagram 3: Decision-Making Logic for Reagent Selection
References
- 1. This compound | 6214-31-9 | Benchchem [benchchem.com]
- 2. openpr.com [openpr.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. kbfi.ee [kbfi.ee]
- 11. This compound | 6214-31-9 [sigmaaldrich.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]
Comparative Analysis of Transition States in 3-Bromo-3-methylbut-1-yne Reactions: A DFT Perspective
A guide for researchers, scientists, and drug development professionals on the theoretical understanding of the reactivity of a versatile building block, 3-Bromo-3-methylbut-1-yne, in comparison to other alkynes.
While direct Density Functional Theory (DFT) studies specifically targeting the transition states of reactions involving this compound are not extensively available in the reviewed literature, a comprehensive comparison can be drawn from computational studies on analogous substituted alkynes. This guide synthesizes findings from DFT investigations on the bromination and other electrophilic additions to various alkynes to predict and understand the reactivity of this compound. The bulky tert-butyl group and the electron-withdrawing bromine atom in this molecule introduce unique steric and electronic effects that influence reaction pathways and transition state energetics.
Comparative Analysis of Activation Barriers
Electrophilic addition is a key reaction pathway for alkynes. DFT studies on the bromination of a range of substituted alkynes provide valuable insights into how substituents affect the activation energy of the reaction. The following table summarizes calculated activation barriers for the gas-phase bromination of several alkynes, which can be used to infer the reactivity of this compound. The data is extracted from a DFT study by Zabalov et al. (2005), which employed the B3LYP functional with a 6-31G* basis set.[1][2][3]
| Alkyne (R-C≡C-R') | Substituents (R, R') | Activation Barrier (kcal/mol) for trans-addition | Activation Barrier (kcal/mol) for cis-addition |
| Acetylene | H, H | 23.5 | 25.1 |
| Propyne | H, Me | 21.8 | 23.4 |
| 2-Butyne | Me, Me | 20.1 | 21.7 |
| tert-Butylacetylene | H, t-Bu | 22.4 | 24.0 |
| Di-tert-butylacetylene | t-Bu, t-Bu | 25.8 | 27.4 |
Data extrapolated from the findings of Zabalov et al. (2005).[1][2][3]
Based on this data, the presence of a bulky tert-butyl group, which is structurally analogous to the dimethyl bromo methyl group in this compound, significantly influences the activation barrier. Compared to less sterically hindered alkynes like propyne and 2-butyne, tert-butylacetylene exhibits a higher activation barrier. This suggests that the significant steric hindrance around the triple bond in this compound would likely lead to a higher activation barrier for electrophilic addition compared to smaller terminal alkynes. Furthermore, the electron-withdrawing nature of the bromine atom is expected to destabilize the transition state, further increasing the activation energy.
Transition State Geometries
The geometry of the transition state in electrophilic additions to alkynes is a critical factor in determining the reaction outcome. DFT calculations have shown that the bromination of alkynes can proceed through different transition states, leading to either trans or cis addition products.
For less sterically hindered alkynes, the reaction often proceeds through a bridged bromonium ion-like transition state, which typically leads to the trans product. However, for bulkier substituents, a more open, vinyl cation-like transition state may be favored.
In the case of this compound, the bulky substituent at the C3 position would likely favor a transition state that minimizes steric repulsion. This could potentially lead to a more distorted or later transition state along the reaction coordinate compared to simpler alkynes.
Experimental Protocols
The computational data presented in this guide is based on methodologies reported in peer-reviewed DFT studies. A typical computational protocol for investigating the transition states of alkyne reactions involves the following steps:
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a selected DFT functional, such as B3LYP, and a suitable basis set, commonly from the Pople series (e.g., 6-31G*) or Ahlrichs' basis sets for heavier atoms like bromine.[1][4][5][6]
-
Frequency Calculations: To confirm the nature of the stationary points, vibrational frequency calculations are performed at the same level of theory. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the initial reactants.
-
Solvent Effects: To model reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are often employed.[6]
Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the general mechanistic pathways for electrophilic addition to alkynes and the logical relationship for comparing the reactivity of this compound.
Caption: Generalized pathway for the electrophilic addition of bromine to an alkyne.
Caption: Logical relationship for predicting the reactivity of this compound.
References
- 1. A DFT investigation of alkyne bromination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inpressco.com [inpressco.com]
- 6. is.muni.cz [is.muni.cz]
Safety Operating Guide
Proper Disposal of 3-Bromo-3-methylbut-1-yne: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 3-bromo-3-methylbut-1-yne is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, tailored for researchers, scientists, and drug development professionals.
This compound is a flammable and toxic halogenated organic compound that requires careful management as hazardous waste.[1][2][3] Improper disposal can lead to environmental contamination and safety hazards. Adherence to established protocols is paramount.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is a flammable liquid and vapor, is harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 147.01 g/mol [3][6] |
| Purity | ≥95%[7] |
| Storage Temperature | -10°C[2] |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Identify this compound waste as a "Halogenated Organic Waste."[1]
-
Crucially, do not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[8][9]
-
Avoid mixing with incompatible materials such as strong acids, bases, and oxidizing agents.[4]
2. Container Selection and Labeling:
-
Use a dedicated, properly labeled, and leak-proof container for collecting halogenated waste.[4][10] Polyethylene containers are often recommended.[4]
-
The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[8][10]
-
List all constituents and their approximate percentages on the hazardous waste tag.[8][9]
3. Waste Accumulation:
-
Store the waste container in a designated and well-ventilated satellite accumulation area.[8]
-
Keep the container tightly closed except when adding waste to prevent the release of flammable and toxic vapors.[4][8]
-
Ensure the storage area is away from sources of ignition, such as heat, sparks, and open flames.[5]
4. Neutralization (for small residual amounts):
-
For cleaning contaminated glassware or very small residual amounts, a neutralization step can be considered. One source suggests neutralization with a 10% sodium bicarbonate (NaHCO₃) solution before aqueous disposal, though this should be done with extreme caution and only for very dilute solutions, as direct disposal of the organic compound down the drain is prohibited.[4][6]
5. Disposal Request and Pickup:
-
Once the waste container is nearly full (approximately 75-80% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Complete all necessary paperwork accurately and comprehensively.
6. Emergency Procedures:
-
In case of a small spill, absorb the material with an inert dry substance, place it in a sealed container, and dispose of it as hazardous waste.[4]
-
For larger spills or if you are not trained to handle them, evacuate the area and contact your institution's emergency response team.[4]
-
In the event of personal contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. This compound | 6214-31-9 [sigmaaldrich.com]
- 3. This compound | C5H7Br | CID 10654355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 6214-31-9 | Benchchem [benchchem.com]
- 7. This compound 95% | CAS: 6214-31-9 | AChemBlock [achemblock.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 3-Bromo-3-methylbut-1-yne
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Bromo-3-methylbut-1-yne (CAS No. 6214-31-9). Adherence to these guidelines is essential for ensuring personal safety and maintaining a safe laboratory environment. This compound is a flammable liquid and vapor, harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[1]
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact, which can cause irritation.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash hazards.[2] | To protect against splashes that can cause serious eye irritation.[1][2] |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron or suit is advised.[2] | To protect the skin from accidental contact and prevent contamination of personal clothing.[2] |
| Respiratory Protection | All handling of this volatile compound should be done in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][3] | To prevent inhalation of vapors, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This workflow outlines the safe handling of this compound from receipt to disposal. This chemical should always be handled in a certified chemical fume hood.
-
Preparation and Inspection:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Inspect all PPE for integrity before use.
-
Ensure all glassware is clean and dry to prevent unwanted reactions.
-
-
Chemical Handling:
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Container Rinsing:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected as hazardous waste.[7]
-
-
Final Disposal:
Emergency Procedures
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower. If skin irritation occurs, get medical advice/attention.[3][6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[6]
-
In case of a spill: Evacuate the area and remove all sources of ignition. Use non-sparking tools for cleanup. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for proper disposal.[7]
Chemical Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
